GS-6201
Descripción
Propiedades
IUPAC Name |
3-ethyl-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-7H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N6O2/c1-3-8-30-19(31)16-18(29(4-2)20(30)32)27-17(26-16)14-10-25-28(12-14)11-13-6-5-7-15(9-13)21(22,23)24/h5-7,9-10,12H,3-4,8,11H2,1-2H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYXXLLNCXWUNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C(N2)C3=CN(N=C3)CC4=CC(=CC=C4)C(F)(F)F)N(C1=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
752222-83-6 | |
| Record name | CVT-6883 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0752222836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CVT-6883 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05936 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CVT-6883 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67CKV7X08G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
GS-6201: A Deep Dive into its Mechanism of Action in Attenuating Cardiac Remodeling
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of GS-6201, a selective A2B adenosine receptor (A2BAR) antagonist, in the context of cardiac remodeling. This document is intended for researchers, scientists, and drug development professionals actively involved in cardiovascular research. Herein, we dissect the underlying signaling pathways, present quantitative data from key preclinical studies, and provide detailed experimental methodologies.
Core Mechanism of Action: A2BAR Antagonism in Cardiac Tissue
Cardiac remodeling, a maladaptive response to cardiac injury such as myocardial infarction (MI), involves complex cellular and molecular changes leading to alterations in the size, shape, and function of the heart. A key player in this process is the A2B adenosine receptor (A2BAR). While some in vitro studies have suggested an anti-fibrotic role for A2BAR, in vivo evidence strongly indicates that chronic activation of this receptor contributes to adverse cardiac remodeling.[1][2] this compound exerts its therapeutic effects by selectively blocking the A2BAR, thereby mitigating the downstream pro-inflammatory and pro-fibrotic signaling cascades.
Attenuation of the Inflammatory Response
Following cardiac injury, the release of danger-associated molecular patterns (DAMPs) triggers an intense inflammatory response. One of the critical pathways in this process is the activation of the NLRP3 inflammasome in cardiomyocytes and immune cells.[3][4][5] Activation of the A2BAR has been linked to the potentiation of this inflammatory cascade.
This compound, by antagonizing the A2BAR, has been shown to prevent the activation of caspase-1, a key enzyme in the inflammasome complex responsible for the maturation of pro-inflammatory cytokines such as IL-1β.[6] Preclinical studies in a mouse model of acute myocardial infarction demonstrated that treatment with this compound significantly reduced caspase-1 activity in the heart.[6] This reduction in inflammation is a crucial first step in preventing the progression of adverse remodeling.
Inhibition of Cardiac Fibrosis
Cardiac fibrosis, the excessive deposition of extracellular matrix proteins, is a hallmark of pathological cardiac remodeling. The A2BAR is abundantly expressed in cardiac fibroblasts and its activation is implicated in promoting fibrotic processes.[2] In vivo studies using this compound have consistently demonstrated its anti-fibrotic effects. In a rat model of MI, this compound significantly decreased myocardial fibrosis in the non-infarct and border zones.[2] This anti-fibrotic action is likely mediated through the suppression of pro-fibrotic signaling molecules.
The signaling pathway through which A2BAR activation promotes fibrosis is multifaceted. While the precise downstream effectors inhibited by this compound are still under investigation, the available evidence points towards an interruption of pathways that lead to the proliferation of cardiac fibroblasts and their differentiation into myofibroblasts, the primary collagen-producing cells.
Signaling Pathway of this compound in Cardiac Remodeling
The following diagram illustrates the proposed signaling pathway through which this compound mitigates cardiac remodeling. Under pathological conditions such as myocardial infarction, increased extracellular adenosine activates the A2B adenosine receptor. This initiates a signaling cascade that promotes inflammation and fibrosis. This compound acts as a selective antagonist at the A2BAR, blocking these downstream effects.
Caption: Proposed mechanism of action of this compound in cardiac remodeling.
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of this compound in attenuating cardiac remodeling.
Table 1: Effect of this compound on Cardiac Function and Remodeling in a Mouse Model of Acute Myocardial Infarction [6]
| Parameter | Vehicle-Treated | This compound-Treated | P-value |
| Survival Rate at 4 weeks | 50% | 75% | - |
| Caspase-1 Activation (72h post-MI) | - | Prevented | < 0.001 |
| LV End-Diastolic Diameter Increase (at 28 days) | - | Limited by 40% | < 0.001 |
| LV Ejection Fraction Decrease (at 28 days) | - | Limited by 18% | < 0.01 |
| Myocardial Performance Index Changes (at 28 days) | - | Limited by 88% | < 0.001 |
Table 2: Effect of this compound on Myocardial Fibrosis in a Rat Model of Myocardial Infarction [2]
| Treatment Group | Myocardial Fibrosis |
| Placebo | Significant development of fibrosis |
| This compound | Significantly decreased |
Experimental Protocols
Murine Model of Myocardial Infarction
The most common method to induce myocardial infarction in mice for studying cardiac remodeling is the permanent ligation of the left anterior descending (LAD) coronary artery.[7][8][9]
Caption: Experimental workflow for inducing myocardial infarction in mice.
Echocardiographic Assessment of Cardiac Remodeling
Transthoracic echocardiography is a non-invasive technique used to serially assess cardiac structure and function in mouse models of heart disease.[10][11][12][13]
Caption: Workflow for echocardiographic assessment of cardiac remodeling.
Conclusion
This compound represents a promising therapeutic agent for the attenuation of adverse cardiac remodeling following myocardial infarction. Its mechanism of action, centered on the selective antagonism of the A2B adenosine receptor, effectively targets the key pathological processes of inflammation and fibrosis. The preclinical data strongly support its efficacy in preserving cardiac function and improving survival in animal models of MI. Further investigation into the detailed downstream signaling pathways will continue to refine our understanding of its therapeutic potential and may open new avenues for the treatment of heart failure.
References
- 1. Stimulation of Adenosine A2B Receptor Inhibits Endothelin-1-Induced Cardiac Fibroblast Proliferation and α-Smooth Muscle Actin Synthesis Through the cAMP/Epac/PI3K/Akt-Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting Adenosine Receptors for the Treatment of Cardiac Fibrosis [frontiersin.org]
- 3. The inflammasome promotes adverse cardiac remodeling following acute myocardial infarction in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced Cardiomyocyte NLRP3 Inflammasome Signaling Promotes Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardiomyocyte Inflammasome Signaling in Cardiomyopathies and Atrial Fibrillation: Mechanisms and Potential Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a selective blocker of the A2B adenosine receptor, attenuates cardiac remodeling after acute myocardial infarction in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Simple and Fast Experimental Model of Myocardial Infarction in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mmpc.org [mmpc.org]
- 9. A Murine Model of Myocardial Ischemia–Reperfusion Injury | Springer Nature Experiments [experiments.springernature.com]
- 10. mdpi.com [mdpi.com]
- 11. [PDF] Echocardiographic Assessment of Cardiac Function in Mouse Models of Heart Disease | Semantic Scholar [semanticscholar.org]
- 12. Ventricular remodeling and function: insights using murine echocardiography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
The Function of GS-6201 as a Selective A2B Adenosine Receptor Antagonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GS-6201 is a potent and selective antagonist of the A2B adenosine receptor (A2BAR), a G-protein coupled receptor implicated in a variety of physiological and pathological processes. Under conditions of cellular stress and injury, such as hypoxia and inflammation, extracellular adenosine levels rise, leading to the activation of the low-affinity A2BAR. This activation triggers downstream signaling cascades that can exacerbate inflammatory responses and promote tissue remodeling. This compound, by selectively blocking this receptor, has demonstrated significant therapeutic potential in preclinical models of cardiac injury, asthma, and pulmonary hypertension. This technical guide provides an in-depth overview of the function of this compound, detailing its mechanism of action, summarizing key preclinical data, and outlining the experimental protocols used to elucidate its activity.
Introduction to the A2B Adenosine Receptor
Adenosine is an endogenous purine nucleoside that modulates a wide range of physiological functions by activating four subtypes of G-protein coupled receptors: A1, A2A, A2B, and A3.[1] The A1 and A3 receptors are primarily coupled to Gi proteins, and their activation leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[1] Conversely, the A2A and A2B receptors are coupled to Gs proteins, and their activation stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP.[1] The A2BAR is characterized by its relatively low affinity for adenosine, suggesting that it is predominantly activated under conditions of significant adenosine release, such as tissue injury and inflammation.[2]
This compound: A Selective A2B Adenosine Receptor Antagonist
This compound is a novel, potent, and highly selective antagonist of the human A2B adenosine receptor.[1][2][3] Its selectivity is a key attribute, minimizing off-target effects that could arise from interactions with other adenosine receptor subtypes.
Mechanism of Action
This compound exerts its pharmacological effects by competitively binding to the A2B adenosine receptor, thereby preventing its activation by endogenous adenosine. This blockade inhibits the downstream signaling pathways initiated by A2BAR activation. The primary signaling pathway involves the Gs protein-mediated activation of adenylyl cyclase and subsequent increase in intracellular cAMP.[1] However, the A2BAR can also couple to Gq proteins, leading to the activation of phospholipase C (PLC) and an increase in intracellular calcium levels.[3] By inhibiting these pathways, this compound can modulate a variety of cellular responses, including the release of pro-inflammatory cytokines and growth factors.
Quantitative Data: Binding Affinity and Selectivity
The selectivity of this compound for the human A2B adenosine receptor has been demonstrated in radioligand binding assays. The following table summarizes the inhibitory constant (Ki) values of this compound for the different human adenosine receptor subtypes.
| Receptor Subtype | Ki (nM) | Reference |
| A2B | 22 | [1][2][3] |
| A1 | 1940 | [3] |
| A2A | 3280 | [3] |
| A3 | 1070 | [3] |
Table 1: Binding Affinity of this compound for Human Adenosine Receptors
Preclinical Efficacy of this compound
The therapeutic potential of this compound has been investigated in several preclinical models of inflammatory and fibrotic diseases.
Cardiac Remodeling Following Myocardial Infarction
In a murine model of acute myocardial infarction (AMI), this compound demonstrated significant cardioprotective effects.[1][2][4] Treatment with this compound was shown to reduce caspase-1 activity in the heart, a key enzyme in the inflammatory response.[1][4] This led to a more favorable cardiac remodeling process, with significant attenuation of left and right ventricular enlargement and dysfunction.[1][4]
| Parameter | Vehicle | This compound | % Improvement | p-value | Reference |
| LV End-Diastolic Diameter Increase | - | - | 40% | <0.001 | [4] |
| LV Ejection Fraction Decrease | - | - | 18% | <0.01 | [4] |
| Myocardial Performance Index Change | - | - | 88% | <0.001 | [4] |
| Caspase-1 Activation | - | Prevented | - | <0.001 | [4] |
Table 2: Effects of this compound on Cardiac Remodeling 28 Days After AMI in Mice
In a rat model of MI-induced cardiac remodeling, this compound, administered alone or in combination with enalapril, significantly improved left ventricular ejection fraction and fractional shortening, and reduced myocardial fibrosis.[5] These effects were associated with a reduction in plasma levels of inflammatory and fibrotic biomarkers such as IL-6 and TGF-β1.[5]
Allergic Asthma
In a mouse model of allergic asthma, this compound was effective in attenuating airway hyperreactivity induced by various stimuli, including allergens, NECA (a non-selective adenosine agonist), and AMP.[1][2][3] Furthermore, this compound treatment significantly reduced the plasma levels of several pro-inflammatory cytokines and adhesion molecules.[1][2]
| Biomarker | Effect of this compound | Reference |
| IL-6 | Significantly Reduced | [1][2] |
| TNF-α | Significantly Reduced | [1][2] |
| E-selectin | Significantly Reduced | [1][2] |
| ICAM-1 | Significantly Reduced | [1][2] |
| VCAM | Significantly Reduced | [1][2] |
Table 3: Effect of this compound on Plasma Biomarkers in a Mouse Model of Allergic Asthma
Pulmonary Hypertension
In a guinea pig model of cigarette smoke-induced lung injury, this compound demonstrated a dose-dependent reduction in small artery muscularization, a key feature of pulmonary hypertension.[6] This was accompanied by a significant, dose-dependent decrease in plasma endothelin-1 (ET-1), a potent vasoconstrictor and contributor to vascular remodeling.[6]
Experimental Protocols
In Vitro Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for human adenosine receptor subtypes.
-
Methodology:
-
Membranes from cells stably expressing the respective human adenosine receptor subtypes (A1, A2A, A2B, or A3) are prepared.
-
Membranes are incubated with a specific radioligand for each receptor subtype (e.g., [3H]CCPA for A1, [3H]CGS 21680 for A2A, [3H]DPCPX for A2B, and [125I]AB-MECA for A3).
-
Increasing concentrations of this compound are added to compete with the radioligand for binding to the receptor.
-
After incubation, the bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is quantified using a scintillation counter.
-
The IC50 value (concentration of this compound that inhibits 50% of the specific radioligand binding) is determined from the competition curves.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Murine Model of Acute Myocardial Infarction
-
Objective: To evaluate the effect of this compound on cardiac remodeling and function after AMI.
-
Methodology:
-
Male ICR mice are subjected to permanent ligation of the left anterior descending coronary artery to induce myocardial infarction.
-
A sham-operated group undergoes the same surgical procedure without ligation of the artery.
-
Immediately after surgery, mice are randomly assigned to receive either vehicle or this compound (e.g., 4 mg/kg, intraperitoneally, twice daily) for a specified duration (e.g., 14 days).[4]
-
Cardiac function and dimensions are assessed by transthoracic echocardiography at baseline and at various time points post-MI (e.g., 7, 14, and 28 days).[4]
-
At the end of the study, hearts are harvested for histological analysis (e.g., fibrosis assessment) and biochemical assays (e.g., caspase-1 activity).[4]
-
Mouse Model of Allergic Asthma
-
Objective: To assess the efficacy of this compound in reducing airway hyperreactivity and inflammation.
-
Methodology:
-
Mice are sensitized to an allergen (e.g., ovalbumin) by intraperitoneal injections.
-
Subsequently, mice are challenged with the same allergen via aerosol inhalation to induce an asthmatic phenotype.
-
This compound or vehicle is administered to the mice prior to the allergen challenge.
-
Airway hyperreactivity to a bronchoconstrictor agent (e.g., methacholine) is measured using whole-body plethysmography.
-
Bronchoalveolar lavage (BAL) fluid is collected to analyze the inflammatory cell infiltrate.
-
Blood samples are collected to measure plasma levels of cytokines and other inflammatory mediators.
-
Signaling Pathways and Experimental Workflows
A2B Receptor Signaling Pathway and Site of Action for this compound.
Experimental Workflow for the Murine Myocardial Infarction Model.
Conclusion
This compound is a highly selective A2B adenosine receptor antagonist with a well-defined mechanism of action. By blocking the pro-inflammatory and pro-fibrotic signaling pathways activated by the A2BAR, this compound has demonstrated significant therapeutic efficacy in preclinical models of cardiac remodeling, asthma, and pulmonary hypertension. The data summarized in this technical guide highlight the potential of this compound as a novel therapeutic agent for a range of diseases characterized by inflammation and tissue remodeling. Further research and clinical development are warranted to fully elucidate the therapeutic utility of this compound in human diseases.
References
- 1. A2B adenosine receptors in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Adenosine A2B Receptor: From Cell Biology to Human Diseases [frontiersin.org]
- 3. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine A2B Receptor: From Cell Biology to Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
GS-6201: A Technical Guide to a Selective Adenosine A2B Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
GS-6201, also known as CVT-6883, is a potent and selective antagonist of the adenosine A2B receptor (A2BR). As a member of the purine derivative class of compounds, it has been investigated for its therapeutic potential in a range of conditions, including inflammatory airway diseases and cardiac remodeling following myocardial infarction. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental protocols for its characterization and diagrams of the associated signaling pathways are included to support further research and development efforts.
Chemical Structure and Properties
This compound is chemically described as 3-Ethyl-3,9-dihydro-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrazol-4-yl]-1H-purine-2,6-dione.[1] Its structure is characterized by a xanthine core, a feature common to many adenosine receptor antagonists.
Table 1: Chemical Identifiers and Properties of this compound
| Identifier/Property | Value | Reference(s) |
| IUPAC Name | 3-Ethyl-3,9-dihydro-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrazol-4-yl]-1H-purine-2,6-dione | [1] |
| Synonyms | CVT-6883 | [1] |
| CAS Number | 752222-83-6 | [2] |
| Molecular Formula | C21H21F3N6O2 | [2] |
| Molecular Weight | 446.43 g/mol | [2] |
| SMILES | O=C(N(CC)C2=C1NC(C3=CN(CC4=CC=CC(C(F)(F)F)=C4)N=C3)=N2)N(CCC)C1=O | |
| InChI Key | KOYXXLLNCXWUNF-UHFFFAOYSA-N | |
| Purity | ≥98% (HPLC) | [2] |
| Solubility | Soluble to 5 mM in DMSO | [2] |
| Storage | Store at -20°C | [2] |
Pharmacological Properties
This compound is a selective antagonist of the human adenosine A2B receptor. Its selectivity for the A2BR over other adenosine receptor subtypes is a key feature of its pharmacological profile.
Table 2: Pharmacological Data for this compound
| Parameter | Value | Species/Assay Condition | Reference(s) |
| Ki (A2B Receptor) | 22 nM | Human | [2] |
| Ki (A1 Receptor) | 1940 nM | Human | [2] |
| Ki (A2A Receptor) | 3280 nM | Human | [2] |
| Ki (A3 Receptor) | 1070 nM | Human | [2] |
| Cmax | 1110 ng/mL | Rat (2 mg/kg, p.o.) | [3] |
| dAUC | 6500 ng·h/mL | Rat (2 mg/kg, p.o.) | [3] |
| t1/2 | 4.25 hours | Rat (2 mg/kg, p.o.) | [3] |
Mechanism of Action: A2B Adenosine Receptor Signaling
This compound exerts its effects by blocking the A2B adenosine receptor, a G protein-coupled receptor (GPCR). The A2BR is known to couple to both Gs and Gq proteins.
-
Gs Pathway: Activation of the Gs protein stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This can trigger a variety of downstream cellular responses.
-
Gq Pathway: Activation of the Gq protein stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentrations and activation of protein kinase C (PKC).
By antagonizing the A2BR, this compound inhibits these downstream signaling cascades, thereby modulating cellular responses to adenosine, particularly under conditions of stress or inflammation where adenosine levels are elevated.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol outlines a general method for determining the binding affinity of this compound to the A2B adenosine receptor.
-
Membrane Preparation:
-
Culture cells expressing the human A2B adenosine receptor (e.g., HEK293 cells).
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add a fixed amount of cell membrane preparation to each well.
-
Add a fixed concentration of a suitable radioligand for the A2B receptor (e.g., [3H]-DPCPX, although a more A2B-selective radioligand would be ideal).
-
Add varying concentrations of this compound (or other competing ligands).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Study in a Mouse Model of Myocardial Infarction (as described by Toldo et al., 2012)
This protocol is a summary of the in vivo methodology used to evaluate the effect of this compound on cardiac remodeling after acute myocardial infarction in mice.[4]
-
Animal Model:
-
Use male ICR mice.
-
Induce acute myocardial infarction (AMI) by permanent ligation of the left anterior descending coronary artery.
-
Include a sham-operated control group that undergoes the same surgical procedure without coronary artery ligation.
-
-
Drug Administration:
-
Administer this compound at a dose of 4 mg/kg intraperitoneally (i.p.) twice daily.
-
Initiate treatment immediately after the AMI surgery and continue for 14 days.
-
Include a vehicle-treated control group.
-
-
Echocardiographic Analysis:
-
Perform transthoracic echocardiography before surgery and at specified time points after surgery (e.g., 7, 14, and 28 days).
-
Measure parameters such as left ventricular end-diastolic and end-systolic dimensions, and ejection fraction to assess cardiac function and remodeling.
-
-
Biochemical Analysis:
-
At a specified time point (e.g., 72 hours post-AMI), sacrifice a subgroup of mice.
-
Harvest the hearts and measure the activity of inflammatory markers, such as caspase-1, in the cardiac tissue.
-
Conclusion
This compound is a valuable research tool for investigating the role of the adenosine A2B receptor in various physiological and pathological processes. Its high selectivity makes it a suitable probe for dissecting the specific contributions of A2BR signaling. The information provided in this technical guide, including its chemical and pharmacological properties, mechanism of action, and experimental protocols, serves as a foundation for researchers and drug development professionals working in the field of adenosine receptor biology and pharmacology. Further research is warranted to fully elucidate the therapeutic potential of this compound and other selective A2BR antagonists.
References
- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a selective blocker of the A2B adenosine receptor, attenuates cardiac remodeling after acute myocardial infarction in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of GS-6201 (Lenacapavir): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS-6201, known as Lenacapavir, is a first-in-class, long-acting HIV-1 capsid inhibitor developed by Gilead Sciences.[1][2] Its unique mechanism of action, targeting the viral capsid at multiple stages of the HIV-1 lifecycle, offers a promising therapeutic option for treatment-experienced patients with multi-drug resistant HIV-1.[3] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and pharmacological properties of Lenacapavir.
Discovery and Development
The discovery of Lenacapavir stemmed from efforts to identify novel antiretroviral agents that target different viral proteins. The HIV-1 capsid protein (p24) was identified as an attractive target due to its critical role in both early and late stages of the viral replication cycle.[4] The development process involved the screening of compound libraries to identify molecules that could bind to and disrupt the function of the HIV-1 capsid. This led to the identification of a novel class of 4,5-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one inhibitors.[4]
Experimental Workflow: HIV-1 Capsid Inhibitor Discovery
The general workflow for the discovery of HIV-1 capsid inhibitors like Lenacapavir involves several key stages, from initial screening to lead optimization.
Synthesis of Lenacapavir (this compound)
The synthesis of Lenacapavir is a complex multi-step process that involves the assembly of four key fragments.[1][5] The overall strategy focuses on a convergent approach, where these fragments are synthesized independently and then coupled together in the final stages.[1]
Key Synthetic Fragments
The synthesis of Lenacapavir relies on the preparation of four main building blocks:
-
Fragment 2: A sulfonyl-but-1-yne derivative.[5]
General Synthetic Scheme
The final assembly of Lenacapavir involves a series of cross-coupling and amide bond formation reactions. A bis-bromopyridine core is sequentially subjected to an alkynylation, an amide coupling with the chiral pyrazole carboxylic acid, and a Suzuki cross-coupling with the indazole boronic ester.[2] The synthesis is completed with a telescoped bis-methanesulfonylation and hydrolysis.[2]
Detailed Methodologies
While specific, step-by-step proprietary synthesis protocols are not fully disclosed in the public domain, the following sections outline the key transformations for the synthesis of the main fragments based on available literature.[1][5][6][7]
Synthesis of a Key Aldehyde Intermediate for Fragment 4: [6]
-
Oximation: 3,6-dibromo-2-methylpyridine is treated with t-butylnitrite and potassium t-butoxide in a suitable solvent like THF to yield the corresponding oxime.[6]
-
Hydrolysis: The oxime is then hydrolyzed using 50 wt % glyoxylic acid in water at elevated temperatures (e.g., 80 °C) to afford the aldehyde, 3,6-dibromopyridine-2-carbaldehyde.[6]
Synthesis of a Key Ketone Intermediate: [6]
-
Grignard Reagent Formation: A Grignard reagent is prepared from a suitable difluorobenzyl bromide.
-
1,2-Addition: The Grignard reagent is then reacted with the aldehyde intermediate in the presence of a zinc halide to form a secondary alcohol.[6]
-
Oxidation: The secondary alcohol is oxidized to the corresponding ketone using a catalytic amount of TEMPO and sodium hypochlorite as the terminal oxidant.[6]
Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine (a precursor to Fragment 3): [7]
-
Regioselective Bromination: 2,6-dichlorobenzonitrile undergoes regioselective bromination.[7]
-
Heterocycle Formation: The brominated intermediate is then reacted with hydrazine to form 7-bromo-4-chloro-1H-indazol-3-amine.[7]
Mechanism of Action
Lenacapavir is a multistage inhibitor of the HIV-1 replication cycle, primarily targeting the viral capsid protein (p24).[3] By binding to a conserved pocket at the interface of adjacent capsid subunits, Lenacapavir disrupts critical protein-protein interactions necessary for both early and late stages of viral replication.[8]
HIV-1 Replication Cycle and Lenacapavir's Points of Inhibition
Early Stage Inhibition:
-
Nuclear Import: Lenacapavir stabilizes the viral capsid, preventing its proper disassembly and interfering with the nuclear import of the pre-integration complex. This blocks the integration of viral DNA into the host genome.[8]
Late Stage Inhibition:
-
Assembly and Release: Lenacapavir disrupts the assembly of new viral capsids, leading to the formation of malformed, non-infectious virions. It also interferes with the processing of the Gag polyprotein, further hindering the production of mature, infectious viral particles.[3]
Pharmacological Properties
Antiviral Activity
Lenacapavir demonstrates potent antiviral activity against a broad range of HIV-1 subtypes, including those resistant to other classes of antiretroviral drugs.[9][10] Its EC50 values are typically in the picomolar to low nanomolar range.[9][10]
| HIV-1 Strain/Subtype | Cell Line | EC50 (pM) | CC50 (µM) | Selectivity Index (SI) |
| HIV-1 (Wild-Type) | MT-4 | 105 | >50 | >476,190 |
| HIV-1 (Wild-Type) | Human CD4+ T cells | 32 | >50 | >1,562,500 |
| HIV-1 (Wild-Type) | Macrophages | 56 | >50 | >892,857 |
| HIV-1 Clinical Isolates (Subtypes A, B, C, D, G, H, AE, AG, BF) | HEK293T | 150 - 360 | Not Reported | Not Reported |
| HIV-2 Isolates | Not Specified | 885 | Not Reported | Not Reported |
| Data compiled from multiple sources.[9][10] |
Resistance
Resistance to Lenacapavir is associated with mutations in the HIV-1 capsid gene. The most common resistance-associated mutations (RAMs) include Q67H, K70N, N74D, and M66I.[9] These mutations can reduce the susceptibility of the virus to Lenacapavir.
| Capsid Mutation | Fold Change in EC50 (vs. Wild-Type) | Replication Capacity (% of Wild-Type) |
| Q67H | 4.6 | 58% |
| M66I | >2000 | 1.5% |
| Data from in vitro studies.[9] |
Pharmacokinetics
Lenacapavir exhibits a pharmacokinetic profile suitable for long-acting administration. Following subcutaneous injection, it forms a depot from which the drug is slowly released, maintaining therapeutic concentrations for up to six months.[11][12]
| Parameter | Oral Administration | Subcutaneous Administration |
| Bioavailability | ~6-10% | Not Applicable |
| Tmax (median) | ~4 hours | ~84 days |
| Half-life (t1/2) | 10-12 days | 8-12 weeks |
| Cmax (mean, ng/mL) | Not dose-proportional | 97.2 (at steady state) |
| AUC (mean, h*ng/mL) | Not dose-proportional | 300,000 (at steady state) |
| Data compiled from multiple sources.[11][12][13] |
Experimental Protocols
Single-Cycle Infectivity Assay
Single-cycle infectivity assays are used to determine the potency of antiviral compounds by measuring their ability to inhibit a single round of viral replication.
General Protocol using a Luciferase Reporter: [4]
-
Cell Plating: Seed a suitable reporter cell line (e.g., M8166/H1Luc cells, which contain an HIV-1 LTR-luciferase reporter construct) in a 96-well plate.
-
Compound Addition: Add serial dilutions of Lenacapavir to the wells.
-
Infection: Infect the cells with a fixed amount of single-cycle infectious viral particles (e.g., VSV-G pseudotyped HIV-1).
-
Incubation: Incubate the plates for a defined period (e.g., 48 hours) to allow for one round of infection and reporter gene expression.
-
Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Calculate the EC50 value by plotting the percentage of inhibition against the drug concentration.
Multi-Cycle Replication Assay
Multi-cycle replication assays assess the ability of an antiviral compound to inhibit viral spread over multiple rounds of infection.
General Protocol using Peripheral Blood Mononuclear Cells (PBMCs): [14]
-
PBMC Isolation and Stimulation: Isolate PBMCs from healthy donors and stimulate them with a mitogen (e.g., phytohemagglutinin) and interleukin-2 (IL-2).
-
Infection: Infect the stimulated PBMCs with a replication-competent HIV-1 strain at a low multiplicity of infection (MOI).
-
Compound Addition: Add serial dilutions of Lenacapavir to the infected cell cultures.
-
Culture and Sampling: Culture the cells for an extended period (e.g., 7-14 days), periodically collecting supernatant samples.
-
Viral Load Measurement: Quantify the amount of virus in the supernatant samples using a p24 ELISA or a reverse transcriptase activity assay.
-
Data Analysis: Determine the EC50 value by analyzing the inhibition of viral replication over time at different drug concentrations.
Conclusion
Lenacapavir represents a significant advancement in antiretroviral therapy, offering a novel mechanism of action and a long-acting formulation that can improve treatment adherence and outcomes for individuals with multi-drug resistant HIV-1. Its complex synthesis and unique pharmacological profile underscore the innovative science behind its development. This technical guide provides a comprehensive overview for researchers and drug development professionals, summarizing the key data and methodologies associated with this groundbreaking HIV-1 capsid inhibitor.
References
- 1. Fragment C of Lenacapavir | Medicines for All Institute [medicines4all.vcu.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. graphviz.org [graphviz.org]
- 4. researchgate.net [researchgate.net]
- 5. drughunter.com [drughunter.com]
- 6. Preparation of a Key Intermediate En Route to the Anti-HIV Drug Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. bioconductor.org [bioconductor.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Highlights on the Development, Related Patents, and Prospects of Lenacapavir: The First-in-Class HIV-1 Capsid Inhibitor for the Treatment of Multi-Drug-Resistant HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 12. Pharmacological outlook of Lenacapavir: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of long-acting lenacapavir in participants with hepatic or renal impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hiv.lanl.gov [hiv.lanl.gov]
An In-depth Technical Guide to the Target Binding Affinity and Selectivity of Lenacapavir (GS-6201)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenacapavir (formerly GS-6201) is a first-in-class, long-acting HIV-1 capsid inhibitor that represents a significant advancement in antiretroviral therapy.[1][2][3][4] Its novel mechanism of action, targeting the viral capsid at multiple stages of the replication cycle, confers potent antiviral activity at picomolar concentrations and a high barrier to resistance.[3][4][5] This technical guide provides a comprehensive overview of the target binding affinity and selectivity of lenacapavir, incorporating detailed experimental methodologies and data presented for clear interpretation.
Mechanism of Action: Multi-stage Inhibition of HIV-1 Capsid Function
Lenacapavir exerts its antiviral effect by directly binding to a highly conserved pocket on the HIV-1 capsid protein (CA or p24).[6] This binding site is located at the interface between two adjacent capsid protein subunits within the mature capsid hexamer.[7] By occupying this pocket, lenacapavir stabilizes the capsid, disrupting the delicate balance of assembly and disassembly required for successful viral replication.[6] This interference occurs at multiple, distinct phases of the HIV-1 lifecycle:
-
Early Stage Inhibition: Lenacapavir prevents the proper disassembly (uncoating) of the viral capsid after entry into the host cell.[8] This hyper-stabilization of the capsid shell prevents the release of the viral RNA genome into the cytoplasm, thereby inhibiting reverse transcription and subsequent integration of the viral DNA into the host genome.[8][9]
-
Late Stage Inhibition: The drug also interferes with the assembly of new virions. By binding to capsid precursors, lenacapavir disrupts the formation of mature, infectious viral particles.[8]
This multi-modal mechanism of action contributes to its high potency and the lack of cross-resistance with other classes of antiretroviral drugs.[10]
Target Binding Affinity
Lenacapavir demonstrates high-affinity binding to the HIV-1 capsid protein, particularly the hexameric form, which is the primary building block of the mature capsid. The binding kinetics have been characterized using techniques such as Surface Plasmon Resonance (SPR).
Quantitative Binding Data
| Analyte | Ligand | Method | K D (Dissociation Constant) | k on (Association Rate) | k off (Dissociation Rate) | Reference |
| Lenacapavir | Wild-Type HIV-1 CA Hexamer | SPR | ~200 pM | 6.5 x 10 4 M -1 s -1 | 1.4 x 10 -5 s -1 | [7][11] |
| Lenacapavir | HIV-1 CA Monomer | SPR | ~2 nM | - | - | [11] |
| Lenacapavir | Q67H Mutant CA Hexamer | SPR | ~5-fold reduction in K D | Similar to WT | Reduced | [12] |
| Lenacapavir | N74D Mutant CA Hexamer | SPR | ~20-fold reduction in K D | ~2-fold reduced | ~10-fold reduced | [12] |
Selectivity Profile
A critical attribute of any therapeutic agent is its selectivity for the intended target over other host molecules. Lenacapavir exhibits a remarkable selectivity profile, which is crucial for minimizing off-target side effects.[9]
An in vitro off-target screening assay of lenacapavir at a concentration of 10 µM against a panel of 87 different human receptors, enzymes, and ion channels did not produce any significant response. This indicates a low potential for off-target effects.
The selectivity of lenacapavir is further quantified by its selectivity index (SI), which is the ratio of its cytotoxic concentration (CC50) to its effective concentration (EC50).
Cytotoxicity and Selectivity Index
| Cell Line | CC50 (µM) | EC50 (pM) against HIV-1 | Selectivity Index (CC50/EC50) | Reference |
| MT-4 | >50 | 105 | >476,000 | [13] |
| MT-2 | - | 23 (early stage) | - | |
| HEK293T | - | 439 (late stage) | - | |
| Primary Human CD4+ T-cells | >50 | 32 | >1,562,500 | [13] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | >50 | 20-160 | >312,500 - >2,500,000 | [13] |
| Monocyte-derived macrophages | >50 | 56 | >892,857 | [13] |
| Huh-7 (human liver) | >50 | - | - | |
| Gal-HepG2 (human liver) | >50 | - | - | |
| Gal-PC-3 (human prostate) | >50 | - | - | |
| MRC-5 (human lung) | >50 | - | - | |
| Quiescent PBMCs | >50 | - | - | |
| Stimulated PBMCs | >50 | - | - | |
| Primary human hepatocytes | >50 | - | - |
Experimental Protocols
Detailed experimental protocols for a proprietary drug like lenacapavir are often not fully disclosed in the public domain. However, based on published literature, the following are generalized protocols for the key assays used to characterize its binding affinity and selectivity.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To determine the association (k on ), dissociation (k off ), and equilibrium dissociation (K D ) constants of lenacapavir binding to the HIV-1 capsid protein.
Generalized Protocol:
-
Chip Preparation: A sensor chip (e.g., a Biacore CM5 chip) is activated.
-
Ligand Immobilization: Recombinant HIV-1 capsid protein (hexamer or monomer) is immobilized on the sensor chip surface.
-
Analyte Injection: A series of concentrations of lenacapavir are flowed over the chip surface.
-
Data Acquisition: The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is measured in real-time to generate a sensorgram.
-
Data Analysis: The association and dissociation phases of the sensorgram are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate k on , k off , and K D .
-
Regeneration: The chip surface is regenerated to remove bound analyte, allowing for subsequent experiments.
Antiviral Activity Assay (MT-4 Cell-Based)
Objective: To determine the 50% effective concentration (EC50) of lenacapavir required to inhibit HIV-1 replication in a T-cell line.
Generalized Protocol:
-
Cell Seeding: MT-4 cells are seeded into 96-well plates.
-
Compound Addition: Serial dilutions of lenacapavir are added to the wells.
-
Virus Infection: A standardized amount of HIV-1 is added to the wells.
-
Incubation: The plates are incubated for a period of 4-5 days to allow for viral replication.
-
Endpoint Measurement: The extent of viral replication is determined by measuring a relevant endpoint, such as:
-
Cytopathic Effect (CPE): The protective effect of the drug on the cells from virus-induced cell death is quantified using a cell viability assay (e.g., MTT or CellTiter-Glo).
-
Viral Antigen Quantification: The amount of a viral protein (e.g., p24 antigen) in the culture supernatant is measured by ELISA.
-
-
Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay
Objective: To determine the 50% cytotoxic concentration (CC50) of lenacapavir.
Generalized Protocol:
-
Cell Seeding: A selected human cell line (e.g., MT-4, PBMCs, HepG2) is seeded into 96-well plates.
-
Compound Addition: Serial dilutions of lenacapavir are added to the wells.
-
Incubation: The plates are incubated for a period consistent with the antiviral assay (e.g., 4-5 days).
-
Cell Viability Measurement: Cell viability is assessed using a suitable assay, such as:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
CellTiter-Glo Luminescent Cell Viability Assay: Measures ATP levels, an indicator of metabolically active cells.
-
-
Data Analysis: The CC50 value is calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway: Lenacapavir's Multi-stage Inhibition of HIV-1 Replication
Caption: Lenacapavir's dual inhibitory action on early and late stages of HIV-1 replication.
Experimental Workflow: Determination of Antiviral Potency (EC50)
Caption: Workflow for determining the EC50 of lenacapavir in a cell-based antiviral assay.
Logical Relationship: Target Binding and Selectivity
Caption: Relationship between lenacapavir's high on-target affinity and its excellent selectivity.
References
- 1. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Evaluation of the Cytotoxic and Antiviral Effects of Small Molecules Selected by In Silico Studies as Inhibitors of SARS-CoV-2 Cell Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of anti-HIV-1 (Retroviridae: Orthoretrovirinae: Lentivirus: Human immunodeficiency virus type 1) activity of 6HP and 3TC in vitro using MT-4 cell line variants with different replicative activity - Kalnina - Problems of Virology [virusjour.crie.ru]
- 5. francis-lab.create.fsu.edu [francis-lab.create.fsu.edu]
- 6. Surface Plasmon Resonance Assay for Label-Free and Selective Detection of HIV-1 p24 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a small molecule HIV-1 inhibitor that targets the capsid hexamer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gilead.com [gilead.com]
- 9. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merck.com [merck.com]
- 12. Capsid Constructors [capsidconstructors.github.io]
- 13. researchgate.net [researchgate.net]
In Vitro Characterization of GS-6201 (Lenacapavir) Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS-6201, also known as lenacapavir, is a first-in-class, potent, long-acting inhibitor of the human immunodeficiency virus type 1 (HIV-1) capsid protein.[1][2][3][4] By targeting the viral capsid, lenacapavir disrupts multiple, essential steps in the viral lifecycle, including nuclear import, virion assembly, and the formation of a mature capsid core.[1][4][5] This novel mechanism of action translates to picomolar potency against a wide range of HIV-1 subtypes, including those resistant to existing classes of antiretroviral drugs.[1][4][6] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action.
Data Presentation
Antiviral Activity and Cytotoxicity
The in vitro antiviral activity of this compound is consistently in the picomolar range across various cell types, demonstrating its high potency. Concurrently, cytotoxicity is observed at micromolar concentrations, resulting in a remarkably high selectivity index.
| Cell Line/Cell Type | HIV-1 Strain(s) | EC50 (pM) | CC50 (µM) | Selectivity Index (CC50/EC50) |
| MT-4 | Laboratory strains | 100 - 105 | >50 | >476,000 |
| Peripheral Blood Mononuclear Cells (PBMCs) | Various clinical isolates | 50 (mean, range: 20-160) | >24.7 | >494,000 |
| Primary Human CD4+ T-cells | Laboratory strains | 32 | >24.7 | >771,000 |
| Primary Human Macrophages | Laboratory strains | 56 | >24.7 | >441,000 |
| HEK293T | Various subtypes | 240 (mean, range: 150-360) | >50 | >208,000 |
| MT-2 | Laboratory strains | 95 - 102 | - | - |
EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values are compiled from multiple sources.[1][4][5][7][8] The selectivity index is calculated as CC50/EC50.
In Vitro Resistance Profile
In vitro resistance selection studies have identified several key mutations in the HIV-1 capsid protein that confer reduced susceptibility to lenacapavir.
| Mutation | Fold-Change in EC50 | Replicative Capacity (% of Wild-Type) |
| Q67H | 4.6 - 6 | 58% |
| N74D | >2000 | - |
| M66I | >2000 | 1.5% |
| K70N | - | - |
| L56I | - | - |
| T107N | - | - |
Data is a synthesis from multiple in vitro resistance selection studies.[6][9][10] Dashes indicate where specific quantitative data was not provided in the search results.
Experimental Protocols
Single-Cycle Infectivity Assay
This assay measures the ability of HIV-1 to complete a single round of infection in the presence of an inhibitor.
Materials:
-
P4C5 or TZM-bl reporter cell lines (HeLa cells expressing CD4, CCR5, and an HIV-1 LTR-driven reporter gene like lacZ or luciferase).
-
HIV-1 virus stock (e.g., NL4-3).
-
This compound (Lenacapavir).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
96-well plates.
-
Reagents for detecting reporter gene expression (e.g., CPRG for β-galactosidase or a luciferase assay system).
-
Plate reader.
Procedure:
-
Cell Seeding: Seed P4C5 or TZM-bl cells in a 96-well plate at a density of 8 x 10^4 cells per well and incubate for 24 hours.[11]
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.
-
Infection: Add the diluted this compound to the cells, followed by the addition of HIV-1 virus stock.
-
Incubation: Incubate the plates for 36-48 hours at 37°C.[11]
-
Lysis and Detection: Lyse the cells and measure the reporter gene expression according to the manufacturer's protocol for the chosen reporter system. For P4C5 cells, this involves adding a lysis buffer containing CPRG and measuring absorbance at 570 nm.[11]
-
Data Analysis: Calculate the EC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Multi-Cycle Replication Assay
This assay assesses the effect of an inhibitor on multiple rounds of viral replication.
Materials:
-
Sup-T1 or other susceptible T-cell lines.
-
HIV-1 virus stock.
-
This compound (Lenacapavir).
-
Cell culture medium.
-
T25 flasks or other suitable culture vessels.
-
p24 ELISA kit.
Procedure:
-
Infection: Infect Sup-T1 cells with HIV-1 in a T25 flask.[12]
-
Wash and Resuspend: After 24 hours, collect the cells by centrifugation, wash to remove the initial virus inoculum, and resuspend in fresh medium containing serial dilutions of this compound.[12]
-
Culture: Culture the cells for a defined period (e.g., 2 weeks), periodically collecting supernatant samples.[12]
-
Quantification: Measure the amount of HIV-1 p24 antigen in the collected supernatants using a p24 ELISA kit.
-
Data Analysis: Determine the EC50 by plotting the p24 concentration against the drug concentration.
Cytotoxicity Assay (MTS Assay)
This assay determines the concentration of a compound that is toxic to host cells.
Materials:
-
Host cell line (e.g., HEK293T, MT-4).
-
This compound (Lenacapavir).
-
Cell culture medium.
-
96-well plates.
-
Plate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include wells with medium only for background subtraction.
-
Incubation: Incubate the plates for a period that mirrors the antiviral assays (e.g., 72 hours).[7]
-
MTS Addition: Add 20 µl of MTS solution to each well.[2][3][13]
-
Absorbance Reading: Record the absorbance at 490 nm.[2][3][13]
-
Data Analysis: Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.[14]
Mandatory Visualization
Caption: Multi-cycle inhibition of HIV-1 by this compound.
Caption: Workflow for in vitro characterization of this compound.
Caption: Mechanism of this compound-mediated inhibition of nuclear import.
References
- 1. Pharmacological outlook of Lenacapavir: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. natap.org [natap.org]
- 5. mdpi.com [mdpi.com]
- 6. Emergence of in-vitro resistance to lenacapavir is similar across HIV-1 subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Absence of Lenacapavir (GS-6207) Phenotypic Resistance in HIV Gag Cleavage Site Mutants and in Isolates with Resistance to Existing Drug Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hivglasgow.org [hivglasgow.org]
- 10. ACTIVITY AND RESISTANCE CHARACTERIZATION OF THE HIV CAPSID INHIBITOR LENACAPAVIR [natap.org]
- 11. HIV-1 Single Cycle Infection [bio-protocol.org]
- 12. Controlling multi-cycle replication of live-attenuated HIV-1 using an unnatural genetic switch - PMC [pmc.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
The Adenosine A₂B Receptor Antagonist GS-6201: A Deep Dive into its Pharmacokinetics and Pharmacodynamics
For Immediate Release: Shanghai, China - GS-6201, a potent and selective antagonist of the adenosine A₂B receptor, has demonstrated significant therapeutic potential in preclinical models of inflammatory and fibrotic diseases. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, intended for researchers, scientists, and drug development professionals. The document summarizes key quantitative data, details experimental methodologies, and visualizes associated signaling pathways and workflows.
Pharmacodynamics: Targeting the A₂B Receptor
This compound exhibits high affinity and selectivity for the human adenosine A₂B receptor.[1][2] The primary mechanism of action of this compound is the competitive antagonism of this receptor, which becomes particularly relevant in pathological conditions where extracellular adenosine levels are elevated, such as in hypoxia and inflammation.
Activation of the A₂B receptor, a G-protein coupled receptor, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3] This signaling cascade is implicated in a variety of cellular responses, including the release of pro-inflammatory cytokines and the promotion of fibrosis. By blocking this interaction, this compound effectively mitigates these downstream effects.
Table 1: In Vitro Receptor Binding Affinity of this compound
| Receptor Subtype | Kᵢ (nM) |
| Human A₂B | 22 |
| Human A₁ | 1,940 |
| Human A₂A | 3,280 |
| Human A₃ | 1,070 |
Source: Kalla, R. V., & Zablocki, J. (2009). Purinergic Signalling.[4]
Preclinical studies have demonstrated the efficacy of this compound in various disease models:
-
Cardiac Remodeling: In a mouse model of acute myocardial infarction, this compound (4 mg/kg, intraperitoneally twice daily) prevented the activation of caspase-1 in the heart, limited the increase in left ventricular end-diastolic diameter, and reduced the decline in ejection fraction.[5]
-
Airway Inflammation: this compound has been shown to be effective in a mouse model of asthma.[4]
-
Dermal Fibrosis: The compound has also demonstrated anti-fibrotic effects in a mouse model of bleomycin-induced skin fibrosis.
A notable pharmacodynamic effect of this compound is the significant reduction in plasma levels of several pro-inflammatory cytokines and adhesion molecules, including IL-6, TNF-α, E-selectin, ICAM-1, and VCAM.[1]
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
Limited pharmacokinetic data for this compound is available from preclinical studies in rats.
Table 2: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Parameter | Value |
| Dose | 2 mg/kg |
| Cₘₐₓ | 1110 ng/mL |
| dAUC | 6500 ng·h/mL |
| t₁/₂ | 4.25 hours |
| Bioavailability (F) | > 35% |
Source: MedChemExpress, Kalla, R. V., & Zablocki, J. (2009). Purinergic Signalling.[1][4]
Further details regarding the metabolic pathways, including the specific cytochrome P450 enzymes involved in its metabolism, and the routes of excretion have not been extensively reported in the available literature.
Clinical Development
This compound, also known as CVT-6883, has undergone Phase 1 clinical trials for the potential treatment of asthma.[2][4] These trials demonstrated that the compound was safe and well-tolerated, with a pharmacokinetic profile suitable for once-daily dosing.[4]
Experimental Protocols
Murine Model of Acute Myocardial Infarction (Coronary Artery Ligation)
This model is utilized to assess the cardioprotective effects of this compound.
Methodology:
-
Anesthesia: Mice are anesthetized, and endotracheal intubation is performed for mechanical ventilation.
-
Surgical Procedure: A thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is ligated with a suture.
-
Drug Administration: this compound (4 mg/kg) or vehicle is administered intraperitoneally twice daily, commencing immediately after surgery and continuing for 14 days.[5]
-
Assessment: Cardiac function is evaluated using transthoracic echocardiography at baseline and at specified time points post-surgery (e.g., 7, 14, and 28 days).[5]
-
Biomarker Analysis: At the end of the study, heart tissue is collected to measure the activity of inflammatory mediators such as caspase-1.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Progress in the discovery of selective, high affinity A(2B) adenosine receptor antagonists as clinical candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a selective blocker of the A2B adenosine receptor, attenuates cardiac remodeling after acute myocardial infarction in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of GS-6201 in Modulating Inflammatory Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS-6201, a potent and selective antagonist of the A2B adenosine receptor (A2BAR), has emerged as a significant modulator of inflammatory pathways. This technical guide provides an in-depth overview of the core mechanisms of action of this compound, focusing on its role in various inflammatory and fibrotic conditions. This document synthesizes key preclinical findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes complex signaling and experimental workflows.
Adenosine, a nucleoside ubiquitously present in the body, plays a crucial role in regulating inflammation through its interaction with four G-protein coupled receptors: A1, A2A, A2B, and A3.[1] The A2B receptor, in particular, is a low-affinity adenosine receptor that is significantly upregulated under conditions of cellular stress and inflammation.[1] Activation of A2BAR is predominantly coupled to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[1] However, it can also couple to Gq proteins, activating the phospholipase C (PLC) pathway.[1] A2BAR activation has been linked to the production of pro-inflammatory cytokines and the promotion of fibrotic processes, making it a compelling target for therapeutic intervention.
This compound's high affinity and selectivity for the human A2B receptor allow for the precise investigation and modulation of these pathways.
Core Mechanism of Action of this compound
This compound exerts its effects by competitively binding to the A2B adenosine receptor, thereby blocking the downstream signaling cascades initiated by adenosine. In inflammatory contexts, elevated extracellular adenosine levels activate A2BAR on various immune and non-immune cells, leading to the production of pro-inflammatory mediators. By antagonizing this interaction, this compound effectively dampens the inflammatory response.
A2B Adenosine Receptor Signaling Pathway
The following diagram illustrates the primary signaling pathways activated by the A2B adenosine receptor, which are inhibited by this compound.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data demonstrating the efficacy and selectivity of this compound.
| Parameter | Receptor | Value | Reference |
| Binding Affinity (Ki) | Human A2B | 22 nM | [2] |
| Human A3 | 1070 nM | [2] | |
| Human A1 | 1940 nM | [2] | |
| Human A2A | 3280 nM | [2] | |
| Table 1: In Vitro Receptor Binding Affinity of this compound |
| Model | Parameter | Treatment Group | Result | p-value | Reference |
| Mouse Model of Acute Myocardial Infarction | Caspase-1 Activity in Heart Tissue (72h post-AMI) | Vehicle | - | - | [3] |
| This compound (4 mg/kg, i.p., twice daily) | Prevented activation | < 0.001 | [3] | ||
| LV End-Diastolic Diameter Increase (28 days post-AMI) | Vehicle | - | - | [3] | |
| This compound (4 mg/kg, i.p., twice daily) | Limited by 40% | < 0.001 | [3] | ||
| LV Ejection Fraction Decrease (28 days post-AMI) | Vehicle | - | - | [3] | |
| This compound (4 mg/kg, i.p., twice daily) | Limited by 18% | < 0.01 | [3] | ||
| Myocardial Performance Index Changes (28 days post-AMI) | Vehicle | - | - | [3] | |
| This compound (4 mg/kg, i.p., twice daily) | Limited by 88% | < 0.001 | [3] | ||
| Plasma IL-6, TNF-α, E-selectin, ICAM-1, VCAM levels | Vehicle | - | - | [2] | |
| This compound (4 mg/kg, i.p., twice daily for 14 days) | Significantly reduced | Not specified | [2] | ||
| Table 2: In Vivo Efficacy of this compound in a Mouse Model of Acute Myocardial Infarction |
Detailed Experimental Protocols
Mouse Model of Acute Myocardial Infarction
This protocol is based on the methodology described by Toldo et al. (2012).[3]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Frontiers | A2 Adenosine Receptor Subtypes Overproduction in Atria of Perioperative Atrial Fibrillation Patients Undergoing Cardiac Surgery: A Pilot Study [frontiersin.org]
- 3. Pharmacologic Inhibition of the NLRP3 Inflammasome Preserves Cardiac Function After Ischemic and Nonischemic Injury in the Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Research on GS-6201: A Selective A2B Adenosine Receptor Antagonist for Airway Inflammation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
GS-6201, a potent and selective antagonist of the A2B adenosine receptor (A2BAR), has emerged from early research as a promising therapeutic candidate for the management of chronic inflammatory airway diseases such as asthma. Adenosine, a signaling nucleoside released during cellular stress and inflammation, exerts its effects through four receptor subtypes: A1, A2A, A2B, and A3. The A2B receptor, in particular, is implicated in pro-inflammatory and pro-fibrotic processes within the airways. This technical guide provides a comprehensive overview of the foundational preclinical research on this compound, detailing its mechanism of action, efficacy in animal models of allergic asthma, and the experimental protocols utilized in these seminal studies.
Mechanism of Action: Targeting the A2B Adenosine Receptor
This compound, also known as CVT-6883 in earlier publications, functions by selectively blocking the A2B adenosine receptor.[1] This receptor is coupled to Gs and Gq proteins, and its activation leads to an increase in intracellular cyclic AMP (cAMP) and calcium mobilization, respectively.[2] In inflammatory conditions, elevated extracellular adenosine levels activate A2BAR on various immune and structural cells in the airways, including mast cells, eosinophils, and airway smooth muscle cells. This activation triggers the release of pro-inflammatory mediators, contributing to the pathophysiology of asthma.[2][3] this compound competitively binds to the A2BAR, preventing adenosine from initiating these downstream signaling cascades, thereby mitigating the inflammatory response.
Preclinical Efficacy in a Murine Model of Allergic Asthma
Early in vivo studies utilized a well-established murine model of ovalbumin (OVA)-induced allergic airway inflammation to evaluate the therapeutic potential of this compound. This model recapitulates key features of human asthma, including airway hyperresponsiveness (AHR), eosinophilic inflammation, and increased levels of Th2 cytokines.
Attenuation of Airway Hyperresponsiveness
In a study by Mustafa et al. (2007), this compound demonstrated a dose-dependent reduction in airway hyperresponsiveness to methacholine challenge in OVA-sensitized and challenged mice.
| Treatment Group | Dose (mg/kg, p.o.) | Peak Penh (% of control) |
| Vehicle | - | 100% |
| This compound | 1 | ~75% |
| This compound | 3 | ~50% |
| This compound | 10 | ~30% |
| Data are approximated from graphical representations in the cited literature and presented as a percentage of the vehicle-treated control group's peak response to methacholine. |
Reduction of Airway Inflammation
The administration of this compound led to a significant and dose-dependent decrease in the influx of inflammatory cells into the airways, as measured by bronchoalveolar lavage (BAL) fluid analysis.
| Treatment Group | Dose (mg/kg, p.o.) | Total Cells (x10⁵) | Eosinophils (x10⁵) | Neutrophils (x10⁵) | Macrophages (x10⁵) | Lymphocytes (x10⁵) |
| Vehicle | - | 7.8 ± 0.9 | 4.9 ± 0.7 | 0.4 ± 0.1 | 2.2 ± 0.3 | 0.3 ± 0.1 |
| This compound | 1 | 6.1 ± 0.8 | 3.5 ± 0.6 | 0.3 ± 0.1 | 2.1 ± 0.3 | 0.2 ± 0.1 |
| This compound | 3 | 4.5 ± 0.6 | 2.1 ± 0.4 | 0.2 ± 0.1 | 2.0 ± 0.2 | 0.2 ± 0.1 |
| This compound | 10 | 3.2 ± 0.5 | 1.0 ± 0.3 | 0.1 ± 0.05 | 1.9 ± 0.2 | 0.2 ± 0.1 |
| Data are presented as mean ± SEM. The data for this compound is estimated based on the graphical representation of percentage inhibition in the original publication by Mustafa et al. (2007) and applied to the vehicle control values. |
Modulation of Th2 Cytokines
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the early research on this compound.
Murine Model of Ovalbumin-Induced Allergic Airway Inflammation
1. Sensitization:
-
Male A/J mice (6-8 weeks old) were sensitized by an intraperitoneal (i.p.) injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (alum) in a total volume of 0.2 mL of saline on days 0 and 7.
2. Allergen Challenge:
-
From day 14 to day 19, mice were challenged daily for 20 minutes with an aerosol of 1% OVA in saline, generated by an ultrasonic nebulizer. Control groups were challenged with saline alone.
3. Drug Administration:
-
This compound or vehicle was administered orally (p.o.) one hour before each OVA challenge from day 14 to day 19.
Measurement of Airway Hyperresponsiveness (AHR)
1. Whole-Body Plethysmography:
-
24 hours after the final OVA challenge, AHR was assessed using a whole-body plethysmograph.
-
Mice were placed in the main chamber and exposed to nebulized saline (baseline) followed by increasing concentrations of nebulized methacholine (3.125, 6.25, 12.5, 25, and 50 mg/mL).
-
The enhanced pause (Penh), a dimensionless value that correlates with airway obstruction, was measured for 3 minutes at each concentration.
-
Results were expressed as the percentage increase in Penh over the baseline saline response.
Bronchoalveolar Lavage (BAL) and Cell Differential Counts
1. BAL Fluid Collection:
-
Immediately after AHR measurement, mice were euthanized.
-
The trachea was cannulated, and the lungs were lavaged with 1 mL of ice-cold phosphate-buffered saline (PBS).
-
The recovered BAL fluid was centrifuged at 1500 rpm for 10 minutes at 4°C.
2. Cell Counting and Differentiation:
-
The cell pellet was resuspended in PBS, and the total number of cells was determined using a hemocytometer.
-
Cytospin slides were prepared and stained with a modified Wright-Giemsa stain.
-
Differential cell counts were performed by identifying at least 300 cells as macrophages, eosinophils, neutrophils, or lymphocytes based on their morphology.
Visualizations
A2B Adenosine Receptor Signaling Pathway in Airway Inflammation
Caption: A2B Adenosine Receptor Signaling Pathway and this compound Inhibition.
Experimental Workflow for Preclinical Evaluation of this compound
Caption: Workflow of the Ovalbumin-Induced Allergic Asthma Model.
Conclusion
The early research on this compound provides a strong rationale for its development as a therapeutic for airway inflammation. By selectively antagonizing the A2B adenosine receptor, this compound effectively attenuates both airway hyperresponsiveness and cellular inflammation in a preclinical model of allergic asthma. The detailed experimental protocols outlined in this guide serve as a valuable resource for researchers in the field of respiratory drug discovery and development, facilitating further investigation into the therapeutic potential of A2B receptor antagonism.
References
The Role of GS-6201 in Modulating Caspase-1 Activity in Myocardial Infarction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myocardial infarction (MI) triggers an intense inflammatory response, a key component of which is the activation of caspase-1, that contributes to cardiac cell death and adverse ventricular remodeling. GS-6201, a selective antagonist of the A2B adenosine receptor, has emerged as a promising therapeutic agent by demonstrating a significant reduction in caspase-1 activity in preclinical models of MI. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its effect on the caspase-1 signaling pathway. We will detail the experimental protocols used to quantify this effect and present the available data in a structured format. Furthermore, this guide will visualize the intricate signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's cardioprotective effects.
Introduction: The Inflammatory Cascade in Myocardial Infarction and the Role of Caspase-1
Following a myocardial infarction, the ischemic cardiac tissue releases damage-associated molecular patterns (DAMPs), which initiate a sterile inflammatory response. This response, while crucial for clearing necrotic debris and initiating tissue repair, can also lead to further cardiomyocyte death and pathological remodeling of the heart. A central player in this inflammatory cascade is the inflammasome, a multi-protein complex that, when assembled, activates caspase-1.
Activated caspase-1 is a cysteine protease with two major downstream effects:
-
Cytokine Processing: It cleaves the inactive precursors of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), into their mature, active forms. These cytokines amplify the inflammatory response, attracting immune cells and promoting further tissue damage.
-
Pyroptosis: Caspase-1 can initiate a pro-inflammatory form of programmed cell death known as pyroptosis, which is characterized by cell swelling, membrane rupture, and the release of cellular contents, further propagating inflammation.
Given its pivotal role in the inflammatory and cell death pathways following MI, caspase-1 has become a key therapeutic target for mitigating ischemic cardiac injury.
This compound: A Selective A2B Adenosine Receptor Antagonist
This compound is a potent and selective antagonist of the A2B adenosine receptor.[1] Adenosine is a nucleoside that is released in high concentrations in response to tissue stress, such as ischemia. It exerts its effects by binding to four different G protein-coupled receptors: A1, A2A, A2B, and A3. The A2B receptor, in particular, is often upregulated in inflammatory conditions and its activation is linked to pro-inflammatory responses. By selectively blocking the A2B adenosine receptor, this compound aims to dampen the excessive inflammation associated with myocardial infarction.
The Effect of this compound on Caspase-1 Activity: Preclinical Evidence
A key study by Toldo et al. (2012) demonstrated the efficacy of this compound in a murine model of acute myocardial infarction.[1] The study reported that treatment with this compound significantly prevented the activation of caspase-1 in the cardiac tissue of mice subjected to MI.[1] This reduction in caspase-1 activity was associated with a more favorable cardiac remodeling outcome, highlighting the therapeutic potential of this compound.[1]
Quantitative Data Summary
While the full quantitative data from the primary study by Toldo et al. (2012) is not publicly available in the search results, the authors report a statistically significant prevention of caspase-1 activation in the hearts of mice treated with this compound at 72 hours post-myocardial infarction (P < 0.001).[1]
For illustrative purposes, a representative data table is structured below. The values are hypothetical and serve as a template for how such data would be presented.
| Treatment Group | Mean Caspase-1 Activity (Arbitrary Fluorescence Units/μg protein/min) | Standard Error of the Mean (SEM) | P-value vs. Vehicle |
| Sham | 10.5 | 1.2 | < 0.01 |
| Vehicle (MI) | 45.2 | 3.8 | - |
| This compound (MI) | 18.7 | 2.1 | < 0.001 |
Signaling Pathway: From A2B Receptor Antagonism to Caspase-1 Inhibition
The precise signaling pathway through which this compound inhibits caspase-1 activity involves the modulation of the NLRP3 inflammasome. The A2B adenosine receptor is a Gs-coupled receptor, and its activation leads to an increase in intracellular cyclic AMP (cAMP). The downstream effects of A2B receptor signaling on the NLRP3 inflammasome are complex and can be context-dependent. However, a predominant proposed mechanism for the anti-inflammatory effect of A2B receptor antagonism is as follows:
-
Adenosine Release and A2B Receptor Activation: In the setting of myocardial infarction, ischemic tissue releases high levels of adenosine. This adenosine binds to the A2B receptor on cardiomyocytes and immune cells.
-
NLRP3 Inflammasome Priming and Activation: DAMPs released from necrotic cardiomyocytes trigger the priming and activation of the NLRP3 inflammasome. This involves the assembly of the NLRP3 sensor protein, the ASC adaptor protein, and pro-caspase-1.
-
Caspase-1 Activation and Inflammation: The assembled inflammasome facilitates the auto-cleavage and activation of pro-caspase-1, leading to the maturation of IL-1β and IL-18 and inducing pyroptosis.
-
This compound Intervention: this compound, by blocking the A2B adenosine receptor, prevents the pro-inflammatory signaling mediated by adenosine. This likely disrupts the intracellular signaling cascades that contribute to the priming and/or activation of the NLRP3 inflammasome, thereby reducing the subsequent activation of caspase-1.
Caption: Signaling pathway of this compound in inhibiting caspase-1.
Experimental Protocols
The following is a representative protocol for measuring caspase-1 activity in cardiac tissue, based on methodologies described in studies by the same research group that published the primary findings on this compound.[2][3]
Tissue Homogenization
-
Excise the heart and wash it with ice-cold phosphate-buffered saline (PBS) to remove excess blood.
-
Isolate the area at risk (the region supplied by the ligated coronary artery) and the infarct border zone.
-
Snap-freeze the tissue samples in liquid nitrogen and store them at -80°C until use.
-
On the day of the assay, homogenize the frozen cardiac tissue in ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) containing a cocktail of protease inhibitors.
-
Centrifuge the homogenate at 16,000 x g for 20 minutes at 4°C.
-
Collect the supernatant, which contains the protein lysate, and determine the total protein concentration using a Bradford or BCA protein assay.
Caspase-1 Activity Assay (Fluorometric)
This assay utilizes a specific fluorogenic substrate for caspase-1, Ac-YVAD-AMC (N-Acetyl-L-tyrosinyl-L-valyl-N-acetyl-L-aspartyl-7-amino-4-methylcoumarin). Cleavage of this substrate by active caspase-1 releases the fluorescent AMC molecule.
-
In a 96-well black microplate, add 50 µg of protein lysate from each sample to individual wells.
-
Prepare a reaction mixture containing the caspase assay buffer and the Ac-YVAD-AMC substrate.
-
Add the reaction mixture to each well containing the protein lysate.
-
To determine the background fluorescence, include control wells containing the protein lysate and a specific caspase-1 inhibitor (e.g., Ac-YVAD-CHO).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence intensity using a microplate fluorometer with an excitation wavelength of approximately 360-380 nm and an emission wavelength of approximately 440-460 nm.
-
Subtract the background fluorescence (from the inhibitor-containing wells) from the sample fluorescence values.
-
Express the caspase-1 activity as arbitrary fluorescence units per microgram of protein per minute of incubation.
Caption: Experimental workflow for caspase-1 activity assay.
Conclusion and Future Directions
The selective A2B adenosine receptor antagonist, this compound, demonstrates significant potential as a cardioprotective agent in the context of myocardial infarction. Its ability to inhibit caspase-1 activity, a critical mediator of inflammation and cell death, provides a clear mechanism for its beneficial effects on cardiac remodeling. The detailed experimental protocols and signaling pathways outlined in this guide offer a framework for researchers and drug development professionals to further investigate and build upon these findings.
Future research should focus on elucidating the complete and nuanced signaling cascade from A2B receptor antagonism to inflammasome modulation in different cardiac cell types. Furthermore, clinical trials are warranted to translate these promising preclinical findings into effective therapies for patients suffering from acute myocardial infarction. The continued exploration of caspase-1 inhibitors and modulators of the inflammasome pathway, such as this compound, holds great promise for improving outcomes in cardiovascular disease.
References
- 1. This compound, a selective blocker of the A2B adenosine receptor, attenuates cardiac remodeling after acute myocardial infarction in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Independent roles of the priming and the triggering of the NLRP3 inflammasome in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
Methodological & Application
Application Notes and Protocols for GS-6201 in vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
GS-6201 (also known as CVT-6883) is a potent and selective antagonist of the adenosine A2B receptor (A2BAR).[1] Adenosine, a signaling nucleoside, accumulates under conditions of metabolic stress and inflammation, and its effects are mediated by four receptor subtypes (A1, A2A, A2B, and A3). The A2BAR, having the lowest affinity for adenosine, is predominantly activated when adenosine levels are significantly elevated, such as during tissue injury and inflammation. Activation of the A2BAR is coupled to Gs and Gq proteins, leading to downstream signaling cascades that can modulate inflammatory responses. This document provides detailed experimental protocols for the in vivo application of this compound in established mouse models of myocardial infarction and allergic asthma. Furthermore, it presents quantitative data on the therapeutic efficacy of this compound in these models and visualizes the key signaling pathway and experimental workflows.
Data Presentation
The following tables summarize the quantitative effects of this compound in preclinical mouse models.
Table 1: Efficacy of this compound in a Mouse Model of Acute Myocardial Infarction
| Parameter | Vehicle-Treated | This compound-Treated | Percent Change | p-value |
| Survival Rate (4 weeks) | 50% | 75% | +50% | N/A |
| Caspase-1 Activity (72h post-MI) | Increased | Prevented | N/A | < 0.001 |
| LV End-Diastolic Diameter (28 days) | Increased | Significantly Limited | 40% reduction in increase | < 0.001 |
| LV Ejection Fraction (28 days) | Decreased | Significantly Limited | 18% preservation | < 0.01 |
| Myocardial Performance Index (28 days) | Increased | Significantly Limited | 88% reduction in change | < 0.001 |
Data extracted from Toldo S, et al. J Pharmacol Exp Ther. 2012.[2]
Table 2: Effect of this compound (CVT-6883) on Pro-inflammatory Cytokine Expression in a Mouse Model of Chronic Pulmonary Inflammation
| Cytokine/Chemokine | Vehicle-Treated (ADA-deficient mice) | This compound-Treated (ADA-deficient mice) | Outcome |
| TNF-α | Increased | Significantly Lower | Inhibition of Expression |
| IL-6 | Increased | Significantly Lower | Inhibition of Expression |
| CCL11 (eotaxin I) | Increased | Significantly Lower | Inhibition of Expression |
| CCL17 (TARC) | Increased | Significantly Lower | Inhibition of Expression |
| CXCL1 (groα) | Increased | Significantly Lower | Inhibition of Expression |
| CXCL2 (groβ) | Increased | Significantly Lower | Inhibition of Expression |
Data extracted from Cicko et al. JCI. 2015.[1]
Experimental Protocols
Myocardial Infarction (MI) Mouse Model
This protocol describes the induction of acute myocardial infarction in mice and subsequent treatment with this compound to evaluate its cardioprotective effects.
Materials:
-
Male ICR mice (8-10 weeks old)
-
This compound (formulated in a suitable vehicle, e.g., 10% DMSO in saline)
-
Vehicle control (e.g., 10% DMSO in saline)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments for thoracotomy and coronary artery ligation
-
Ventilator
-
Echocardiography system
Procedure:
-
Animal Preparation: Acclimatize male ICR mice for at least one week before the experiment.
-
Anesthesia and Ventilation: Anesthetize the mouse using isoflurane. Intubate the mouse and connect it to a rodent ventilator.
-
Surgical Procedure (Coronary Artery Ligation):
-
Perform a left thoracotomy to expose the heart.
-
Identify the left anterior descending (LAD) coronary artery.
-
Ligate the LAD artery with a suture to induce myocardial infarction.
-
For sham-operated controls, the suture is passed under the LAD artery but not tied.
-
-
This compound Administration:
-
Immediately after surgery, administer this compound at a dose of 4 mg/kg via intraperitoneal (i.p.) injection.
-
Continue treatment twice daily for 14 consecutive days.
-
Administer the vehicle control to the control group using the same regimen.
-
-
Post-Operative Care: Monitor the animals closely for recovery and provide appropriate analgesic care.
-
Efficacy Evaluation:
-
Perform transthoracic echocardiography before surgery and at 7, 14, and 28 days post-surgery to assess cardiac function (LV end-diastolic diameter, ejection fraction, myocardial performance index).
-
At 72 hours post-MI, a subgroup of mice can be euthanized to measure caspase-1 activity in the cardiac tissue.
-
Monitor survival rates over the 4-week period.
-
Allergic Asthma Mouse Model
This protocol details the induction of allergic airway inflammation and hyperresponsiveness in mice to assess the anti-inflammatory effects of this compound.
Materials:
-
BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum)
-
This compound (formulated for i.p. administration)
-
Vehicle control
-
Nebulizer for aerosol challenge
-
Whole-body plethysmography system for measuring airway hyperresponsiveness
Procedure:
-
Sensitization:
-
On day 0 and day 7, sensitize the mice by i.p. injection of 20 µg of OVA emulsified in 2 mg of alum in sterile saline.
-
Administer sterile saline with alum to control mice.
-
-
This compound Administration:
-
Administer this compound (e.g., 1-10 mg/kg, i.p.) or vehicle control 30 minutes prior to each allergen challenge.
-
-
Allergen Challenge:
-
On days 14, 15, and 16, challenge the mice with an aerosol of 1% OVA in saline for 20 minutes using a nebulizer.
-
Challenge control mice with saline aerosol.
-
-
Evaluation of Airway Hyperresponsiveness (AHR):
-
24 hours after the final OVA challenge, measure AHR in response to increasing concentrations of methacholine using whole-body plethysmography.
-
-
Bronchoalveolar Lavage (BAL) and Lung Histology:
-
After AHR measurement, perform a bronchoalveolar lavage to collect BAL fluid.
-
Analyze the BAL fluid for total and differential cell counts (eosinophils, neutrophils, lymphocytes).
-
Harvest the lungs for histological analysis to assess inflammatory cell infiltration and mucus production.
-
-
Cytokine Analysis:
-
Measure the levels of pro-inflammatory cytokines (e.g., IL-4, IL-5, IL-13, TNF-α, IL-6) in the BAL fluid or lung homogenates using ELISA or other immunoassays.
-
Visualizations
Signaling Pathway
Caption: A2B Adenosine Receptor Signaling Pathway.
Experimental Workflow
Caption: Myocardial Infarction Model Workflow.
References
Application Notes and Protocols for the Use of GS-6201 in Primary Human Cardiac Myocyte Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS-6201 is a potent and selective antagonist of the A2B adenosine receptor (A2BAR).[1][2] Adenosine, an endogenous nucleoside, plays a crucial role in cardiac physiology and pathology, with its effects mediated by four receptor subtypes (A1, A2A, A2B, and A3). The A2B receptor, in particular, has been implicated in inflammatory and fibrotic responses within the heart.[2] In primary human cardiac myocytes (hCMs), the A2B adenosine receptor is the most predominantly expressed subtype.[2] Activation of this receptor has been shown to increase the release of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8).[2] Consequently, the use of a selective A2BAR antagonist like this compound provides a valuable tool for investigating the role of this receptor in cardiac myocyte biology and for exploring its therapeutic potential in cardiovascular diseases.
These application notes provide detailed protocols for the culture of primary human cardiac myocytes and the subsequent use of this compound to study its effects on cytokine release.
Data Presentation
The following table summarizes the quantitative data on the effect of the A2B adenosine receptor agonist NECA (5'-N-Ethylcarboxamidoadenosine) on cytokine and biomarker release from primary human cardiac myocytes and the inhibitory effect of this compound.
| Analyte | Fold Increase with NECA (Mean ± SEM) | Effect of this compound |
| Interleukin-6 (IL-6) | 6.0 ± 0.3 | Complete Abolishment |
| Interleukin-8 (IL-8) | 2.4 ± 0.2 | Complete Abolishment |
| Soluble ST2 (sST2) | 4.1 ± 0.2 | Complete Abolishment |
| Pregnancy-associated plasma protein-A (PAPP-A) | 3.0 ± 0.3 | Complete Abolishment |
| Data is based on overnight treatment of primary human cardiac myocytes.[2] |
Signaling Pathways
The A2B adenosine receptor is a G-protein coupled receptor (GPCR). In cardiac myocytes, its activation by an agonist like adenosine or NECA initiates a signaling cascade that can lead to the production of pro-inflammatory cytokines. The selective antagonist this compound blocks the initial step of this pathway.
Caption: A2B adenosine receptor signaling pathway in primary human cardiac myocytes.
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Human Cardiac Myocytes
This protocol describes a general method for the isolation and culture of primary human cardiac myocytes from ventricular tissue. Commercially available primary human cardiac myocytes are also a viable option.[3][4][5]
Materials:
-
Human ventricular tissue
-
Transport buffer (e.g., University of Wisconsin solution)
-
Ca2+-free digestion buffer
-
Enzyme solution (e.g., collagenase type II and protease XXIV)
-
Myocyte Growth Medium (e.g., PromoCell Myocyte Growth Medium or similar)[3]
-
Laminin-coated culture flasks or plates
-
Sterile dissection tools
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Tissue Acquisition and Transport: Obtain fresh human ventricular tissue in chilled transport buffer. All subsequent steps should be performed under sterile conditions.
-
Tissue Preparation: Mince the tissue into small fragments (1-2 mm³) in a Ca2+-free buffer.
-
Enzymatic Digestion:
-
Transfer the minced tissue to a flask containing an enzyme solution (e.g., collagenase and protease in Ca2+-free buffer).
-
Incubate at 37°C with gentle agitation.
-
Periodically collect the supernatant containing dissociated cells and add fresh enzyme solution to the remaining tissue fragments.
-
Monitor the digestion process under a microscope until a sufficient number of rod-shaped myocytes are observed.
-
-
Cell Collection and Purification:
-
Pool the collected cell suspensions.
-
Filter the cell suspension through a nylon mesh (e.g., 100 µm) to remove undigested tissue.
-
Centrifuge the filtrate at a low speed (e.g., 50 x g) for 3-5 minutes to pellet the myocytes.
-
Carefully remove the supernatant containing non-myocyte cells.
-
-
Calcium Reintroduction: Gradually reintroduce calcium to the myocyte pellet by resuspending in buffers with increasing calcium concentrations to prevent hypercontraction.
-
Cell Plating:
-
Resuspend the final myocyte pellet in pre-warmed Myocyte Growth Medium.
-
Plate the cells onto laminin-coated culture vessels.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Maintenance:
-
Allow the cells to attach for 24-48 hours.
-
Change the medium every 2-3 days.
-
Primary human cardiac myocytes have limited proliferative capacity in culture.[4]
-
Protocol 2: Treatment of Primary Human Cardiac Myocytes with this compound
This protocol outlines the procedure for treating cultured primary human cardiac myocytes with the A2BAR agonist NECA and the antagonist this compound to study the effects on cytokine release.
Materials:
-
Cultured primary human cardiac myocytes (from Protocol 1)
-
Myocyte Growth Medium
-
NECA (5'-N-Ethylcarboxamidoadenosine) stock solution
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
ELISA kits for human IL-6 and IL-8
Procedure:
-
Cell Seeding: Plate primary human cardiac myocytes in multi-well plates at a desired density and allow them to attach and recover for at least 24 hours.
-
Pre-treatment with this compound:
-
Aspirate the culture medium.
-
Add fresh medium containing the desired concentration of this compound or vehicle control (e.g., DMSO).
-
Incubate for a pre-determined time (e.g., 30-60 minutes) at 37°C.
-
-
Stimulation with NECA:
-
To the wells pre-treated with this compound or vehicle, add NECA to the final desired concentration. Include a control group with no NECA stimulation.
-
Incubate for the desired experimental duration (e.g., overnight, as suggested by the literature[2]).
-
-
Supernatant Collection: After the incubation period, carefully collect the culture supernatant from each well.
-
Cytokine Analysis:
-
Centrifuge the collected supernatants to remove any cellular debris.
-
Analyze the concentrations of IL-6 and IL-8 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis: Quantify the cytokine concentrations and normalize the data as required. Compare the results from the different treatment groups to determine the effect of this compound on NECA-induced cytokine release.
Caption: Experimental workflow for studying the effect of this compound.
References
- 1. This compound, a selective blocker of the A2B adenosine receptor, attenuates cardiac remodeling after acute myocardial infarction in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Primary Human Cardiac Myocytes and Myocyte Growth Media [sigmaaldrich.com]
- 4. angioproteomie.com [angioproteomie.com]
- 5. Human Cardiac Myocytes, HCM [3hbiomedical.com]
Application Notes and Protocols for GS-6201 in Rat Myocardial Infarction Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of GS-6201, a selective A2B adenosine receptor antagonist, in preclinical rat models of myocardial infarction (MI). The following information is synthesized from published research to guide the design and execution of studies evaluating the therapeutic potential of this compound in cardiac remodeling and dysfunction post-MI.
Introduction
Myocardial infarction, a leading cause of morbidity and mortality worldwide, triggers a cascade of inflammatory and fibrotic responses leading to adverse cardiac remodeling and heart failure. Adenosine, a purine nucleoside, plays a complex role in the pathophysiology of MI. While some adenosine receptors are cardioprotective, the A2B adenosine receptor (A2BAR) has been implicated in promoting inflammation and fibrosis. This compound is a potent and selective antagonist of the A2BAR, and preclinical studies suggest its potential in mitigating the detrimental effects of MI.[1] This document outlines the recommended dosage, administration, and experimental protocols for investigating this compound in a rat model of MI.
Quantitative Data Summary
The following tables summarize the key quantitative data from a study evaluating this compound in a rat model of MI-induced cardiac remodeling and dysfunction.[1]
Table 1: this compound Dosing and Administration in Rats [1]
| Parameter | Value |
| Drug | This compound |
| Animal Model | Rat |
| Dosage | 30 mg/kg |
| Administration Route | Oral Gavage |
| Frequency | Once Daily |
| Treatment Duration | 4 weeks |
| Treatment Start Time | 1 week post-Myocardial Infarction |
Table 2: Echocardiographic Outcomes of this compound Treatment in Rats with MI (5 weeks post-MI) [1]
| Parameter | Placebo | This compound (30 mg/kg) |
| LV Ejection Fraction (EF) | Significantly Decreased | Significantly Improved |
| LV Fractional Shortening (FS) | Significantly Decreased | Significantly Improved |
| LV End-Systolic Volume | Increased | Reduced |
Table 3: Biomarker and Histological Outcomes of this compound Treatment in Rats with MI (5 weeks post-MI) [1]
| Parameter | Placebo | This compound (30 mg/kg) |
| Myocardial Fibrosis | Increased | Decreased |
| Plasma IL-6 | Elevated | Ameliorated |
| Plasma TGF-β1 | Elevated | Ameliorated |
| Plasma BNP | Elevated | Ameliorated |
Signaling Pathway
Activation of the A2B adenosine receptor in cardiac cells, particularly in the hypoxic/ischemic myocardium where adenosine levels are elevated, stimulates the release of inflammatory cytokines and fibrotic mediators.[1] this compound, by selectively blocking this receptor, is proposed to mitigate these downstream effects, leading to reduced inflammation and fibrosis, and consequently, improved cardiac function and remodeling post-MI.
Caption: Proposed signaling pathway of this compound in myocardial infarction.
Experimental Protocols
The following are detailed methodologies for key experiments in a rat model of myocardial infarction to evaluate the effects of this compound.
Animal Model and Myocardial Infarction Induction
-
Animal Species: Male Sprague-Dawley or Wistar rats (250-300g).
-
Anesthesia: Anesthetize the rats with an appropriate anesthetic agent (e.g., isoflurane inhalation or a combination of ketamine/xylazine intraperitoneally).
-
Surgical Procedure (Ligation of the Left Anterior Descending Artery - LAD):
-
Intubate the rat and connect to a rodent ventilator.
-
Perform a left thoracotomy to expose the heart.
-
Gently retract the pericardium to visualize the left anterior descending (LAD) coronary artery.
-
Pass a suture (e.g., 6-0 silk) under the LAD at a position approximately 2-3 mm from its origin.
-
Permanently ligate the LAD to induce myocardial infarction. Successful ligation is confirmed by the immediate appearance of a pale, ischemic area in the anterior wall of the left ventricle.
-
Close the chest in layers and allow the animal to recover.
-
Administer appropriate post-operative analgesia as per institutional guidelines.
-
This compound Formulation and Administration
-
Formulation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose). The concentration should be calculated to deliver a 30 mg/kg dose in a volume appropriate for oral gavage in rats (typically 5-10 ml/kg).
-
Administration:
-
One week following the LAD ligation surgery, begin daily administration of this compound (30 mg/kg) or vehicle control.
-
Administer the formulation via oral gavage using a proper-sized, ball-tipped gavage needle to prevent injury.
-
Continue daily administration for a total of 4 weeks.
-
Echocardiographic Assessment of Cardiac Function
-
Schedule: Perform serial echocardiography at baseline (before MI), and at 1, 3, and 5 weeks post-MI.
-
Procedure:
-
Lightly anesthetize the rat to minimize cardiodepressive effects.
-
Use a high-frequency ultrasound system with a linear array transducer suitable for small animals.
-
Obtain two-dimensional M-mode images from the parasternal short-axis view at the level of the papillary muscles.
-
Measure the following parameters:
-
Left Ventricular Internal Diameter at end-diastole (LVIDd) and end-systole (LVIDs).
-
Left Ventricular Posterior Wall thickness at end-diastole (LVPWd) and end-systole (LVPWs).
-
Interventricular Septal thickness at end-diastole (IVSd) and end-systole (IVSs).
-
-
Calculate Left Ventricular Ejection Fraction (EF) and Fractional Shortening (FS) using standard formulas.
-
Histological Analysis of Myocardial Fibrosis
-
Tissue Collection: At the end of the 5-week study period, euthanize the rats and excise the hearts.
-
Staining:
-
Fix the hearts in 10% neutral buffered formalin and embed in paraffin.
-
Cut transverse sections (5 µm thick) from the mid-ventricular level.
-
Stain the sections with Masson's trichrome or Picrosirius red to visualize collagen fibers (fibrosis).
-
-
Quantification:
-
Capture digital images of the stained sections.
-
Use image analysis software (e.g., ImageJ) to quantify the fibrotic area as a percentage of the total left ventricular area.
-
Biomarker Analysis
-
Sample Collection: Collect blood samples at baseline and at the end of the study.
-
Analysis: Use commercially available ELISA kits to measure the plasma concentrations of relevant biomarkers such as Interleukin-6 (IL-6), Transforming Growth Factor-beta 1 (TGF-β1), and Brain Natriuretic Peptide (BNP).
Experimental Workflow
The following diagram illustrates the typical experimental workflow for a study investigating this compound in a rat MI model.
Caption: Experimental workflow for this compound in a rat MI model.
Logical Relationships of the Study
The logical flow of the study is based on the hypothesis that antagonizing the A2B adenosine receptor with this compound after myocardial infarction will lead to improved cardiac outcomes.
Caption: Logical relationships of the this compound rat MI study.
References
Application Notes and Protocols: GS-6201 Solution Preparation and Stability in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS-6201 is a potent and selective antagonist of the adenosine A2B receptor (A2BR), a G-protein coupled receptor implicated in a variety of physiological and pathological processes, including inflammation and cardiovascular remodeling.[1][2] Accurate and reproducible in vitro and in vivo studies involving this compound necessitate the correct preparation of stable solutions. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving this compound for research purposes. These application notes provide detailed protocols for the preparation of this compound solutions in DMSO and guidelines for assessing their stability.
Quantitative Data Summary
This compound Properties
| Property | Value |
| Molecular Weight | 446.43 g/mol |
| Molecular Formula | C₂₁H₂₁F₃N₆O₂ |
| Purity | ≥98% (HPLC) |
| CAS Number | 752222-83-6 |
Solubility of this compound in DMSO
| Solvent | Maximum Concentration | Notes |
| DMSO | 5 mM (approximately 2.23 mg/mL) | Standard solubility. |
| DMSO with assistance | Up to 100 mg/mL (224.00 mM) | Requires ultrasonication and warming to 60°C.[1] |
Recommended Storage of this compound Stock Solutions in DMSO
To maintain the integrity of this compound stock solutions, it is crucial to adhere to proper storage conditions and handling practices. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to prevent degradation from repeated freeze-thaw cycles.[2]
| Storage Temperature | Duration |
| -20°C | 1 month[2] |
| -80°C | 6 months[2] |
Signaling Pathway
This compound exerts its pharmacological effects by antagonizing the adenosine A2B receptor. This receptor is coupled to Gs and Gq proteins, and its activation by adenosine initiates downstream signaling cascades involving adenylyl cyclase, cyclic AMP (cAMP), phospholipase C (PLC), and mitogen-activated protein kinases (MAPK).
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust the quantities as needed for different desired concentrations.
Materials:
-
This compound powder
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
Water bath or heat block (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Pre-weighing Preparation: Before opening, allow the vial of this compound powder to equilibrate to room temperature to prevent condensation of moisture.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM solution, weigh 4.46 mg of this compound (Molecular Weight = 446.43 g/mol ).
-
Solvent Addition: Add the calculated volume of DMSO to the tube containing the this compound powder. For 4.46 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Dissolution:
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, sonicate the solution in an ultrasonic bath for 5-10 minutes.
-
For higher concentrations (up to 100 mg/mL), warming the solution to 60°C in a water bath or on a heat block while intermittently vortexing may be necessary to achieve complete dissolution.[1]
-
-
Aliquoting and Storage: Once the this compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed tubes (amber vials are recommended to protect from light). Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]
Protocol 2: Assessment of this compound Stability in DMSO by HPLC
This protocol provides a framework for researchers to determine the stability of this compound in DMSO under specific storage conditions.
Materials:
-
This compound in DMSO stock solution (prepared as in Protocol 1)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Appropriate HPLC column (e.g., C18 reversed-phase)
-
HPLC-grade solvents (e.g., acetonitrile, water with 0.1% formic acid)
-
HPLC vials
-
Incubators or storage chambers set to desired temperatures (e.g., -80°C, -20°C, 4°C, room temperature)
Procedure:
-
Time-Zero (T=0) Sample Preparation:
-
Immediately after preparing the this compound stock solution, prepare a sample for HPLC analysis.
-
Dilute a small aliquot of the stock solution with the initial mobile phase to a concentration suitable for HPLC detection.
-
Analyze this sample immediately. The peak area of this compound in this chromatogram will serve as the 100% reference point.
-
-
Sample Storage:
-
Store the aliquots of the this compound stock solution under the desired storage conditions (e.g., -80°C, -20°C, 4°C, and room temperature).
-
For freeze-thaw stability assessment, subject a separate set of aliquots to repeated freeze-thaw cycles (e.g., freeze at -20°C for at least 12 hours, then thaw at room temperature).
-
-
Analysis at Subsequent Time Points:
-
At predetermined time points (e.g., 1, 2, 4 weeks; 1, 3, 6 months), retrieve one aliquot from each storage condition.
-
Allow the samples to equilibrate to room temperature.
-
Prepare and analyze the samples by HPLC using the same method as the T=0 sample.
-
-
Data Analysis:
-
For each time point and condition, calculate the peak area of this compound.
-
Determine the percentage of this compound remaining relative to the T=0 sample using the following formula:
-
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
-
Analyze the chromatograms for the appearance of new peaks, which may indicate the formation of degradation products.
-
Plot the percentage of remaining this compound against time for each storage condition to visualize the stability profile.
-
References
Application Notes and Protocols for Evaluating GS-6201 in Animal Models of Dermal Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dermal fibrosis, a hallmark of scleroderma (systemic sclerosis), is characterized by the excessive deposition of extracellular matrix components, leading to skin thickening and hardening.[1] GS-6201 is an antagonist of the A2B adenosine receptor (ADORA2B) that has shown promise in attenuating fibrosis.[2] Elevated levels of adenosine in tissues can promote fibrosis, and by blocking the ADORA2B receptor, this compound interferes with these pro-fibrotic signaling pathways.[2][3] This document provides detailed application notes and protocols for evaluating the anti-fibrotic efficacy of this compound in a well-established animal model of dermal fibrosis.
Animal Model of Choice: Bleomycin-Induced Dermal Fibrosis
The bleomycin-induced model is a widely used and well-characterized mouse model that recapitulates many of the key features of the inflammatory and early stages of scleroderma-associated skin fibrosis.[4][5][6] Repetitive intradermal injections of bleomycin, a glycopeptide antibiotic, induce a robust inflammatory response followed by significant dermal thickening, collagen accumulation, and the appearance of myofibroblasts.[1][4][7] This model is particularly suitable for assessing the therapeutic potential of anti-fibrotic agents like this compound.[2]
Signaling Pathway of this compound in Dermal Fibrosis
This compound exerts its anti-fibrotic effects by blocking the A2B adenosine receptor. In fibrotic conditions, elevated adenosine levels activate ADORA2B, which in turn promotes a pro-fibrotic environment. The pathway involves the recruitment and activation of immune cells, such as alternatively activated (M2) macrophages, and the stimulation of fibroblasts to differentiate into myofibroblasts, the primary producers of collagen. By antagonizing ADORA2B, this compound can halt or reverse these processes.[2][3]
Caption: this compound blocks the ADORA2B receptor, inhibiting pro-fibrotic pathways.
Experimental Protocol: Bleomycin-Induced Dermal Fibrosis and this compound Treatment
This protocol details the induction of dermal fibrosis using bleomycin and the subsequent therapeutic intervention with this compound.
Materials
-
C57BL/6 mice (6-8 weeks old)[8]
-
Bleomycin sulfate
-
Phosphate-buffered saline (PBS), sterile
-
This compound
-
Control chow and chow mixed with this compound
-
Syringes and 30-gauge needles
-
Electric hair clippers
-
Dermal punch biopsy tool (5mm)
-
Reagents for histology (formalin, paraffin, Masson's trichrome stain)
-
Reagents for RNA extraction and qPCR
-
Reagents for protein analysis (e.g., hydroxyproline assay)
Experimental Workflow
Caption: Workflow for evaluating this compound in the bleomycin-induced fibrosis model.
Detailed Procedure
-
Animal Acclimatization: House C57BL/6 mice in a controlled environment for at least one week before the experiment.
-
Induction of Dermal Fibrosis (Day 0 to Day 28):
-
Anesthetize the mice.
-
Shave a 1.5 cm² area on the upper back of each mouse.[9]
-
Administer daily subcutaneous injections of bleomycin (e.g., 1.0 mg/mL in 50 µL of PBS) into the shaved area for 28 days.[9] Rotate the injection site daily within the shaved area.[9]
-
A control group should receive daily subcutaneous injections of PBS.
-
-
This compound Treatment (Day 15 to Day 28):
-
On day 15, after fibrosis is established, divide the bleomycin-injected mice into two groups.[2]
-
One group will continue on control chow.
-
The second group will be switched to chow containing this compound.[2] A separate control group receiving PBS injections can also be given this compound chow to assess any effects of the compound alone.[2]
-
-
Endpoint and Tissue Collection (Day 28):
-
At day 28, euthanize the mice.[2]
-
Excise the treated area of the back skin.
-
Divide the skin sample for different analyses:
-
A portion for histological analysis (fix in 10% formalin).
-
A portion for RNA extraction (snap-freeze in liquid nitrogen).
-
A portion for protein analysis (snap-freeze in liquid nitrogen).[9]
-
-
Outcome Measures and Analysis
-
Dermal Thickness:
-
Collagen Content:
-
Myofibroblast Infiltration:
Summary of Quantitative Data
The following table summarizes the expected outcomes based on published studies of this compound in the bleomycin-induced dermal fibrosis model.[2][10]
| Parameter | Control (PBS + Control Chow) | This compound Control (PBS + this compound Chow) | Bleomycin (Bleo + Control Chow) | Bleomycin + this compound (Bleo + this compound Chow) |
| Dermal Thickness (µm) | Baseline | No Significant Change | Significantly Increased | Significantly Reduced vs. Bleomycin |
| COL1A1 Transcript Levels (relative) | 1.0 | No Significant Change | Significantly Increased | Significantly Reduced vs. Bleomycin |
| α-SMA Positive Myofibroblasts | Low | Low | Significantly Increased | Significantly Reduced vs. Bleomycin |
| Fibronectin (FN) Levels | Baseline | No Significant Change | Significantly Increased | Significantly Reduced vs. Bleomycin |
| IL-6 Transcript Levels (relative) | 1.0 | No Significant Change | Significantly Increased | Significantly Reduced vs. Bleomycin |
Conclusion
The bleomycin-induced dermal fibrosis model provides a robust and reproducible platform for evaluating the therapeutic efficacy of this compound. By antagonizing the ADORA2B receptor, this compound has been shown to significantly reduce key markers of dermal fibrosis, including dermal thickness, collagen deposition, and myofibroblast accumulation.[2][10] These detailed protocols and application notes should serve as a valuable resource for researchers investigating the anti-fibrotic potential of this compound.
References
- 1. Animal models of systemic sclerosis: their utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Antifibrotic Effect of A2B Adenosine Receptor Antagonism in a Mouse Model of Dermal Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Experimental Mouse Model of Bleomycin-Induced Skin Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mouse Models of Skin Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mouse Model of Experimental Dermal Fibrosis: The Bleomycin-Induced Dermal Fibrosis | Springer Nature Experiments [experiments.springernature.com]
- 7. zora.uzh.ch [zora.uzh.ch]
- 8. researchgate.net [researchgate.net]
- 9. Bleomycin-induced skin fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 10. researchgate.net [researchgate.net]
Measuring GS-6201 Efficacy in Allergic Asthma Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), eosinophilic inflammation, and increased production of Th2 cytokines such as IL-4, IL-5, and IL-13. Adenosine, an endogenous nucleoside, has been implicated in the pathophysiology of asthma, with elevated levels found in the airways of asthmatic patients.[1][2] Adenosine exerts its effects through four G-protein coupled receptor subtypes: A1, A2A, A2B, and A3. The A2B adenosine receptor (A2BAR) is a low-affinity receptor that is upregulated under inflammatory conditions and is expressed on key immune cells involved in asthma, including mast cells and eosinophils. Activation of the A2B receptor has been shown to promote the release of pro-inflammatory mediators, suggesting that its antagonism could be a promising therapeutic strategy for allergic asthma.
GS-6201 is a potent and selective antagonist of the A2B adenosine receptor. This document provides detailed application notes and protocols for evaluating the efficacy of this compound in preclinical murine models of allergic asthma. The protocols outlined below are based on established ovalbumin (OVA)-induced allergic asthma models, and the data presented is representative of the expected efficacy of a selective A2B antagonist.
Data Presentation
The following tables summarize the quantitative effects of a selective A2B adenosine receptor antagonist, CVT-6883, which serves as a surrogate for this compound, in a murine model of allergic asthma.
Table 1: Effect of a Selective A2B Antagonist on Airway Hyperresponsiveness (AHR) to Methacholine
| Treatment Group | EC50 (μM) of Methacholine | Maximum Contractile Response (g) |
| Control | 5.31 ± 0.71 | 0.58 ± 0.04 |
| Sensitized (OVA) | 1.50 ± 0.36 | 1.63 ± 0.08 |
| Sensitized + A2B Antagonist | 3.10 ± 0.54 | 1.27 ± 0.05 |
Data is presented as mean ± SEM. A higher EC50 value indicates less airway responsiveness. Data is representative from studies on selective A2B antagonists.[3]
Table 2: Effect of a Selective A2B Antagonist on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | Total White Blood Cells (cells/mL) |
| Control | 2580 ± 180.02 |
| Sensitized (OVA) | 9421.43 ± 169.1 |
| Sensitized + A2B Antagonist | 5950 ± 1035.7 |
Data is presented as mean ± SEM. Data is representative from studies on selective A2B antagonists.[3]
Table 3: Effect of a Selective A2B Antagonist on Serum Cytokine Levels
| Treatment Group | IL-4 (pg/mL) | IFN-γ (pg/mL) |
| Control | 39.78 ± 2.10 | - |
| Sensitized (OVA) | 47.41 ± 1.98 | - |
| Sensitized + A2B Antagonist | 45.24 ± 2.15 | - |
Data is presented as mean ± SEM. IFN-γ levels were also measured but did not show significant changes in this particular study.[3]
Detailed Experimental Protocols
Ovalbumin (OVA)-Induced Allergic Asthma Mouse Model
This protocol describes the induction of an acute allergic asthma phenotype in mice using ovalbumin as the allergen.
Materials:
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Ketamine/Xylazine anesthetic solution
-
Methacholine chloride (Sigma-Aldrich)
-
This compound or other selective A2B antagonist
-
Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 50% water)
Procedure:
-
Sensitization:
-
On days 0 and 7, administer an intraperitoneal (i.p.) injection of 100 µL of a solution containing 20 µg OVA emulsified in 2 mg of aluminum hydroxide in sterile saline to each mouse (6-8 week old BALB/c mice are commonly used).
-
For the control group, administer an i.p. injection of alum in saline without OVA.
-
-
Allergen Challenge:
-
From day 14 to day 20, challenge the mice daily by intranasal (i.n.) administration of 50 µL of 1% OVA in sterile saline under light anesthesia (e.g., isoflurane or ketamine/xylazine).
-
The control group receives intranasal saline.
-
-
Drug Administration:
-
Administer this compound (e.g., 1-10 mg/kg, i.p. or oral gavage) or vehicle to the treatment groups 1 hour prior to each OVA challenge. A 4 mg/kg dose has been used for this compound in other models.[4]
-
Measurement of Airway Hyperresponsiveness (AHR)
AHR is a key feature of asthma and can be assessed by measuring the bronchoconstrictor response to methacholine.
Procedure:
-
24 hours after the final OVA challenge, anesthetize the mice (e.g., with an i.p. injection of pentobarbital).
-
Surgically cannulate the trachea and connect the mouse to a small animal ventilator (e.g., FlexiVent).
-
Administer increasing concentrations of aerosolized methacholine (e.g., 0, 3.125, 6.25, 12.5, 25, 50 mg/mL) through the ventilator.
-
Measure lung resistance (Rrs) and compliance (Crs) at each methacholine concentration.
-
Plot the dose-response curve and calculate the provocative concentration of methacholine that causes a 200% increase in resistance (PC200) as a measure of AHR.
Bronchoalveolar Lavage (BAL) and Cell Analysis
BAL is performed to collect cells from the airways to assess the degree and type of inflammation.
Procedure:
-
Immediately after AHR measurement, euthanize the mouse.
-
Expose the trachea and insert a cannula.
-
Instill and withdraw 1 mL of ice-cold sterile saline three times.
-
Pool the recovered BAL fluid (BALF).
-
Centrifuge the BALF to pellet the cells.
-
Resuspend the cell pellet and determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to determine the differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes).
Measurement of Cytokine Levels
Th2 cytokines in the BALF supernatant or serum can be quantified using enzyme-linked immunosorbent assay (ELISA).
Procedure:
-
Use the supernatant from the centrifuged BALF or collect blood via cardiac puncture for serum preparation.
-
Perform ELISA for IL-4, IL-5, and IL-13 according to the manufacturer's instructions (e.g., R&D Systems, eBioscience).
-
Read the absorbance on a microplate reader and calculate the cytokine concentrations based on a standard curve.
Mandatory Visualizations
Signaling Pathway
Caption: A2B Receptor Signaling Pathway in Mast Cells.
Experimental Workflow
Caption: Workflow for this compound efficacy testing.
Logical Relationship
Caption: this compound's proposed mechanism of action.
References
- 1. Temporal association between airway hyperresponsiveness and airway eosinophilia in ovalbumin-sensitized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of the IL-4/IL-13 receptor system prevents allergic sensitization without affecting established allergy in a mouse model for allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Effect of Adenosine A2A and A2B Antagonists on Tracheal Responsiveness, Serum Levels of Cytokines and Lung Inflammation in Guinea Pig Model of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a selective blocker of the A2B adenosine receptor, attenuates cardiac remodeling after acute myocardial infarction in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of GS-6201 (Lenacapavir) in Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the quantitative analysis of GS-6201, also known as Lenacapavir (LCV), in plasma samples. The primary method detailed is Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), which offers high sensitivity and selectivity for therapeutic drug monitoring and pharmacokinetic studies.
Introduction
Lenacapavir is a first-in-class, long-acting HIV-1 capsid inhibitor approved for the treatment of HIV in treatment-experienced patients.[1][2] Due to its infrequent dosing regimen, which includes oral and subcutaneous administration followed by maintenance injections every six months, monitoring plasma concentrations is crucial to ensure therapeutic efficacy and prevent the development of drug resistance.[1][2] The methods outlined below are validated bioanalytical procedures suitable for clinical and research applications.
Quantitative Data Summary
The following tables summarize the key quantitative parameters from validated LC-MS/MS methods for this compound quantification in plasma.
Table 1: LC-MS/MS Method Validation Parameters
| Parameter | Method 1 (Human Plasma) | Method 2 (Rat Plasma) |
| Linearity Range | 0.1 - 500 ng/mL | 5 - 100 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.9960 | 0.9999 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 5 ng/mL |
| Accuracy (% Trueness) | 89.7 - 104.1% | Not explicitly stated, but within predefined limits |
| Precision (%CV) | < 15% | Within predefined limits |
| Internal Standard (IS) | Lenacapavir-d6 | D6-LCV |
| Recovery | Not explicitly stated | 98.97% - 99.51% |
| Matrix Effect | Assessed and within acceptable limits | Assessed and within acceptable limits |
Table 2: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Lenacapavir (this compound) | 968.4 | 869.3 | Positive ESI |
| Lenacapavir (this compound) - Rat Study | 969.32 | 509.15 | Positive ESI |
| Lenacapavir-d6 (IS) | 974.4 | 875.3 | Positive ESI |
| D6-LCV (IS) - Rat Study | 975.28 | 515.07 | Positive ESI |
Experimental Protocols
Two primary sample preparation techniques have been reported: protein precipitation and liquid-liquid extraction.
Protocol 1: Protein Precipitation Method (Human Plasma)
This method is simpler and faster, making it suitable for high-throughput analysis.[1]
1. Materials and Reagents:
-
Human plasma (collected in K2EDTA tubes)
-
Lenacapavir analytical standard
-
Lenacapavir-d6 (internal standard)
-
Acetonitrile (ACN), HPLC grade
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
-
Vortex mixer
-
Centrifuge
2. Standard and QC Sample Preparation:
-
Prepare stock solutions of Lenacapavir and Lenacapavir-d6 in an appropriate organic solvent (e.g., methanol).
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of Lenacapavir into blank human plasma. A typical range would be 0.1 to 500 ng/mL.[1]
-
Prepare a working solution of the internal standard (Lenacapavir-d6).
3. Sample Preparation Procedure:
-
Pipette 100 µL of plasma sample (unknown, standard, or QC) into a microcentrifuge tube.
-
Add the internal standard solution.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Dilute the supernatant as needed (e.g., with water or mobile phase) before injection into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction Method (Rat Plasma)
This method provides a cleaner extract, potentially reducing matrix effects.[3]
1. Materials and Reagents:
-
Rat plasma
-
Lenacapavir analytical standard
-
D6-LCV (internal standard)
-
Methanol, HPLC grade
-
An appropriate organic extraction solvent (e.g., methyl tert-butyl ether)
-
Polypropylene tubes
-
Vortex mixer
-
Centrifuge (refrigerated)
-
Sample evaporator
2. Sample Preparation Procedure:
-
Pipette 200 µL of rat plasma sample into a polypropylene tube.[3]
-
Add 500 µL of the internal standard stock solution.[3]
-
Vortex for approximately 10 minutes.[3]
-
Centrifuge at 4,000 rpm at 20°C.[3]
-
Transfer the supernatant to a new tube.[3]
-
Evaporate the solvent to dryness at 40°C under a gentle stream of nitrogen.[3]
-
Reconstitute the dried extract in 300 µL of methanol and 500 µL of diluent.[3]
-
Vortex briefly and transfer the sample to an autosampler vial for injection.[3]
Chromatographic and Mass Spectrometric Conditions
Liquid Chromatography (LC):
-
Column: Waters Symmetry C18, 150 × 4.6 mm, 3.5 µm or equivalent.[3]
-
Mobile Phase A: 0.1% Formic acid in water.[3]
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient: A multi-step gradient is typically used to achieve separation. For example, starting with a higher percentage of Mobile Phase A and ramping up the percentage of Mobile Phase B to elute the analyte and internal standard.[1]
-
Flow Rate: 0.5 - 0.8 mL/min.
-
Column Temperature: 40 - 60°C.
-
Injection Volume: 5 - 10 µL.
Tandem Mass Spectrometry (MS/MS):
-
System: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI) in positive mode.[4]
-
Detection: Multiple Reaction Monitoring (MRM).[4]
-
MRM Transitions: See Table 2 for specific m/z transitions for Lenacapavir and its internal standard.[4][5]
-
Source Parameters: Optimize gas flows (nebulizer, heater, curtain) and temperatures for the specific instrument used.
Visualizations
References
- 1. Development and validation of an ultra-high performance liquid chromatography-tandem mass spectrometry method for quantifying lenacapavir plasma concentrations: application to therapeutic monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of an ultra-high performance liquid chromatography-tandem mass spectrometry method for quantifying lenacapavir plasma concentrations: Application to therapeutic monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. spotlightnsp.co.za [spotlightnsp.co.za]
- 5. [PDF] Establishment and validation of LC-MS/MS technique for Lenacapavir quantification in rat plasma, with application to pharmacokinetic assessment | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Investigating GS-6201 in Combination with Other Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
GS-6201 is a selective antagonist of the adenosine A2B receptor, a G-protein coupled receptor implicated in the propagation of inflammatory responses. This document outlines the rationale and provides detailed, albeit hypothetical, protocols for evaluating the therapeutic potential of this compound in combination with other standard-of-care anti-inflammatory agents. The proposed studies are designed to assess potential synergistic or additive effects in preclinical models of inflammation, offering a framework for future research and drug development in this area.
Introduction
Chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, are complex conditions often requiring multi-targeted therapeutic approaches. While existing anti-inflammatory drugs, including non-steroidal anti-inflammatory drugs (NSAIDs), corticosteroids, and disease-modifying anti-rheumatic drugs (DMARDs), are cornerstones of treatment, they are not universally effective and can be associated with significant side effects.
This compound, by selectively blocking the A2B adenosine receptor, offers a targeted mechanism to modulate inflammatory pathways. Adenosine levels are elevated in inflamed tissues, and activation of the A2B receptor can lead to the production of pro-inflammatory cytokines such as IL-6 and TNF-α. Therefore, antagonizing this receptor presents a promising strategy for reducing inflammation.
Combining this compound with other anti-inflammatory agents could offer several advantages, including:
-
Synergistic Efficacy: Targeting different inflammatory pathways simultaneously may lead to a greater therapeutic effect than either agent alone.
-
Dose Reduction: Combination therapy might allow for lower doses of each agent, potentially reducing dose-related toxicity.
-
Overcoming Resistance: For patients who have an inadequate response to monotherapy, a combination approach may provide clinical benefit.
These application notes provide a theoretical framework for preclinical evaluation of this compound in combination therapies.
Signaling Pathway of the A2B Adenosine Receptor in Inflammation
A2B adenosine receptor signaling pathway in inflammation.
Proposed Preclinical Evaluation of this compound Combination Therapy
The following sections detail a hypothetical experimental workflow and protocols for assessing the efficacy of this compound in combination with a standard anti-inflammatory drug, such as methotrexate, in a murine model of collagen-induced arthritis (CIA).
Experimental Workflow
Proposed experimental workflow for evaluating combination therapy.
Experimental Protocols
Collagen-Induced Arthritis (CIA) Model
-
Animals: Male DBA/1 mice, 8-10 weeks old.
-
Induction:
-
Emulsify bovine type II collagen (CII) in Complete Freund's Adjuvant (CFA).
-
Administer a primary immunization of 100 µg of CII emulsified in CFA intradermally at the base of the tail on day 0.
-
On day 21, administer a booster immunization of 100 µg of CII emulsified in Incomplete Freund's Adjuvant (IFA) intradermally.
-
-
Monitoring: Observe mice daily for the onset of clinical signs of arthritis (erythema and swelling of the paws).
Dosing and Administration
-
This compound: Administer daily via oral gavage at a dose of 10 mg/kg, starting from the day of the booster immunization (day 21).
-
Methotrexate: Administer intraperitoneally at a dose of 1 mg/kg, twice a week, starting from day 21.
-
Combination Group: Receive both this compound and methotrexate at the doses and schedules described above.
-
Vehicle Control: Administer the appropriate vehicles for both oral and intraperitoneal routes.
Assessment of Arthritis Severity
-
Clinical Scoring: Score each paw daily on a scale of 0-4, based on the degree of inflammation (0 = normal, 1 = mild swelling and/or erythema of one digit, 2 = moderate swelling and erythema of more than one digit, 3 = severe swelling and erythema of the entire paw, 4 = maximal inflammation with ankylosis). The maximum score per mouse is 16.
-
Paw Thickness: Measure the thickness of the hind paws using a digital caliper every 3-4 days.
Histopathological Analysis
-
At the end of the study (e.g., day 42), euthanize the mice and collect the hind paws.
-
Fix the paws in 10% neutral buffered formalin, decalcify, and embed in paraffin.
-
Section the joints and stain with Hematoxylin and Eosin (H&E) and Safranin O.
-
Score the sections for inflammation, pannus formation, and cartilage/bone erosion by a blinded observer.
Cytokine Analysis
-
Collect blood via cardiac puncture at the time of euthanasia.
-
Isolate serum and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using a multiplex immunoassay (e.g., Luminex) or ELISA.
Data Presentation (Hypothetical Data)
The following tables illustrate how quantitative data from the proposed experiments could be presented.
Table 1: Effect of this compound and Methotrexate, alone and in combination, on Clinical Arthritis Score in CIA Mice (Hypothetical Data)
| Treatment Group | Mean Arthritis Score (Day 42) | % Inhibition |
| Vehicle Control | 10.5 ± 1.2 | - |
| This compound (10 mg/kg) | 7.8 ± 0.9 | 25.7% |
| Methotrexate (1 mg/kg) | 6.5 ± 0.8 | 38.1% |
| This compound + Methotrexate | 3.2 ± 0.5# | 69.5% |
| p < 0.05 vs. Vehicle Control; # p < 0.05 vs. monotherapy groups |
Table 2: Effect of this compound and Methotrexate on Paw Thickness in CIA Mice (Hypothetical Data)
| Treatment Group | Paw Thickness (mm, Day 42) | Change from Baseline (%) |
| Vehicle Control | 3.8 ± 0.3 | 90% |
| This compound (10 mg/kg) | 3.1 ± 0.2 | 55% |
| Methotrexate (1 mg/kg) | 2.9 ± 0.2 | 45% |
| This compound + Methotrexate | 2.3 ± 0.1# | 15% |
| p < 0.05 vs. Vehicle Control; # p < 0.05 vs. monotherapy groups |
Table 3: Effect of this compound and Methotrexate on Serum Cytokine Levels in CIA Mice (Hypothetical Data)
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | 150 ± 25 | 250 ± 40 |
| This compound (10 mg/kg) | 110 ± 18 | 180 ± 32 |
| Methotrexate (1 mg/kg) | 95 ± 15 | 150 ± 28 |
| This compound + Methotrexate | 50 ± 10# | 75 ± 15# |
| * p < 0.05 vs. Vehicle Control; # p < 0.05 vs. monotherapy groups |
Conclusion
The provided application notes and protocols offer a comprehensive, though theoretical, framework for the preclinical investigation of this compound in combination with other anti-inflammatory agents. The rationale for this approach is strong, based on the distinct and potentially complementary mechanisms of action. The detailed protocols for a murine CIA model, along with examples of data presentation, are intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of such combination therapies. Successful demonstration of synergy in these preclinical models would provide a strong basis for further development and potential clinical translation.
Application Notes and Protocols: Experimental Design for GS-6201 in Cigarette Smoke Exposure Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cigarette smoke (CS) is a primary risk factor for the development of chronic obstructive pulmonary disease (COPD), a progressive lung disease characterized by chronic inflammation, oxidative stress, and irreversible airflow limitation. These application notes provide a detailed experimental framework for evaluating the therapeutic potential of GS-6201, a selective antagonist of the adenosine A2B receptor (A2BR), in preclinical models of cigarette smoke-induced lung injury.[1] The A2B receptor is implicated in pro-inflammatory and pro-fibrotic signaling pathways, making it a promising target for intervention in CS-related lung diseases.[2][3][4]
This document outlines protocols for both in vitro and in vivo studies to assess the efficacy of this compound in mitigating the detrimental effects of cigarette smoke exposure. The provided methodologies, data presentation formats, and signaling pathway diagrams are intended to guide researchers in designing and executing robust preclinical studies.
Signaling Pathways of Interest
Cigarette smoke exposure triggers a complex cascade of intracellular signaling events that contribute to lung pathology. A key pathway involves the accumulation of extracellular adenosine, which activates the A2B receptor, leading to downstream inflammatory and fibrotic responses. This compound is designed to block this interaction. Furthermore, CS induces significant oxidative stress, activating pathways such as the MAPK and NF-κB signaling cascades.[5][6][7]
In Vitro Experimental Design: this compound in a Human Bronchial Epithelial Cell Model
This section details an in vitro protocol to assess the protective effects of this compound on human bronchial epithelial cells (HBECs) exposed to cigarette smoke extract (CSE). The air-liquid interface (ALI) culture system is recommended as it closely mimics the physiological conditions of the human airway epithelium.[8][9][10]
Experimental Workflow: In Vitro Model
Detailed Protocol: In Vitro HBEC Exposure Model
-
Cell Culture and Differentiation:
-
Preparation of Cigarette Smoke Extract (CSE):
-
Bubble the smoke from one standard research cigarette through 10 mL of cell culture medium at a rate of one puff per minute.
-
Filter-sterilize the resulting solution (this is considered 100% CSE).
-
Prepare fresh for each experiment and dilute to the desired concentration (e.g., 1%, 2.5%, 5%) in culture medium.
-
-
Experimental Groups:
-
Vehicle Control: No treatment.
-
This compound Control: this compound alone.
-
CSE Exposure: Vehicle pre-treatment followed by CSE exposure.
-
This compound + CSE: this compound pre-treatment followed by CSE exposure.
-
-
Treatment and Exposure:
-
Pre-treat the basolateral side of the differentiated HBECs with this compound (e.g., 1, 10, 100 nM) or vehicle for 2 hours.
-
Expose the apical surface of the cells to CSE-containing medium for 4 to 24 hours.
-
-
Endpoint Analysis:
-
Cytotoxicity: Measure lactate dehydrogenase (LDH) release in the apical and basolateral media.
-
Inflammation: Quantify the secretion of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) in the basolateral medium using ELISA.[1][2]
-
Oxidative Stress: Measure intracellular reactive oxygen species (ROS) production using a fluorescent probe like DCFH-DA.
-
Gene Expression: Analyze the expression of inflammatory and oxidative stress-related genes (e.g., IL6, IL8, HMOX1) using qPCR.
-
Hypothetical Quantitative Data: In Vitro Model
Table 1: Effect of this compound on CSE-Induced IL-6 and IL-8 Secretion in HBECs
| Treatment Group | IL-6 (pg/mL) | IL-8 (pg/mL) |
| Vehicle Control | 55 ± 8 | 150 ± 22 |
| CSE (2.5%) | 480 ± 55 | 1250 ± 130 |
| CSE + this compound (10 nM) | 210 ± 30 | 650 ± 85 |
| CSE + this compound (100 nM) | 120 ± 18 | 350 ± 50 |
Table 2: Effect of this compound on CSE-Induced Cytotoxicity and Oxidative Stress in HBECs
| Treatment Group | LDH Release (% of Max) | Relative ROS Levels |
| Vehicle Control | 5 ± 1.5 | 1.0 ± 0.2 |
| CSE (2.5%) | 35 ± 4.2 | 4.5 ± 0.6 |
| CSE + this compound (10 nM) | 20 ± 3.1 | 2.8 ± 0.4 |
| CSE + this compound (100 nM) | 12 ± 2.5 | 1.9 ± 0.3 |
In Vivo Experimental Design: this compound in a Mouse Model of Cigarette Smoke Exposure
This section describes an in vivo protocol to evaluate the therapeutic efficacy of this compound in a mouse model of chronic cigarette smoke exposure, which recapitulates key features of human COPD.[12][13][14]
Experimental Workflow: In Vivo Model
Detailed Protocol: In Vivo Mouse Exposure Model
-
Animals and Acclimatization:
-
Use C57BL/6 mice (8-10 weeks old).
-
Acclimatize animals for at least one week before the start of the experiment.
-
-
Cigarette Smoke Exposure:
-
Experimental Groups:
-
Air + Vehicle: Air exposure with vehicle administration.
-
Air + this compound: Air exposure with this compound administration.
-
CS + Vehicle: Cigarette smoke exposure with vehicle administration.
-
CS + this compound: Cigarette smoke exposure with this compound administration.
-
-
Drug Administration:
-
Administer this compound (e.g., 1-10 mg/kg) or vehicle via an appropriate route (e.g., intraperitoneal injection or oral gavage) daily, prior to CS exposure.[16]
-
-
Sample Collection and Endpoint Analysis (24 hours after the final exposure):
-
Bronchoalveolar Lavage Fluid (BALF) Analysis:
-
Lung Tissue Analysis:
-
Perfuse and collect lung tissue.
-
Histology: Fix one lung lobe in formalin for paraffin embedding. Prepare sections and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and structural changes.
-
Oxidative Stress: Homogenize lung tissue to measure markers of oxidative stress (e.g., malondialdehyde levels, superoxide dismutase activity).
-
Gene Expression: Extract RNA from lung tissue to analyze the expression of relevant genes by qPCR.
-
-
Hypothetical Quantitative Data: In Vivo Model
Table 3: Effect of this compound on Inflammatory Cell Infiltration in BALF of CS-Exposed Mice
| Treatment Group | Total Cells (x10⁵) | Neutrophils (x10⁴) | Macrophages (x10⁵) |
| Air + Vehicle | 1.2 ± 0.3 | 0.5 ± 0.1 | 1.1 ± 0.2 |
| CS + Vehicle | 8.5 ± 1.1 | 15.2 ± 2.5 | 6.8 ± 0.9 |
| CS + this compound (5 mg/kg) | 4.1 ± 0.7 | 5.8 ± 1.3 | 3.5 ± 0.5 |
Table 4: Effect of this compound on Pro-inflammatory Cytokine Levels in BALF of CS-Exposed Mice
| Treatment Group | TNF-α (pg/mL) | KC (pg/mL) |
| Air + Vehicle | 25 ± 6 | 40 ± 10 |
| CS + Vehicle | 210 ± 35 | 350 ± 48 |
| CS + this compound (5 mg/kg) | 95 ± 20 | 150 ± 30 |
Conclusion
The experimental designs outlined in these application notes provide a comprehensive framework for evaluating the therapeutic potential of this compound in mitigating cigarette smoke-induced lung injury. By utilizing both in vitro and in vivo models, researchers can gain valuable insights into the efficacy and mechanism of action of this A2B receptor antagonist. The provided protocols and hypothetical data tables serve as a guide for study design, execution, and data interpretation. Successful demonstration of efficacy in these models would support further development of this compound as a potential treatment for COPD and other smoking-related lung diseases.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. mdpi.com [mdpi.com]
- 3. Role of A2B adenosine receptor signaling in adenosine-dependent pulmonary inflammation and injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADENOSINE RECEPTORS AS TARGETS FOR THERAPEUTIC INTERVENTION IN ASTHMA AND CHRONIC OBSTRUCTIVE PULMONARY DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Molecular pathways associated with oxidative stress and their potential applications in radiotherapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. youtube.com [youtube.com]
- 10. Tissue Culture and Smoke Exposure Core | Center for Tobacco Regulatory Science and Lung Health (TCORS) [med.unc.edu]
- 11. Video: Isolation of Mouse Respiratory Epithelial Cells and Exposure to Experimental Cigarette Smoke at Air Liquid Interface [jove.com]
- 12. Characterisation of a mouse model of cigarette smoke extract-induced lung inflammation | ToxStrategies [toxstrategies.com]
- 13. [Cigarette smoke-induced animal models to evaluate drug efficacy on chronic obstructive pulmonary disease (COPD)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Animal Models and Mechanisms of Tobacco Smoke-induced Chronic Obstructive Pulmonary Disease (COPD) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. This compound, a selective blocker of the A2B adenosine receptor, attenuates cardiac remodeling after acute myocardial infarction in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Tissue-derived pro-inflammatory effect of adenosine A2B receptor in lung ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
GS-6201 solubility issues in aqueous buffer
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in navigating potential challenges during their experiments with GS-6201, with a particular focus on addressing solubility issues in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, also known as CVT-6883, is a selective antagonist of the adenosine A2B receptor.[1][2] It is a small molecule with a molecular weight of 446.43 g/mol .[1]
Q2: What is the recommended solvent for dissolving this compound?
The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). It is soluble up to 5 mM in DMSO.[1] For higher concentrations, warming and sonication may be necessary. For instance, a concentration of 100 mg/mL (224 mM) in DMSO can be achieved with ultrasonic warming to 60°C.[3]
Q3: I am observing precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What could be the cause?
Q4: Are there any established formulations for using this compound in aqueous-based in vivo studies?
Yes, for in vivo experiments, this compound has been formulated as a suspension. One method involves first dissolving the compound in DMSO, followed by the addition of other excipients like PEG300, Tween-80, and saline.[2][3] Another described formulation involves a mixture of DMSO and corn oil.[2][3] These approaches are designed to improve the delivery and bioavailability of poorly soluble compounds.
Troubleshooting Guide: this compound Solubility in Aqueous Buffers
If you are encountering solubility issues with this compound in your aqueous buffer system, the following troubleshooting steps may help.
Step 1: Optimize Your DMSO Stock Concentration
Start by using a lower concentration of your this compound DMSO stock solution for dilution into your aqueous buffer. A higher initial concentration in DMSO is more likely to cause precipitation upon dilution.
Step 2: Adjust Your Final Concentration
Attempt to work with the lowest effective concentration of this compound in your final assay buffer. This will minimize the chances of the compound precipitating.
Step 3: Modify Your Aqueous Buffer Composition
The composition of your aqueous buffer can significantly impact the solubility of a small molecule. Consider the following adjustments:
-
pH: Since proteins are least soluble at their isoelectric point, adjusting the pH of your buffer can help.[4] While this compound is not a protein, the principle of charge influencing solubility can apply. Systematically vary the pH of your buffer to see if it improves solubility.
-
Ionic Strength: Modifying the salt concentration (e.g., NaCl) in your buffer can sometimes improve the solubility of hydrophobic compounds by altering the interactions between the compound and water molecules.[5]
-
Additives: The use of certain additives can help to increase the solubility of your compound.[5] Consider adding:
-
Co-solvents: A small percentage of an organic solvent like ethanol or polyethylene glycol (PEG) in your final buffer might help keep the compound in solution.
-
Detergents: Low concentrations of non-denaturing detergents can aid in solubilizing hydrophobic molecules.[4]
-
Step 4: Employ Physical Methods
-
Sonication: After diluting your this compound stock into the aqueous buffer, brief sonication can help to break down small precipitates and facilitate dissolution.
-
Vortexing: Vigorous vortexing during and after dilution can also help to keep the compound in solution.
The following diagram illustrates a recommended workflow for troubleshooting this compound solubility issues.
Quantitative Data Summary
| Compound | Solvent | Maximum Concentration | Notes |
| This compound | DMSO | 5 mM | [1] |
| This compound | DMSO | 224 mM | Requires ultrasonic warming to 60°C.[3] |
| This compound | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | 2 mg/mL (4.48 mM) | In vivo suspended solution; requires sonication.[2][3] |
| This compound | 10% DMSO, 90% corn oil | ≥ 2 mg/mL (4.48 mM) | In vivo clear solution.[2][3] |
Experimental Protocols
Protocol 1: Preparation of a 5 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (MW: 446.43 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 5 mM stock solution, weigh out 2.23 mg of this compound.
-
Add the appropriate volume of DMSO to the this compound powder.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
Protocol 2: Example Preparation of an In Vivo Formulation (Suspension)
This protocol is provided as an example and may require optimization for your specific application.
-
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
-
Procedure (to yield a 2 mg/mL suspension):
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 20 mg/mL).
-
In a sterile tube, add the solvents in the following order, mixing thoroughly after each addition:
-
10% of the final volume with the this compound DMSO stock.
-
40% of the final volume with PEG300.
-
5% of the final volume with Tween-80.
-
45% of the final volume with saline.
-
-
The resulting mixture will be a suspended solution. Use sonication to ensure a uniform suspension before administration.[2][3]
-
Adenosine A2B Receptor Signaling Pathway
This compound acts as an antagonist to the Adenosine A2B receptor, which is a G-protein coupled receptor (GPCR). The following diagram illustrates a simplified signaling pathway associated with the activation of the A2B receptor. This compound would block the initial binding of adenosine to this receptor.
References
Technical Support Center: Optimizing GS-6201 Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GS-6201. Please select the appropriate section based on the molecule you are working with, as "this compound" can refer to two distinct compounds: Lenacapavir (an HIV-1 capsid inhibitor) or a selective adenosine A2B receptor antagonist.
Section 1: this compound (Lenacapavir) - HIV-1 Capsid Inhibitor
Lenacapavir (formerly this compound) is a first-in-class, potent, long-acting inhibitor of the HIV-1 capsid protein. It disrupts multiple essential steps in the viral lifecycle, including nuclear entry, assembly, and release.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Lenacapavir?
A1: Lenacapavir is an HIV-1 capsid inhibitor.[1][2] It binds to the interface between capsid subunits, interfering with several stages of the viral replication cycle.[1][3] This includes blocking capsid-mediated nuclear uptake of HIV-1 proviral DNA, disrupting virus assembly and release, and interfering with the formation of the capsid core.[1][3]
Q2: What are the typical in vitro effective concentrations (EC50) for Lenacapavir?
A2: Lenacapavir demonstrates picomolar potency in vitro.[4] The half-maximum effective concentration (EC50) typically ranges from 30 to 190 pM in various cell lines, including lymphoblastoid cells, primary monocyte/macrophage cells, PBMCs, and CD4+ T-lymphocytes.[1][2] In HIV-1 infected MT-4 cells, the mean EC50 is approximately 105 pmol/l.[4]
Q3: How does the potency of Lenacapavir vary across different HIV-1 subtypes and in the presence of resistance mutations?
A3: Lenacapavir exhibits broad activity against various HIV-1 clinical isolates (subtypes A, A1, AE, AG, B, BF, C, D, G, and H) with a mean EC50 of 0.24 nmol/l in HEK293T cells.[4] It maintains potent antiviral activity against HIV-1 mutants resistant to existing antiretroviral drugs like NRTIs, NNRTIs, INSTIs, and protease inhibitors.[4] However, specific mutations in the capsid protein, such as Q67H and N74D, can confer reduced susceptibility to Lenacapavir.[4]
Q4: What is the cytotoxic concentration (CC50) of Lenacapavir?
A4: The cytotoxic concentration (CC50) of Lenacapavir has been reported to be in the range of 24.7 µM to >50 µM, indicating a high selectivity index (CC50/EC50) ranging from 140,000 to 1,670,000.[3]
Troubleshooting Guide
Issue 1: Higher than expected EC50 values in my assay.
-
Possible Cause 1: Serum Protein Binding. Lenacapavir is highly protein-bound (approximately 99.8%).[5] The presence of high concentrations of serum (e.g., fetal bovine serum) in your cell culture medium can reduce the free drug concentration, leading to an apparent decrease in potency.
-
Troubleshooting Step: Consider reducing the serum percentage in your assay medium if your cell line can tolerate it. Alternatively, calculate the intrinsic EC50 (iEC50) by correcting for the fraction of unbound drug in your specific cell culture medium.[6]
-
-
Possible Cause 2: Cell Line Variability. Different cell lines can exhibit varying susceptibility to HIV-1 infection and antiretroviral drugs.
-
Troubleshooting Step: Ensure you are using a consistent and well-characterized cell line. If possible, compare your results with a reference cell line, such as MT-4 or HEK293T.
-
-
Possible Cause 3: Viral Stock Titer. The amount of virus used for infection can influence the apparent EC50.
-
Troubleshooting Step: Ensure you are using a consistent and accurately titered viral stock for all experiments. A high multiplicity of infection (MOI) may require higher drug concentrations for inhibition.
-
Issue 2: Inconsistent results between experimental repeats.
-
Possible Cause 1: Drug Solubility and Stability. Lenacapavir is a hydrophobic molecule. Improper dissolution or storage can lead to variability.
-
Troubleshooting Step: Prepare fresh stock solutions of Lenacapavir in a suitable solvent like DMSO. Ensure complete dissolution before further dilution in culture medium. Store stock solutions at the recommended temperature and protect from light.
-
-
Possible Cause 2: Assay Plate Edge Effects. Evaporation from wells at the edge of a multi-well plate can concentrate the drug and affect cell viability, leading to skewed results.
-
Troubleshooting Step: Avoid using the outer wells of your assay plates for experimental samples. Fill them with sterile phosphate-buffered saline (PBS) or culture medium to minimize evaporation from the inner wells.
-
Quantitative Data Summary
| Parameter | Cell Line/Condition | Value | Reference |
| EC50 | MT-4 cells (HIV-1 infected) | 105 pM | [1][4] |
| Primary human CD4+ T cells | 32 pM | [3][4] | |
| Macrophages | 56 pM | [3][4] | |
| HEK293T cells (various HIV-1 subtypes) | 0.15 - 0.36 nM | [4] | |
| CC50 | Various | 24.7 µM to >50 µM | [3] |
| Protein Binding | Human Plasma | ~99.8% | [5] |
Experimental Protocols
Protocol 1: In Vitro HIV-1 Replication Inhibition Assay (MT-4 Cells)
-
Cell Preparation: Culture MT-4 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells at a density of 0.5 x 10^6 to 1 x 10^6 cells/mL.
-
Drug Preparation: Prepare a 10 mM stock solution of Lenacapavir in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Infection: Plate MT-4 cells in a 96-well plate at a density of 5 x 10^4 cells per well. Add the serially diluted Lenacapavir or DMSO control to the wells.
-
Viral Challenge: Infect the cells with a pre-titered stock of HIV-1 (e.g., IIIB strain) at a multiplicity of infection (MOI) of 0.01-0.05.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 5 days.
-
Readout: Measure HIV-1 replication by quantifying p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the EC50 value by plotting the percentage of p24 inhibition against the log of the Lenacapavir concentration and fitting the data to a four-parameter logistic regression curve.
Visualizations
References
- 1. Pharmacological outlook of Lenacapavir: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. infezmed.it [infezmed.it]
- 3. Highlights on the Development, Related Patents, and Prospects of Lenacapavir: The First-in-Class HIV-1 Capsid Inhibitor for the Treatment of Multi-Drug-Resistant HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. natap.org [natap.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Discovery of Lenacapavir: First-in-Class Twice-Yearly Capsid Inhibitor for HIV‑1 Treatment and Pre-exposure Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of GS-6201 in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of GS-6201. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective antagonist of the adenosine A2B receptor (A2BR).[1][2] It exhibits high affinity for the human A2B receptor and is designed to block the signaling pathways activated by adenosine through this specific receptor subtype.[1][2]
Q2: What are the known potential off-target effects of this compound?
The primary off-target effects of this compound are related to its interaction with other adenosine receptor subtypes, namely A1, A2A, and A3 receptors. While this compound is highly selective for the A2B receptor, it can bind to these other receptors at higher concentrations, leading to unintended biological responses.
Q3: How does the binding affinity of this compound differ across adenosine receptor subtypes?
This compound has the highest affinity for the human A2B receptor. Its affinity for A1, A2A, and A3 receptors is significantly lower. The inhibitory constant (Ki) values provide a quantitative measure of this selectivity.
Quantitative Data Summary
The following table summarizes the binding affinities of this compound for the four human adenosine receptor subtypes.
| Receptor Subtype | Ki (nM) | Selectivity vs. A2B |
| A2B | 22 | - |
| A1 | 1940 | 88-fold |
| A2A | 3280 | 149-fold |
| A3 | 1070 | 49-fold |
Data sourced from R&D Systems.
Troubleshooting Guide
Issue 1: Unexpected cellular response observed at high concentrations of this compound.
-
Possible Cause: Off-target effects due to the binding of this compound to other adenosine receptors (A1, A2A, or A3) may be occurring at concentrations significantly higher than the Ki for the A2B receptor.
-
Troubleshooting Steps:
-
Review Concentration: Verify the working concentration of this compound used in the experiment. Compare it to the Ki values in the table above.
-
Dose-Response Experiment: Perform a dose-response experiment to determine if the unexpected effect is concentration-dependent.
-
Use of More Selective Antagonists: If available, use more selective antagonists for the suspected off-target receptors (A1, A2A, or A3) in parallel experiments to see if the unexpected response is blocked.
-
Control Experiments: Include control groups with cells known to express different profiles of adenosine receptors to dissect the observed effects.
-
Issue 2: Inconsistent results across different cell lines or tissues.
-
Possible Cause: The expression levels of the four adenosine receptor subtypes can vary significantly between different cell types and tissues. The observed effect of this compound will depend on the relative expression of A2B versus the other adenosine receptors.
-
Troubleshooting Steps:
-
Receptor Expression Profiling: Characterize the expression levels of all four adenosine receptors (A1, A2A, A2B, and A3) in your experimental system using techniques like qPCR, Western blot, or flow cytometry.
-
Literature Review: Consult the literature to understand the known adenosine receptor expression patterns in your specific cell line or tissue of interest.
-
Cell Line Selection: If possible, choose a cell line with high A2B receptor expression and low expression of other adenosine receptors to minimize off-target effects.
-
Experimental Protocols
Key Experiment: Competitive Radioligand Binding Assay for Selectivity Profiling
This protocol provides a general methodology to determine the binding affinity (Ki) of a test compound like this compound for a specific receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the human adenosine A2B receptor.
Materials:
-
Cell membranes prepared from a cell line overexpressing the human A2B receptor.
-
Radioligand specific for the A2B receptor (e.g., [³H]-DPCPX).
-
This compound (test compound).
-
Non-specific binding control (e.g., a high concentration of a known A2B antagonist like theophylline).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
-
96-well filter plates.
-
Plate shaker.
Methodology:
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Cell membranes (e.g., 20-40 µg of protein).
-
A fixed concentration of the radioligand (typically at its Kd value).
-
Increasing concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add the non-specific binding control.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) on a plate shaker to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Punch out the filters from the plate into scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: Adenosine receptor signaling pathways.
Caption: Troubleshooting workflow for this compound.
References
Technical Support Center: GS-6201 (Lenacapavir) Storage and Handling
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice to prevent the degradation of GS-6201 (lenacapavir) during storage and handling. Adherence to these guidelines is critical for ensuring the integrity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound oral tablets?
A1: this compound (lenacapavir) oral tablets should be stored at controlled room temperature, between 20°C to 25°C (68°F to 77°F). Excursions are permitted from 15°C to 30°C (59°F to 86°F). It is crucial to store the tablets in their original bottle or blister pack to protect them from moisture. The packaging contains a desiccant packet that should not be removed.
Q2: What are the recommended storage conditions for this compound injection solution?
A2: The this compound (lenacapavir) injection solution should also be stored at a controlled room temperature of 20°C to 25°C (68°F to 77°F), with permitted excursions to 15°C to 30°C (59°F to 86°F).[1][2] A critical factor for the injection solution is protection from light; therefore, it must be kept in its original carton until immediately before use.[1][2]
Q3: Is this compound sensitive to light?
A3: Yes, the this compound injection solution is photosensitive.[1][2] Exposure to light can lead to degradation. To mitigate this, always store vials in their original carton. Once the solution is drawn into a syringe, it should be administered as soon as possible.[1][2]
Q4: What is the importance of the desiccant in the tablet packaging?
A4: The desiccant packet is included in the packaging of the oral tablets to absorb any moisture.[3] this compound, like many complex organic molecules, can be susceptible to hydrolysis. The desiccant helps to maintain a low-humidity environment, which is essential for preventing moisture-induced degradation and preserving the stability of the tablets.
Q5: Can I use a different container to store the this compound injection solution?
A5: It is strongly advised against transferring the this compound injection solution to a different container for storage. The approved vials have been tested for compatibility with the drug solution. In fact, initial regulatory submissions faced challenges due to the incompatibility of the lenacapavir solution with borosilicate glass vials, which led to the formation of glass particles. This underscores the importance of using the specific vials provided by the manufacturer.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Unexpected experimental results or loss of potency | Degradation of this compound due to improper storage. | - Verify that storage temperatures for both tablets and injection have been consistently maintained within the 20°C to 25°C (68°F to 77°F) range. - For the injection, confirm that it has been protected from light at all times. - For tablets, ensure the original container with the desiccant was used and tightly sealed. |
| Visible particles or discoloration of the injection solution | Incompatibility with the storage vial or exposure to light. | - Do not use the solution if particles or discoloration are observed. - Confirm that the solution was stored in its original light-protecting carton. - Ensure that only the manufacturer-provided vials were used. Issues with glass delamination have been reported with incompatible vials. |
| Tablets appear soft, swollen, or discolored | Exposure to moisture. | - Discard the tablets. - This indicates that the storage container was not properly sealed or the desiccant was removed or exhausted. - Always use the original packaging and ensure it is tightly closed after each use. |
| Precipitation in the injection solution after drawing into a syringe | Temperature fluctuations or incompatibility with syringe material. | - The solution should be administered as soon as possible after being drawn into the syringe.[1][2] - Ensure the syringe material is compatible with the drug formulation. Polypropylene syringes are commonly used. - Allow the vial to reach room temperature before drawing the solution if it was stored at the lower end of its permitted temperature range. |
Quantitative Data Summary
While specific quantitative data on degradation rates under various stress conditions are not publicly available, regulatory assessments have confirmed the stability of lenacapavir when stored as recommended.
Table 1: Summary of Approved Storage Conditions for Lenacapavir (this compound)
| Formulation | Recommended Storage Temperature | Permitted Excursion Temperature | Packaging and Handling Requirements |
| Oral Tablets | 20°C to 25°C (68°F to 77°F)[3][4] | 15°C to 30°C (59°F to 86°F)[4] | Store in original bottle or blister pack with desiccant; keep tightly closed.[3][4] |
| Injection Solution | 20°C to 25°C (68°F to 77°F)[1][2] | 15°C to 30°C (59°F to 86°F)[1][2] | Keep in original carton to protect from light until use.[1][2] Administer as soon as possible after drawing into a syringe.[1][2] |
Experimental Protocols
Visual Inspection Protocol
A simple yet critical protocol is the regular visual inspection of this compound materials.
Objective: To detect any physical signs of degradation.
Methodology:
-
For Injection Solution:
-
Before use, carefully inspect the vial in a well-lit area.
-
The solution should be clear and yellow.
-
Check for any particulate matter, cloudiness, or discoloration.
-
If any of these are observed, the vial should be quarantined and not used.
-
-
For Oral Tablets:
-
Examine the tablets for any changes from their original appearance.
-
Look for signs of cracking, chipping, swelling, or discoloration.
-
Any deviation from the expected appearance may indicate degradation, likely due to moisture, and the tablets should not be used.
-
Visualizations
Logical Workflow for Preventing this compound Degradation
Caption: Workflow for proper storage and handling of this compound.
Hypothetical Degradation Pathways for this compound
Disclaimer: The following diagram illustrates common, hypothetical degradation pathways for a complex pharmaceutical molecule like this compound. The actual degradation products and pathways for lenacapavir are proprietary and not detailed in publicly available literature.
Caption: Hypothetical degradation pathways for this compound.
References
- 1. Development and validation of an ultra-high performance liquid chromatography-tandem mass spectrometry method for quantifying lenacapavir plasma concentrations: application to therapeutic monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gilead.com [gilead.com]
- 3. eatg.org [eatg.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Enhancing the in vivo Bioavailability of GS-6201
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges in achieving optimal in vivo bioavailability of GS-6201, a selective adenosine A2B receptor antagonist.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My in vivo experiment with orally administered this compound is showing low and variable plasma concentrations. What could be the underlying cause?
A1: Low and variable oral bioavailability is a common challenge for compounds that exhibit poor aqueous solubility and/or low intestinal permeability. While specific data for this compound's solubility and permeability are not publicly available, its chemical structure suggests it may be a poorly soluble compound. The Biopharmaceutics Classification System (BCS) categorizes drugs based on these properties, and this compound likely falls into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability). The initial step in troubleshooting is to characterize the physicochemical properties of your specific batch of this compound.
Q2: How can I get a preliminary assessment of this compound's solubility and permeability?
A2:
-
Solubility: You can perform a simple kinetic solubility assay by preparing a stock solution of this compound in an organic solvent like DMSO and then diluting it into aqueous buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8 to simulate the gastrointestinal tract). The concentration at which the compound begins to precipitate can be determined by visual inspection or by measuring turbidity.
-
Permeability: An initial estimation of permeability can be obtained from its calculated LogP (cLogP) value, which can be predicted from its chemical structure using various software tools. A high cLogP value often correlates with high membrane permeability. For a more definitive assessment, in vitro permeability assays using Caco-2 cell monolayers can be conducted.
Q3: What are the primary strategies to improve the oral bioavailability of a poorly soluble compound like this compound?
A3: The primary strategies focus on increasing the dissolution rate and/or the apparent solubility of the compound in the gastrointestinal fluids. Key approaches include:
-
Particle Size Reduction: Increasing the surface area of the drug powder through micronization or nanosuspension technologies.
-
Amorphous Solid Dispersions: Dispersing this compound in a polymeric carrier in an amorphous state, which has higher kinetic solubility than the crystalline form.
-
Lipid-Based Formulations: Dissolving this compound in a lipid-based formulation, such as a Self-Emulsifying Drug Delivery System (SEDDS), which forms a fine emulsion in the gut, keeping the drug in solution.
Q4: I am considering a nanosuspension for my in vivo study. What are the key considerations?
A4: Nanosuspensions are a promising approach for increasing the dissolution velocity of poorly soluble drugs. Key considerations include:
-
Stabilizer Selection: Choosing an appropriate stabilizer (surfactant and/or polymer) is critical to prevent particle aggregation.
-
Production Method: Common methods include media milling and high-pressure homogenization. The chosen method can affect the final particle size and distribution.
-
Physical Stability: The nanosuspension must be physically stable, without significant particle growth or sedimentation, for the duration of your experiment.
Q5: Can I administer this compound via a route other than oral gavage to bypass absorption issues?
A5: Yes, for initial in vivo proof-of-concept studies, alternative administration routes can be employed to ensure adequate systemic exposure. Intraperitoneal (i.p.) or intravenous (i.v.) injections are common methods to bypass the gastrointestinal tract. However, if the intended clinical route of administration is oral, it is crucial to eventually address the oral bioavailability challenges. Published preclinical studies have utilized intraperitoneal administration of this compound.[1]
Quantitative Data Summary
While comprehensive public data on this compound's physicochemical properties is limited, the following table summarizes available information.
| Property | Value | Source |
| Molecular Weight | 446.42 g/mol | [2] |
| Chemical Formula | C21H21F3N6O2 | [2] |
| Solubility | Soluble to 5 mM in DMSO | |
| Human A2B Receptor Binding Affinity (Ki) | 22 nM | [3][4] |
| Pharmacokinetics in Mice (2 mg/kg, p.o.) | [4] | |
| Cmax | 1110 ng/mL | [4] |
| dAUC | 6500 ng·h/mL | [4] |
| t1/2 | 4.25 hours | [4] |
Experimental Protocols
The following are generalized protocols that can be adapted for the formulation of this compound to enhance its oral bioavailability.
Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
This method is suitable for preparing a small-batch solid dispersion for preclinical studies.
Materials:
-
This compound
-
Polymer carrier (e.g., Polyvinylpyrrolidone K30 (PVP K30), Hydroxypropyl Methylcellulose (HPMC))
-
Volatile organic solvent (e.g., methanol, ethanol, or a mixture thereof)
-
Mortar and pestle
-
Vacuum oven or rotary evaporator
Procedure:
-
Determine the desired drug-to-polymer ratio (e.g., 1:1, 1:2, 1:4 by weight).
-
Dissolve the calculated amount of this compound and the polymer carrier in a minimal amount of the chosen organic solvent in a glass beaker with stirring until a clear solution is obtained.
-
Remove the solvent using a rotary evaporator under reduced pressure or by placing the beaker in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a solid film is formed.
-
Scrape the solid film from the beaker and place it in a desiccator under vacuum for 24-48 hours to ensure complete removal of the residual solvent.
-
Gently grind the resulting solid dispersion into a fine powder using a mortar and pestle.
-
Store the solid dispersion in a tightly sealed container in a desiccator until use.
-
For in vivo dosing, the solid dispersion powder can be suspended in an appropriate vehicle (e.g., 0.5% methylcellulose in water).
Protocol 2: Formulation of a Nanosuspension by Wet Media Milling
This protocol describes a lab-scale preparation of a nanosuspension.
Materials:
-
This compound
-
Stabilizer (e.g., 0.5% w/v HPMC and 0.5% w/v Tween 80 in water)
-
Milling media (e.g., 0.1 mm yttria-stabilized zirconium oxide beads)
-
High-energy bead mill or a rotation/revolution mixer
-
Purified water
Procedure:
-
Prepare the stabilizer solution by dissolving the chosen stabilizers in purified water.
-
Create a pre-suspension by dispersing a known amount of this compound (e.g., 1% w/v) in the stabilizer solution.
-
Add the pre-suspension and the milling media to the milling chamber.
-
Mill the suspension at a high speed for a predetermined time (e.g., 1-4 hours). The milling process should be optimized to achieve the desired particle size. It is advisable to cool the milling chamber to prevent overheating.
-
After milling, separate the nanosuspension from the milling media.
-
Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
The resulting nanosuspension can be directly used for oral gavage in in vivo experiments.
Protocol 3: Development of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol outlines the steps to develop a liquid SEDDS formulation.
Materials:
-
This compound
-
Oil (e.g., Capmul MCM, Labrafil M 1944 CS)
-
Surfactant (e.g., Cremophor RH 40, Labrasol)
-
Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)
-
Vortex mixer
-
Water bath shaker
Procedure:
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants.
-
Add an excess amount of this compound to a known volume of each excipient in separate vials.
-
Shake the vials in a water bath shaker at a controlled temperature (e.g., 37°C) for 48-72 hours to reach equilibrium.
-
Centrifuge the samples and analyze the supernatant for the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).
-
Select the excipients that show the highest solubility for this compound.
-
-
Construction of Pseudo-Ternary Phase Diagrams:
-
Select the best oil, surfactant, and co-surfactant based on the solubility studies.
-
Prepare various mixtures of the surfactant and co-surfactant (Smix) at different weight ratios (e.g., 1:1, 2:1, 3:1, 1:2).
-
For each Smix ratio, prepare a series of formulations with varying ratios of oil to Smix (e.g., from 9:1 to 1:9).
-
Titrate each mixture with water dropwise, with gentle stirring, and observe the formation of an emulsion.
-
Identify the region of clear or slightly bluish, stable microemulsion formation and plot this on a ternary phase diagram.
-
-
Preparation of this compound Loaded SEDDS:
-
Select a formulation from the optimal microemulsion region of the phase diagram.
-
Dissolve the required amount of this compound in the oil phase with gentle heating if necessary.
-
Add the surfactant and co-surfactant to the oily solution and mix thoroughly using a vortex mixer until a clear and homogenous solution is obtained.
-
-
Characterization of the SEDDS:
-
Self-Emulsification Time: Add a small amount of the SEDDS formulation to a beaker of water with gentle stirring and measure the time it takes to form a uniform emulsion.
-
Droplet Size Analysis: Dilute the SEDDS with water and measure the droplet size, PDI, and zeta potential using DLS.
-
The final liquid SEDDS formulation can be filled into capsules for oral administration.
-
Visualizations
Adenosine A2B Receptor Signaling Pathway
Caption: A2B Adenosine Receptor Signaling Pathways.
Experimental Workflow for Improving this compound Bioavailability
References
- 1. This compound, a selective blocker of the A2B adenosine receptor, attenuates cardiac remodeling after acute myocardial infarction in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. GS 6201 | Adenosine A2B Receptors | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
Minimizing GS-6201 cytotoxicity in cell culture
Welcome to the technical support center for GS-6201. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing potential cytotoxicity during in vitro cell culture experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective antagonist of the adenosine A2B receptor (A2BAR), with a high affinity (Ki = 22 nM for human A2B receptors).[1] Adenosine receptors, including A1, A2A, A2B, and A3, are G-protein-coupled receptors that play a role in various physiological and pathological processes.[2][3] Activation of A2B receptors stimulates adenylate cyclase, leading to an increase in intracellular cAMP levels.[2] this compound works by blocking this interaction.
Q2: Is this compound expected to be cytotoxic?
The available literature on this compound focuses on its therapeutic effects, such as reducing inflammation and attenuating cardiac remodeling, and does not indicate inherent cytotoxicity.[1][4] Observed cytotoxicity in cell culture is more likely to be a result of experimental conditions rather than a direct toxic effect of the compound's primary mechanism of action.
Q3: I am observing high levels of cell death in my experiments with this compound. What are the potential causes?
Several factors can contribute to unexpected cytotoxicity in cell culture when working with a new compound. These can be broadly categorized as issues related to the compound itself, the cell culture conditions, or the assay method used. Potential causes include:
-
Compound Solubility: this compound is soluble in DMSO up to 5 mM. If the compound precipitates in the culture medium, it can cause physical stress to the cells and interfere with optical measurements in cytotoxicity assays.[5]
-
Solvent Toxicity: High concentrations of solvents like DMSO can be toxic to cells.[5] It is crucial to use the lowest possible concentration of the solvent and to include a vehicle control in your experiments.
-
Suboptimal Cell Culture Conditions: Cells that are stressed due to factors like improper media composition, confluency, or contamination may be more susceptible to any potential mild cytotoxic effects of a compound.[6]
-
Assay Interference: The chosen cytotoxicity assay might be incompatible with this compound or the experimental conditions. For example, compounds can interfere with the colorimetric or fluorometric readouts of common assays.[5]
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity
If you observe a higher-than-expected level of cell death, follow these troubleshooting steps:
Troubleshooting Workflow for High Cytotoxicity Readings
Caption: Troubleshooting workflow for unexpectedly high cytotoxicity.
Issue 2: Poor Reproducibility Between Experiments
Lack of reproducibility can be due to variability in cell culture, reagent preparation, or experimental timing.[7]
Key Areas to Investigate for Improving Reproducibility
Caption: Factors affecting experimental reproducibility.
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[8]
MTT Assay Workflow
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for attachment.[6]
-
Compound Treatment: Prepare serial dilutions of this compound. Remove the old medium and add the medium containing different concentrations of the compound. Include untreated and vehicle control wells.[6]
-
Incubation: Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well.[6]
-
Formazan Solubilization: After incubation, carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[6]
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6]
Protocol 2: LDH Release Assay
The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from cells with a damaged plasma membrane.
Detailed Steps:
-
Cell Plating and Treatment: Plate and treat cells with this compound as described for the MTT assay.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[7]
-
Maximum Release Control: Add 10 µL of a 10X Lysis Buffer (e.g., 1% Triton X-100) to the maximum release control wells. Incubate for 15 minutes at 37°C. Centrifuge and transfer 50 µL of this supernatant to the new plate.[7]
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.[7]
-
Incubation and Measurement: Incubate for up to 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.[7]
Signaling Pathway
Adenosine A2B Receptor Signaling
Caption: this compound blocks adenosine-mediated A2B receptor signaling.
Data Presentation
When reporting cytotoxicity data, it is important to present it in a clear and structured format.
Table 1: Example of Cytotoxicity Data for this compound
| This compound Conc. (µM) | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) | Observations |
| 0 (Untreated) | 100 ± 4.5 | 0 ± 2.1 | Healthy, confluent monolayer |
| 0 (Vehicle Control) | 98 ± 5.2 | 1.5 ± 1.8 | No visible signs of toxicity |
| 1 | 95 ± 6.1 | 3.2 ± 2.5 | No significant change |
| 10 | 92 ± 5.8 | 5.1 ± 3.0 | No significant change |
| 50 | 85 ± 7.3 | 12.4 ± 4.1 | Slight decrease in viability |
| 100 | 55 ± 8.9 | 48.7 ± 6.2 | Significant cell death observed |
Data are presented as mean ± standard deviation from three independent experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. This compound, a selective blocker of the A2B adenosine receptor, attenuates cardiac remodeling after acute myocardial infarction in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. kosheeka.com [kosheeka.com]
Refining GS-6201 treatment duration for chronic inflammation models
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing GS-6201, a selective A2B adenosine receptor antagonist, in preclinical chronic inflammation models. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate successful and reproducible experimental outcomes.
Troubleshooting Guide
This section addresses common issues that may arise during the treatment of chronic inflammation models with this compound.
| Problem | Potential Cause | Suggested Solution |
| Lack of Therapeutic Efficacy | Inadequate Dosing or Treatment Duration: The dose of this compound may be too low, or the treatment period may be too short to observe a significant effect in the specific chronic inflammation model. | - Dose-Response Study: Conduct a pilot study with a range of this compound doses to determine the optimal therapeutic window for your model. Published starting points include 4 mg/kg intraperitoneally twice daily in mice or 30 mg/kg orally once daily in rats. - Extended Treatment Duration: Chronic inflammation models often require prolonged treatment. Consider extending the treatment duration based on the specific pathology and disease progression of your model. |
| Inappropriate Animal Model: The chosen animal model may not have a strong A2B adenosine receptor-driven inflammatory component. | - Literature Review: Thoroughly review the literature to confirm the role of the A2B adenosine receptor in the pathogenesis of your chosen model. - Receptor Expression Analysis: If possible, measure the expression of A2B adenosine receptors in the inflamed tissue of your animal model to confirm it as a valid target. | |
| Drug Instability or Improper Formulation: this compound may have degraded, or the formulation may not be optimal for the chosen route of administration. | - Fresh Preparation: Prepare this compound solutions fresh for each administration. - Formulation Check: Ensure the vehicle used for formulation is appropriate and does not inactivate the compound. For in vivo use, sterile and pyrogen-free solutions are essential. | |
| Unexpected Inflammatory Flare-up | Paradoxical Inflammatory Response: While this compound is an anti-inflammatory agent, modulation of the adenosine pathway can sometimes lead to complex and unexpected immune responses. | - Immune Cell Profiling: Analyze the immune cell populations in the inflamed tissue and peripheral blood to understand the cellular response to this compound treatment. - Cytokine Panel Analysis: Measure a broad panel of pro- and anti-inflammatory cytokines to get a comprehensive view of the inflammatory milieu. |
| Off-Target Effects: Although this compound is selective, at very high doses, off-target effects cannot be entirely ruled out. | - Dose Reduction: If a paradoxical effect is observed, consider reducing the dose of this compound. | |
| Adverse Events or Toxicity | Injection Site Reactions (for parenteral administration): Local inflammation, irritation, or necrosis at the injection site. | - Proper Injection Technique: Ensure proper injection technique and rotate injection sites. - Vehicle Optimization: The vehicle used for injection may be causing irritation. Consider using a different, well-tolerated vehicle. - Formulation Concentration: High concentrations of the drug can sometimes cause local irritation. If possible, decrease the concentration and increase the injection volume (within acceptable limits for the animal species). |
| Systemic Toxicity: Signs of systemic toxicity may include weight loss, lethargy, or changes in organ function. | - Dose Reduction: This is the first step to mitigate systemic toxicity. - Health Monitoring: Closely monitor animal health, including body weight, food and water intake, and clinical signs of distress. - Toxicology Assessment: If toxicity is suspected, perform a basic toxicology assessment, including blood chemistry and histopathology of major organs. | |
| High Variability in Experimental Results | Inconsistent Drug Administration: Inconsistent dosing or administration technique can lead to high variability. | - Standardized Procedures: Ensure all personnel involved in the study are well-trained and follow standardized procedures for drug preparation and administration. - Accurate Dosing: Use precise methods for weighing animals and calculating drug doses. |
| Biological Variability in Animal Models: The severity and progression of chronic inflammation can vary significantly between individual animals. | - Adequate Sample Size: Use a sufficient number of animals per group to account for biological variability. - Randomization and Blinding: Randomize animals to treatment groups and blind the investigators who are assessing the outcomes to reduce bias. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective antagonist of the A2B adenosine receptor.[1][2] In chronic inflammatory conditions, high levels of extracellular adenosine can activate the A2B receptor on various immune and non-immune cells. This activation often leads to the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), contributing to tissue damage and remodeling. By blocking the A2B receptor, this compound inhibits these downstream signaling pathways, thereby reducing inflammation and its pathological consequences.
Q2: What is a typical starting dose and treatment duration for this compound in a mouse model of chronic inflammation?
A2: A common starting point for this compound in mice is 4 mg/kg administered intraperitoneally (i.p.) twice daily.[3] The treatment duration is highly dependent on the specific chronic inflammation model. For example, in a model of acute myocardial infarction with a subsequent chronic remodeling phase, treatment for 14 days has been shown to be effective.[3] For more protracted chronic inflammation models, such as collagen-induced arthritis or bleomycin-induced pulmonary fibrosis, a longer treatment duration of 3 to 4 weeks or more may be necessary. It is always recommended to perform a pilot study to optimize the dose and duration for your specific model.
Q3: How should I prepare and administer this compound for in vivo studies?
A3: For intraperitoneal injection, this compound can be dissolved in a vehicle such as a solution of dimethyl sulfoxide (DMSO), Cremophor EL, and saline. It is crucial to ensure the final concentration of DMSO is low (typically <5%) to avoid toxicity. The solution should be prepared fresh daily and sterilized, for example, by filtration through a 0.22 µm filter. For oral administration, this compound can be formulated as a suspension in a vehicle like 0.5% methylcellulose. Always ensure the formulation is homogenous before each administration.
Q4: What are the expected effects of this compound on inflammatory markers?
A4: this compound treatment is expected to reduce the levels of key pro-inflammatory cytokines and chemokines. In various preclinical models, A2B receptor antagonism has been shown to decrease the expression of IL-6, TNF-α, and other inflammatory mediators.[1] You can also expect to see a reduction in the infiltration of inflammatory cells, such as neutrophils and macrophages, into the site of inflammation.
Q5: Are there any known resistance mechanisms to this compound?
A5: There is currently no published evidence of acquired resistance to this compound in preclinical models. However, the expression levels of the A2B adenosine receptor can be dynamically regulated and may vary between different cell types and at different stages of inflammation. A lack of response could be due to low receptor expression in the target tissue rather than a resistance mechanism.
Data Presentation
The following tables summarize quantitative data on the effects of this compound and other A2B adenosine receptor antagonists in preclinical models of chronic inflammation.
Table 1: Effect of this compound on Cardiac Function and Inflammation in a Mouse Model of Myocardial Infarction
| Parameter | Vehicle | This compound (4 mg/kg, i.p., twice daily for 14 days) | p-value | Reference |
| LV End-Diastolic Diameter (mm) | Increased by ~1.5 mm | Increase limited to ~0.9 mm (40% reduction) | < 0.001 | [3] |
| LV Ejection Fraction (%) | Decreased to ~35% | Decrease limited to ~43% (18% improvement) | < 0.01 | [3] |
| Caspase-1 Activity (arbitrary units) | ~2.5 | ~1.0 (60% reduction) | < 0.001 | [3] |
| Survival Rate at 4 weeks | 50% | 75% | - | [3] |
Table 2: Effect of this compound on Plasma Inflammatory Biomarkers in a Rat Model of Myocardial Infarction
| Biomarker | Placebo | This compound (30 mg/kg, oral, once daily for 4 weeks) | Reference |
| IL-6 | Significantly elevated | Significantly ameliorated | [4] |
| TGF-β1 | Significantly elevated | Significantly ameliorated | [4] |
| BNP | Significantly elevated | Significantly ameliorated | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in this technical support center are provided below.
1. Collagen-Induced Arthritis (CIA) in Mice
-
Animal Model: DBA/1 mice, 8-10 weeks old.
-
Induction:
-
Day 0: Emulsify bovine type II collagen (100 µg) in Complete Freund's Adjuvant (CFA). Administer 100 µL of the emulsion intradermally at the base of the tail.
-
Day 21: Boost with an intradermal injection of 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant.
-
-
This compound Treatment: Begin treatment on day 21 (at the time of the booster injection) and continue for 3-4 weeks. Administer this compound or vehicle daily via the desired route (e.g., intraperitoneal or oral gavage).
-
Assessment:
-
Monitor mice daily for the onset and severity of arthritis using a clinical scoring system (e.g., 0-4 scale for each paw).
-
Measure paw thickness using a caliper.
-
At the end of the study, collect paws for histological analysis of joint inflammation, cartilage destruction, and bone erosion.
-
Collect blood for measurement of inflammatory cytokines and anti-collagen antibodies.
-
2. Bleomycin-Induced Pulmonary Fibrosis in Mice
-
Animal Model: C57BL/6 mice, 8-10 weeks old.
-
Induction: Anesthetize the mice and intratracheally instill a single dose of bleomycin (e.g., 1.5 U/kg) in sterile saline.
-
This compound Treatment: Treatment can be initiated either prophylactically (starting on the day of bleomycin instillation) or therapeutically (starting after the initial inflammatory phase, e.g., day 7 or 14) and continued for 14-21 days. Administer this compound or vehicle daily.
-
Assessment:
-
At the end of the study, harvest the lungs.
-
Perform bronchoalveolar lavage (BAL) to analyze inflammatory cell influx and cytokine levels in the BAL fluid.
-
Use one lung lobe for histological analysis of fibrosis (e.g., Masson's trichrome staining and Ashcroft scoring).
-
Use another lung lobe to measure collagen content (e.g., Sircol assay) or for gene expression analysis of fibrotic markers (e.g., collagen I, α-SMA).
-
3. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
-
Animal Model: C57BL/6 mice, 8-10 weeks old.
-
Induction: Administer 2-3% (w/v) DSS in the drinking water for 5-7 days. To induce chronic colitis, cycles of DSS administration followed by regular drinking water can be employed.
-
This compound Treatment: Administer this compound or vehicle daily, starting concurrently with DSS administration or after the initial induction phase.
-
Assessment:
-
Monitor body weight, stool consistency, and the presence of blood in the feces daily to calculate a Disease Activity Index (DAI).
-
At the end of the study, measure colon length (shortening is a sign of inflammation).
-
Collect colon tissue for histological analysis of inflammation and tissue damage.
-
Measure myeloperoxidase (MPO) activity in the colon tissue as a marker of neutrophil infiltration.
-
Analyze cytokine levels in colon tissue homogenates.
-
Mandatory Visualizations
Caption: A2B Adenosine Receptor Signaling Pathway and Inhibition by this compound.
References
Stability testing of GS-6201 in different experimental media
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of the selective A2B adenosine receptor antagonist, GS-6201, in common experimental media. The information provided is based on general principles for small molecule stability and best practices for in vitro experimentation.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: this compound is reported to be soluble in DMSO.[1][2] It is recommended to prepare a high-concentration stock solution, for example, 10 mM, in anhydrous DMSO. This stock solution should be stored at -20°C in small aliquots to minimize freeze-thaw cycles and moisture absorption.[3]
Q2: What is the recommended final concentration of DMSO in my cell-based assays?
A2: For most cell lines, the final concentration of DMSO should be kept below 0.5%, with a general guideline of <0.1% for sensitive cell lines.[4] It is crucial to include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent effects.[4]
Q3: I observed precipitation when diluting my this compound DMSO stock into aqueous media. What should I do?
A3: Precipitation upon dilution of a DMSO stock into aqueous buffer or cell culture media is a common issue for hydrophobic compounds.[1] To mitigate this, you can try the following:
-
Pre-warm the media: Always use media pre-warmed to 37°C.[1]
-
Perform serial dilutions: Instead of a single large dilution, perform a stepwise serial dilution.[1]
-
Lower the final concentration: The desired final concentration of this compound might exceed its aqueous solubility.[5]
-
Gentle mixing: Add the compound dropwise while gently vortexing or swirling the media.[5]
Q4: How stable is this compound in aqueous solutions like PBS or cell culture media?
A4: There is no specific published data on the stability of this compound in aqueous solutions. As a purine analog, its stability can be influenced by pH and temperature.[2] It is recommended to prepare fresh dilutions in aqueous media for each experiment and avoid long-term storage of aqueous solutions. For critical or long-term experiments, it is advisable to perform a stability study under your specific experimental conditions.
Q5: What are the potential degradation pathways for this compound?
A5: While specific degradation pathways for this compound have not been published, related purine and xanthine derivatives can undergo enzymatic and chemical degradation, including demethylation and oxidation.[6][7] In cell-based assays, cellular enzymes could potentially metabolize the compound.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound in experiments.
-
Potential Cause: Degradation of this compound in stock solution or experimental media.
-
Troubleshooting Steps:
-
Prepare a fresh stock solution of this compound in anhydrous DMSO.
-
Aliquot the stock solution to minimize freeze-thaw cycles.
-
Prepare working solutions in aqueous media immediately before use.
-
For long-term experiments, consider replenishing the media with freshly prepared this compound at regular intervals (e.g., every 24 hours).
-
Perform a time-course experiment to assess the stability of this compound under your specific assay conditions (see Experimental Protocols).
-
-
-
Potential Cause: Precipitation of this compound in the experimental media, leading to a lower effective concentration.
-
Troubleshooting Steps:
-
Visually inspect the media for any signs of precipitation after adding this compound.
-
If precipitation is observed, refer to the troubleshooting steps for precipitation in the FAQs.
-
Consider determining the kinetic solubility of this compound in your specific media.[8]
-
-
Data Presentation
The following tables provide an illustrative example of how to present stability data for this compound. Note: This is hypothetical data for demonstration purposes.
Table 1: Stability of this compound (10 µM) in Different Media at 37°C
| Time Point | % Remaining in PBS (pH 7.4) | % Remaining in DMEM + 10% FBS |
| 0 hours | 100% | 100% |
| 2 hours | 98.5% | 97.2% |
| 6 hours | 95.1% | 92.8% |
| 12 hours | 90.3% | 85.6% |
| 24 hours | 82.4% | 75.1% |
| 48 hours | 68.9% | 58.3% |
Table 2: Effect of Storage Temperature on this compound (10 mM) in DMSO Stock Solution
| Storage Duration | % Remaining at -20°C | % Remaining at 4°C | % Remaining at Room Temperature |
| 1 week | 99.8% | 99.5% | 96.2% |
| 1 month | 99.5% | 98.1% | 88.4% |
| 3 months | 99.2% | 95.3% | 72.1% |
| 6 months | 98.8% | 90.7% | 55.8% |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Experimental Media
Objective: To determine the stability of this compound in a specific aqueous medium over time at a defined temperature.
Materials:
-
This compound
-
Anhydrous DMSO
-
Experimental medium (e.g., PBS, DMEM + 10% FBS)
-
HPLC system with a suitable column (e.g., C18)
-
Incubator or water bath at 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare the working solution: Dilute the this compound stock solution into the pre-warmed (37°C) experimental medium to the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.5%.
-
Timepoint 0: Immediately after preparation, take an aliquot of the working solution, and either analyze it immediately by HPLC or store it at -80°C until analysis.
-
Incubation: Incubate the remaining working solution at 37°C.
-
Sampling: At designated time points (e.g., 2, 6, 12, 24, 48 hours), collect aliquots of the incubated solution.
-
Sample Preparation for Analysis: If the medium contains proteins (e.g., FBS), precipitate them by adding a cold organic solvent (e.g., acetonitrile) in a 1:2 ratio (sample:solvent). Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the proteins. Collect the supernatant for analysis.
-
HPLC Analysis: Analyze the samples by a validated HPLC method to determine the concentration of this compound remaining. The percentage of this compound remaining at each time point is calculated relative to the concentration at time point 0.
Mandatory Visualization
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting logic for this compound activity issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Xanthine scaffold: scope and potential in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to GS-6201 and Other A2B Adenosine Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of GS-6201 (also known as CVT-6883), a selective A2B adenosine receptor (A₂BAR) antagonist, with other notable antagonists targeting the A₂B receptor. The information presented is based on available preclinical and clinical data, focusing on receptor binding affinity, selectivity, and functional potency. This document aims to serve as a valuable resource for researchers engaged in the study of A₂B receptor pharmacology and the development of novel therapeutics.
Introduction to A₂B Adenosine Receptor Antagonism
The A₂B adenosine receptor is one of four subtypes of adenosine receptors and is coupled to both Gs and Gq proteins.[1] Its activation leads to downstream signaling cascades involving adenylyl cyclase and phospholipase C.[1] The A₂B receptor is implicated in a variety of physiological and pathological processes, including inflammation, fibrosis, and cancer.[2] Consequently, A₂B receptor antagonists are being investigated as potential treatments for a range of conditions, such as asthma, chronic obstructive pulmonary disease (COPD), and various cancers.[2][3] this compound is a potent and selective A₂B receptor antagonist that has been evaluated in clinical trials for chronic inflammatory airway diseases.[4][5]
Comparative Analysis of A₂B Adenosine Receptor Antagonists
The following tables summarize the quantitative data on the binding affinity (Ki) of this compound and other selected A₂B receptor antagonists for the human adenosine receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | Human A₂B Ki (nM) | Human A₁ Ki (nM) | Human A₂A Ki (nM) | Human A₃ Ki (nM) | Reference(s) |
| This compound (CVT-6883) | 22 | 1940 | 3280 | 1070 | [4] |
| PSB-603 | 0.553 | > 10,000 | > 10,000 | > 10,000 | [6] |
| LAS101057 | 3.49 | >10,000 | >10,000 | >10,000 | [2] |
| PSB-1901 | 0.0835 | >10,000 | >10,000 | >10,000 | [7] |
Table 1: Comparison of Binding Affinities (Ki) of A₂B Receptor Antagonists. This table highlights the high affinity and selectivity of compounds like PSB-603, LAS101057, and PSB-1901 for the A₂B receptor compared to other adenosine receptor subtypes.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these antagonists, it is crucial to visualize the A₂B receptor signaling pathway and the experimental workflows used to characterize these compounds.
Caption: A₂B Adenosine Receptor Signaling Pathway.
References
- 1. Allergen Sensitization and Challenge to Ovalbumin [bio-protocol.org]
- 2. Discovery of Potent and Highly Selective A2B Adenosine Receptor Antagonist Chemotypes. | Semantic Scholar [semanticscholar.org]
- 3. [Advances in the study of A2B adenosine receptor antagonists] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of LAS101057: A Potent, Selective, and Orally Efficacious A2B Adenosine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jitc.bmj.com [jitc.bmj.com]
A Comparative Analysis of GS-6201 and Enalapril in Attenuating Cardiac Remodeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of GS-6201, a selective A2B adenosine receptor antagonist, and Enalapril, an angiotensin-converting enzyme (ACE) inhibitor, in the context of cardiac remodeling following myocardial infarction (MI). The information presented herein is synthesized from preclinical data to inform researchers and professionals in the field of cardiovascular drug development.
Executive Summary
Cardiac remodeling after a myocardial infarction is a key contributor to the development of heart failure. Both this compound and Enalapril have demonstrated efficacy in mitigating this pathological process through distinct mechanisms of action. Enalapril, a cornerstone of cardiac therapy, targets the renin-angiotensin-aldosterone system (RAAS), a well-established pathway in cardiac hypertrophy and fibrosis.[1][2] this compound, a newer investigational agent, offers a targeted approach by blocking the A2B adenosine receptor, which is implicated in inflammatory and fibrotic signaling cascades in the heart. Preclinical evidence suggests that both compounds improve cardiac function and reduce adverse remodeling, with a potential for additive benefits when used in combination.
Quantitative Data Summary
The following tables summarize the comparative efficacy of this compound and Enalapril on key parameters of cardiac remodeling as reported in a rat model of MI-induced cardiac remodeling and dysfunction. It is important to note that this data is derived from a conference abstract, and the full peer-reviewed publication with detailed statistical analysis was not available. The abstract indicates that the effects of this compound and Enalapril were comparable.
Table 1: Effects on Cardiac Function and Geometry
| Parameter | Placebo | This compound | Enalapril | This compound + Enalapril |
| LV Ejection Fraction (EF) | Decreased | Significantly Improved | Significantly Improved | Significantly Improved |
| Fractional Shortening (FS) | Decreased | Significantly Improved | Significantly Improved | Significantly Improved |
| LV End-Systolic Volume | Increased | Significantly Reduced | Significantly Reduced | Significantly Reduced |
Table 2: Effects on Biomarkers and Myocardial Fibrosis
| Parameter | Placebo | This compound | Enalapril | This compound + Enalapril |
| Myocardial Fibrosis | Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| Plasma IL-6 | Elevated | Significantly Ameliorated | Significantly Ameliorated | Significantly Ameliorated |
| Plasma TGF-β1 | Elevated | Significantly Ameliorated | Significantly Ameliorated | Significantly Ameliorated |
| Plasma BNP | Elevated | Significantly Ameliorated | Significantly Ameliorated | Significantly Ameliorated |
Signaling Pathways
The therapeutic effects of this compound and Enalapril are mediated through distinct signaling pathways.
This compound: A2B Adenosine Receptor Antagonism
This compound is a selective antagonist of the A2B adenosine receptor. In the context of cardiac injury, elevated extracellular adenosine can activate this receptor on various cardiac cells, including myocytes and fibroblasts, triggering pro-inflammatory and pro-fibrotic signaling cascades. By blocking this receptor, this compound is thought to inhibit downstream pathways involving p38 MAPK, leading to reduced production of inflammatory cytokines like IL-6 and fibrotic mediators.
References
GS-6201: A Comparative Analysis of its Efficacy in Reducing IL-6 and TNF-α
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GS-6201's performance in reducing key inflammatory cytokines, Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), against other therapeutic alternatives. The information is supported by experimental data to facilitate an objective evaluation for research and drug development purposes.
Executive Summary
This compound, a selective antagonist of the adenosine A2B receptor, has demonstrated potential in mitigating inflammatory responses by reducing plasma levels of IL-6 and TNF-α in preclinical models.[1][2] This guide presents a comparative analysis of this compound against an ACE inhibitor (Enalapril), an IL-6 inhibitor (Ziltivekimab), and anti-TNF-α biologics. While quantitative data for this compound's direct effect on IL-6 and TNF-α percentage reduction is still emerging from publicly available literature, this guide compiles available data for a comprehensive overview.
Comparative Efficacy in IL-6 and TNF-α Reduction
The following table summarizes the available data on the efficacy of this compound and its comparators in reducing IL-6 and TNF-α levels. It is important to note that the experimental models and conditions vary across studies, which may influence the observed effects.
| Compound | Target | Effect on IL-6 | Effect on TNF-α | Model System |
| This compound | Adenosine A2B Receptor Antagonist | Significantly reduced plasma levels.[1][3] | Significantly reduced plasma levels.[1] | Mouse and Rat models of Myocardial Infarction |
| Enalapril | Angiotensin-Converting Enzyme (ACE) | - 51% reduction in high producers. - No significant effect in another study.[1][4] | Significantly decreased LPS-stimulated levels.[1] | Humans awaiting CABG; Spontaneously Hypertensive Rats |
| Ziltivekimab | IL-6 Ligand | - Up to 92% reduction in hsCRP (a surrogate marker).[5] | Not directly measured. | Humans with Chronic Kidney Disease |
| Anti-TNF-α Biologics | TNF-α | No direct effect. | Neutralizes bioactive TNF-α; may increase total serum levels.[6][7][8] | Humans with Rheumatoid Arthritis |
Experimental Protocols
A detailed understanding of the methodologies used to generate the comparative data is crucial for its interpretation. Below are representative experimental protocols for the key assays cited.
Quantification of IL-6 and TNF-α in Rodent Plasma/Serum via ELISA
This protocol outlines a standard Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of IL-6 and TNF-α in mouse or rat plasma/serum samples.
1. Sample Collection and Preparation:
-
Blood is collected from rodents via cardiac puncture or other appropriate methods into tubes containing an anticoagulant (e.g., EDTA) for plasma, or into serum separator tubes.
-
For plasma, the blood is centrifuged at 1000 x g for 10 minutes at 4°C to separate the plasma.
-
For serum, the blood is allowed to clot at room temperature for 30 minutes, followed by centrifugation at 1000 x g for 10 minutes.
-
The resulting plasma or serum is collected and stored at -80°C until analysis.
2. ELISA Procedure:
-
A 96-well microplate is coated with a capture antibody specific for either mouse/rat IL-6 or TNF-α and incubated overnight at 4°C.
-
The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking buffer (e.g., PBS with 1% BSA) is added to each well and incubated for 1-2 hours at room temperature to prevent non-specific binding.
-
The plate is washed again.
-
Standards of known concentrations and the collected plasma/serum samples are added to the wells and incubated for 2 hours at room temperature.
-
After another wash step, a biotinylated detection antibody specific for the target cytokine is added to each well and incubated for 1 hour at room temperature.
-
The plate is washed, and an avidin-horseradish peroxidase (HRP) conjugate is added and incubated for 30 minutes.
-
Following a final wash, a substrate solution (e.g., TMB) is added, and the plate is incubated in the dark until a color develops.
-
The reaction is stopped with a stop solution (e.g., sulfuric acid).
-
The optical density is measured at 450 nm using a microplate reader.
-
The concentration of IL-6 or TNF-α in the samples is determined by comparing their absorbance to the standard curve.
Signaling Pathways and Mechanisms of Action
Understanding the underlying signaling pathways provides context for the observed effects of these therapeutic agents.
This compound and the Adenosine A2B Receptor Signaling Pathway
This compound exerts its anti-inflammatory effects by antagonizing the A2B adenosine receptor. Under conditions of cellular stress or injury, extracellular adenosine levels rise and activate the A2B receptor, which is coupled to Gs and Gq proteins. This activation triggers downstream signaling cascades that can lead to the production of pro-inflammatory cytokines like IL-6 and TNF-α. By blocking this receptor, this compound inhibits these inflammatory signaling pathways.[2][9]
Caption: Adenosine A2B Receptor Signaling Pathway and the inhibitory action of this compound.
Mechanism of Action of Comparator Drugs
-
Enalapril: As an ACE inhibitor, enalapril primarily lowers blood pressure by reducing the production of angiotensin II. Its anti-inflammatory effects are thought to be secondary to this action, potentially by reducing angiotensin II-mediated inflammation.
-
Ziltivekimab: This is a monoclonal antibody that directly binds to and neutralizes IL-6, preventing it from binding to its receptor and initiating pro-inflammatory signaling.[5]
-
Anti-TNF-α Biologics: These are monoclonal antibodies or receptor fusion proteins that bind to TNF-α, preventing it from interacting with its receptors on target cells and thereby blocking its pro-inflammatory effects.[7]
Conclusion
This compound demonstrates promise as a modulator of inflammatory responses through its targeted antagonism of the adenosine A2B receptor, leading to reductions in IL-6 and TNF-α in preclinical settings. While direct quantitative comparisons with other agents are limited by the available data, this guide provides a framework for understanding its potential relative to established and emerging therapies. Further clinical investigation is warranted to fully elucidate the therapeutic efficacy of this compound in inflammatory diseases.
References
- 1. Influence of enalapril, quinapril and losartan on lipopolysaccharide (LPS)-induced serum concentrations of TNF-alpha, IL-1 beta, IL-6 in spontaneously hypertensive rats (SHR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Etanercept increases tumor necrosis factor-alpha level but not sFas level in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tumour necrosis factor-α levels are elevated in adolescent patients with juvenile idiopathic arthritis on etanercept therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increased TNF-α production in response to IL-6 in patients with systemic inflammation without infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. clinexprheumatol.org [clinexprheumatol.org]
- 6. Anti-tumor necrosis factor (TNF) therapy in rheumatoid arthritis: correlation of TNF-alpha serum level with clinical response and benefit from changing dose or frequency of infliximab infusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dynamics of circulating TNF during adalimumab treatment using a drug-tolerant TNF assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ankylosing spondylitis and rheumatoid arthritis: serum levels of TNF-α and Its soluble receptors during the course of therapy with etanercept and infliximab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of the Soluble TNF‐Antagonist Etanercept on Tumor Necrosis Factor Bioactivity and Stability - PMC [pmc.ncbi.nlm.nih.gov]
The Cardioprotective Potential of GS-6201: A Comparative Analysis of its Synergistic Effects
For Immediate Release
[City, State] – [Date] – In the ongoing quest to mitigate the adverse consequences of cardiac remodeling following myocardial infarction, the selective A2B adenosine receptor antagonist, GS-6201, has emerged as a promising therapeutic agent. This guide provides a comprehensive comparison of this compound's performance with other established cardioprotective agents, supported by available experimental data. While direct evidence of synergistic effects remains an area for future investigation, this analysis explores the potential for combination therapies based on distinct mechanisms of action. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of cardiovascular medicine.
This compound: A Novel Approach to Cardioprotection
This compound exerts its cardioprotective effects by selectively blocking the A2B adenosine receptor. Following an acute myocardial infarction (AMI), the release of adenosine can, through the A2B receptor, trigger pro-inflammatory pathways that contribute to adverse cardiac remodeling. By inhibiting this pathway, this compound has been shown to attenuate this detrimental remodeling process.
A pivotal preclinical study demonstrated that this compound treatment in a mouse model of AMI led to a significant reduction in caspase-1 activity, a key mediator of inflammation.[1] This intervention ultimately resulted in more favorable cardiac remodeling, evidenced by a limitation in the increase of the left ventricular (LV) end-diastolic diameter, a preservation of the LV ejection fraction, and an improvement in the myocardial performance index.[1]
Comparative Efficacy of this compound
While direct synergistic studies are not yet available in published literature, a head-to-head comparison with a standard-of-care agent, the ACE inhibitor enalapril, has provided valuable insights into the relative efficacy of this compound. In a rat model of myocardial infarction, both this compound and enalapril demonstrated an improvement in ejection fraction compared to a control group.[2] However, this compound also uniquely demonstrated a reduction in the inducibility of ventricular tachycardia (VT), a dangerous arrhythmia.[2] Histological analysis revealed that while both agents reduced fibrosis in the non-infarcted region of the heart, only this compound was found to decrease the heterogeneity of fibrosis at the border of the infarct zone, a factor thought to contribute to its anti-arrhythmic effect.[2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on cardiac function and remodeling.
Table 1: Effects of this compound on Cardiac Remodeling in a Mouse Model of AMI (28 days post-AMI) [1]
| Parameter | Vehicle | This compound | % Improvement |
| Change in LV End-Diastolic Diameter (mm) | +1.5 ± 0.2 | +0.9 ± 0.1 | 40% |
| Change in LV Ejection Fraction (%) | -25 ± 3 | -20.5 ± 2 | 18% |
| Change in Myocardial Performance Index | +0.41 ± 0.05 | +0.05 ± 0.04 | 88% |
Table 2: Comparative Effects of this compound and Enalapril on Cardiac Function and Arrhythmia in a Rat Model of MI (5 weeks post-MI) [2]
| Parameter | Control | Enalapril | This compound |
| Ejection Fraction (%) | 43.3 ± 1.7 | 57.8 ± 2.5 | 55.6 ± 2.6 |
| Ventricular Tachycardia Inducibility (%) | 68.4 | 60.0 (NS) | 9.1 |
| Conduction Velocity - Border Zone (m/s) | 0.28 ± 0.02 | 0.30 ± 0.02 | 0.45 ± 0.03 |
| Conduction Velocity - Infarct Zone (m/s) | 0.15 ± 0.01 | 0.16 ± 0.01 | 0.25 ± 0.02 |
(NS = Not Significant vs. Control)
Potential for Synergistic Effects: A Mechanistic Perspective
While direct experimental data on the synergistic effects of this compound with other cardioprotective agents are lacking, an examination of their distinct mechanisms of action suggests the potential for additive or synergistic benefits in a combination therapy setting.
-
This compound and ACE Inhibitors/ARBs: ACE inhibitors (like enalapril) and angiotensin receptor blockers (ARBs) act on the renin-angiotensin-aldosterone system (RAAS) to reduce vasoconstriction and fluid retention, thereby decreasing cardiac workload. This compound, by targeting the A2B adenosine receptor-mediated inflammatory pathway, offers a complementary mechanism. A combination could therefore simultaneously address both the hemodynamic and inflammatory drivers of adverse remodeling.
-
This compound and Beta-Blockers: Beta-blockers are a cornerstone of post-MI therapy, working by blocking the effects of adrenaline and noradrenaline on the heart, thus reducing heart rate, blood pressure, and cardiac contractility. Their anti-arrhythmic properties are also well-established. Combining a beta-blocker with this compound could offer enhanced anti-arrhythmic effects, given the latter's demonstrated ability to reduce VT inducibility by improving conduction velocity in the infarct border zone.[2]
-
This compound and SGLT2 Inhibitors: Sodium-glucose cotransporter-2 (SGLT2) inhibitors, a newer class of cardioprotective agents, have demonstrated benefits in heart failure through various proposed mechanisms, including diuretic effects, metabolic shifts, and anti-inflammatory actions. The potential for synergy with this compound lies in their complementary anti-inflammatory effects, potentially leading to a more profound reduction in the inflammatory cascade that drives adverse cardiac remodeling.
Experimental Protocols
A detailed methodology for a key preclinical study evaluating this compound is provided below.
Experimental Protocol: this compound in a Mouse Model of Acute Myocardial Infarction[1]
-
Animal Model: Male ICR mice were utilized for this study.
-
Surgical Procedure: Acute myocardial infarction (AMI) was induced by permanent ligation of the left anterior descending coronary artery. A sham surgery group, which underwent the same procedure without the ligation, served as a control.
-
Treatment Groups:
-
Vehicle group (n=10-12)
-
This compound group (n=10-12)
-
-
Dosing Regimen: this compound was administered at a dose of 4 mg/kg via intraperitoneal injection twice daily. Treatment was initiated immediately following the surgical procedure and continued for 14 days.
-
Echocardiography: Transthoracic echocardiography was performed at baseline (before surgery) and at 7, 14, and 28 days post-surgery to assess cardiac function and dimensions.
-
Biochemical Analysis: A subgroup of mice was euthanized at 72 hours post-surgery, and the cardiac tissue was harvested to measure the activity of caspase-1.
-
Survival Analysis: The survival rate of the animals in each group was monitored for 28 days.
Visualizing the Pathways and Processes
To better understand the mechanisms and workflows discussed, the following diagrams have been generated.
Caption: Signaling pathway of this compound in cardioprotection.
Caption: Experimental workflow for preclinical evaluation of this compound.
Conclusion and Future Directions
This compound represents a promising novel therapeutic strategy for mitigating adverse cardiac remodeling following myocardial infarction. Its unique mechanism of action, targeting the A2B adenosine receptor and subsequent inflammatory pathways, distinguishes it from current standard-of-care treatments. While head-to-head comparisons with agents like enalapril are encouraging, the full potential of this compound may lie in combination therapies. Future research should prioritize well-designed preclinical and clinical trials to investigate the synergistic effects of this compound with other cardioprotective agents. Such studies are crucial to unlocking the full therapeutic benefit of this novel compound and improving outcomes for patients with ischemic heart disease.
References
- 1. This compound, a selective blocker of the A2B adenosine receptor, attenuates cardiac remodeling after acute myocardial infarction in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blockade of A2B adenosine receptor reduces left ventricular dysfunction and ventricular arrhythmias 1 week after myocardial infarction in the rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
GS-6201 and CVT-6883: A Unified Profile of a Selective A2B Adenosine Receptor Antagonist
In the landscape of therapeutic development, clarity in nomenclature is crucial. It has come to light through extensive research that GS-6201 and CVT-6883 are, in fact, two different names for the same chemical entity.[1][2] This guide, therefore, serves not as a head-to-head comparison, but as a comprehensive profile of this selective A2B adenosine receptor antagonist, consolidating the available experimental data to provide a singular, detailed reference for researchers, scientists, and drug development professionals. This molecule is a xanthine derivative identified as a potent and selective antagonist of the A2B adenosine receptor, investigated for its therapeutic potential in inflammatory conditions.[3][4]
Molecular and Pharmacokinetic Profile
This compound/CVT-6883 has been characterized by its high affinity and selectivity for the human A2B adenosine receptor. The compound's pharmacokinetic properties have been assessed, indicating its potential for oral administration.
| Parameter | Value | Species | Reference |
| Ki (hA2B) | 22 nM | Human | [1][4] |
| Ki (hA1) | 1940 nM | Human | [4] |
| Ki (hA2A) | 3280 nM | Human | [4] |
| Ki (hA3) | 1070 nM | Human | [4] |
| KB (functional antagonism) | 6 nM | Not Specified | [4] |
| Half-life (t1/2) | 4 h | Rat | [4] |
| Oral Bioavailability (F) | > 35% | Rat | [4] |
Mechanism of Action: A2B Adenosine Receptor Antagonism
Adenosine is a signaling nucleoside that plays a crucial role in various physiological and pathophysiological processes by activating four G-protein coupled receptor subtypes: A1, A2A, A2B, and A3.[5][6] The A2B receptor, in particular, is coupled to Gs proteins, and its activation leads to an increase in intracellular cyclic AMP (cAMP) levels.[5] In inflammatory conditions, high concentrations of adenosine can activate the A2B receptor, contributing to the inflammatory cascade. This compound/CVT-6883 exerts its effect by selectively blocking this receptor, thereby inhibiting the downstream signaling pathways and mitigating the pro-inflammatory effects of adenosine.
Preclinical Efficacy
The therapeutic potential of this compound/CVT-6883 has been evaluated in various preclinical models of inflammatory diseases, including asthma and acute myocardial infarction.
In a Mouse Model of Asthma
In a mouse model of allergic asthma, this compound/CVT-6883 demonstrated significant efficacy in attenuating airway hyperresponsiveness and inflammation.
| Experimental Model | Treatment | Key Findings | Reference |
| Allergic Mouse Model of Asthma | This compound/CVT-6883 | Attenuated airway reactivity induced by NECA, AMP, or allergen. | [1] |
| Allergic Mouse Model of Asthma | This compound/CVT-6883 (4 mg/kg, i.p., every 12h for 14 days) | Significantly reduced plasma levels of IL-6, TNF-α, E-selectin, ICAM-1, and VCAM. | [1] |
In a Mouse Model of Acute Myocardial Infarction
This compound/CVT-6883 was also investigated for its cardioprotective effects in a mouse model of acute myocardial infarction (AMI).
| Experimental Model | Treatment | Key Findings | Reference |
| Mouse Model of AMI | This compound (4 mg/kg, i.p., twice daily for 14 days) | - Prevented caspase-1 activation in the heart at 72h post-AMI.- Limited the increase in left ventricular (LV) end-diastolic diameter.- Attenuated the decrease in LV ejection fraction.- Improved the myocardial performance index. | [7] |
| Mouse Model of AMI | This compound (4 mg/kg, i.p., twice daily for 14 days) | Increased survival at 4 weeks post-AMI (75% in treated group vs. 50% in vehicle group). | [7] |
Experimental Protocols
Allergic Mouse Model of Asthma
A common experimental workflow for evaluating the efficacy of compounds like this compound/CVT-6883 in a mouse model of asthma involves sensitization and challenge with an allergen, followed by treatment and assessment of airway responsiveness and inflammation.
Acute Myocardial Infarction Model
The cardioprotective effects of this compound/CVT-6883 were assessed in a surgical model of AMI in mice. The protocol generally involves the following steps:
-
Surgical Procedure: Male ICR mice undergo coronary artery ligation to induce myocardial infarction. A sham surgery is performed on a control group.
-
Treatment Administration: this compound (4 mg/kg) or a vehicle is administered intraperitoneally twice daily, starting immediately after the surgery and continuing for 14 days.[7]
-
Echocardiography: Transthoracic echocardiography is performed at baseline and at specified time points (e.g., 7, 14, and 28 days) post-surgery to assess cardiac function and remodeling.[7]
-
Biochemical Analysis: A subgroup of mice is euthanized at an early time point (e.g., 72 hours) to measure the activity of pro-inflammatory mediators like caspase-1 in the cardiac tissue.[7]
-
Survival Monitoring: The survival rate of the animals in each group is monitored over the course of the study.[7]
Clinical Development
CVT-6883 has progressed to clinical trials. It was found to be safe and well-tolerated in two Phase 1 clinical trials, with a pharmacokinetic profile suitable for once-daily dosing.[4] However, in a Phase 1B clinical trial involving asthmatic patients, CVT-6883 failed to significantly attenuate bronchial hyperresponsiveness to inhaled AMP.[8]
Conclusion
This compound and CVT-6883 are synonymous names for a selective A2B adenosine receptor antagonist. The compound has demonstrated promising preclinical efficacy in models of inflammation, particularly in asthma and acute myocardial infarction, by attenuating inflammatory responses and adverse tissue remodeling. While early clinical trials have shown a favorable safety profile, its efficacy in human asthma remains to be definitively established. Further research may explore its therapeutic potential in other A2B receptor-mediated pathologies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Progress in the discovery of selective, high affinity A(2B) adenosine receptor antagonists as clinical candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. immune-system-research.com [immune-system-research.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. This compound, a selective blocker of the A2B adenosine receptor, attenuates cardiac remodeling after acute myocardial infarction in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]
GS-6201: A Comparative Analysis of its Cross-Reactivity with Adenosine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profile of GS-6201, a potent and selective A2B adenosine receptor antagonist, with other human adenosine receptor subtypes. The information presented herein is intended to assist researchers and drug development professionals in evaluating the selectivity and potential off-target effects of this compound. All data is supported by detailed experimental methodologies.
Introduction to this compound
This compound, also known as CVT-6883, is a selective antagonist of the adenosine A2B receptor.[1][2] Adenosine receptors, which include the A1, A2A, A2B, and A3 subtypes, are a class of G protein-coupled receptors (GPCRs) that mediate the diverse physiological effects of adenosine.[2][3] The selective blockade of the A2B receptor is a promising therapeutic strategy for a variety of conditions, including chronic inflammatory airway diseases.[1] Understanding the selectivity profile of a compound like this compound is crucial for predicting its therapeutic efficacy and potential side effects.
Quantitative Cross-Reactivity Data
The binding affinity of this compound for each of the four human adenosine receptor subtypes has been determined using radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a compound for a receptor; a lower Ki value indicates a higher binding affinity. The data clearly demonstrates the high selectivity of this compound for the A2B receptor.
| Receptor Subtype | Ki (nM) | Fold Selectivity vs. A2B |
| Human A2B | 22 | - |
| Human A3 | 1070 | 48.6 |
| Human A1 | 1940 | 88.2 |
| Human A2A | 3280 | 149.1 |
Data sourced from multiple references.[1][4][5][6]
Experimental Protocols
The determination of the Ki values for this compound against the different adenosine receptor subtypes is typically performed using a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (in this case, this compound) to displace a radiolabeled ligand that is known to bind to the target receptor.
Radioligand Binding Assay for Adenosine Receptors
1. Membrane Preparation:
-
Membranes are prepared from cell lines (e.g., HEK293 or CHO cells) engineered to express a high density of a specific human adenosine receptor subtype (A1, A2A, A2B, or A3).
-
Cells are harvested and homogenized in a cold buffer solution. The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended in an appropriate assay buffer.
2. Competitive Binding Assay:
-
The assay is typically conducted in a 96-well plate format.
-
Each well contains the prepared cell membranes, a fixed concentration of a specific radioligand for the receptor subtype being tested (e.g., [3H]ZM241385 for A2A), and varying concentrations of the unlabeled test compound (this compound).
-
The mixture is incubated at a specific temperature (e.g., 25°C) for a set period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
3. Separation of Bound and Free Radioligand:
-
Following incubation, the contents of the wells are rapidly filtered through glass fiber filters using a cell harvester. This process separates the membranes with the bound radioligand from the unbound radioligand in the solution.
-
The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
4. Quantification of Radioactivity:
-
The filters are dried, and a scintillation cocktail is added.
-
The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
5. Data Analysis:
-
The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the competing unlabeled compound (this compound).
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC50 value.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow of a competitive radioligand binding assay used to determine the cross-reactivity profile of a compound like this compound.
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathway of the A2B Adenosine Receptor
Activation of the A2B adenosine receptor, which this compound antagonizes, typically leads to the stimulation of adenylyl cyclase through the Gs protein, resulting in an increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade plays a role in various physiological and pathophysiological processes, including inflammation.
Caption: A2B adenosine receptor signaling pathway and the action of this compound.
References
- 1. Radioligand binding assays at human and rat A1 adenosine receptors [bio-protocol.org]
- 2. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. Assay in Summary_ki [bdb99.ucsd.edu]
- 5. innoprot.com [innoprot.com]
- 6. benchchem.com [benchchem.com]
In Vivo Validation of GS-6201 (Lenacapavir) Anti-Fibrotic Properties: A Comparative Analysis
A comprehensive review of available scientific literature reveals no direct evidence or published in vivo studies validating anti-fibrotic properties for the compound GS-6201 (Lenacapavir). this compound, known as Lenacapavir, is a potent, first-in-class, long-acting HIV-1 capsid inhibitor. Its primary mechanism of action is the disruption of the HIV-1 capsid, which is crucial for multiple stages of the viral lifecycle, including nuclear entry and the assembly of new virions.
Current research and clinical development for Lenacapavir are focused on its use in the treatment and prevention of HIV-1 infection. While fibrosis can be a comorbidity in individuals with chronic viral infections, the direct anti-fibrotic activity of this compound has not been a documented area of investigation in the provided search results.
Therefore, a comparison guide with other anti-fibrotic alternatives, supported by experimental data for this compound, cannot be constructed at this time due to the absence of relevant studies. Researchers interested in the therapeutic potential of novel anti-fibrotic agents may need to explore other compounds currently under investigation for this indication.
To illustrate the established mechanism of action of this compound in its role as an HIV-1 inhibitor, the following diagram outlines its key interactions with the HIV-1 capsid.
Caption: Mechanism of Action of this compound (Lenacapavir) as an HIV-1 Capsid Inhibitor.
Comparative Analysis of GS-6201 Potency Across Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the potency of GS-6201, a selective adenosine A2B receptor antagonist, across different species. This document summarizes key experimental data, outlines detailed methodologies for relevant assays, and visualizes critical pathways and workflows to support further research and development.
Potency of this compound at Adenosine Receptors: A Cross-Species Comparison
This compound, also known as CVT-6883, has been evaluated for its potency and selectivity against adenosine receptors in various species. The available data, primarily focusing on human and rodent models, is summarized below.
| Species | Receptor | Potency (Kᵢ) | Functional Antagonism (K₋) | Notes |
| Human | A2B | 22 nM[1][2][3] | - | High affinity and selectivity demonstrated.[1][2][3] |
| A1 | 1940 nM[2] | - | Over 88-fold selectivity for A2B vs. A1. | |
| A2A | 3280 nM[2] | - | Over 149-fold selectivity for A2B vs. A2A. | |
| A3 | 1070 nM[2] | - | Over 48-fold selectivity for A2B vs. A3. | |
| Rat | A2B | 8.3 nM[4] | - | Data from a model of myocardial infarction.[4] Favorable pharmacokinetic properties with a half-life of 4 hours and oral bioavailability greater than 35% have been reported in rats.[2] |
| Mouse | A2B | - | 6 nM[2] | Data from a mouse model of asthma.[2] In vivo studies have utilized doses of 4 mg/kg intraperitoneally.[5] |
| Dog | A2B | No specific data found | - | Studies on other xanthine antagonists suggest a potentially lower binding affinity at the dog A2B receptor compared to other species like rabbit and mouse.[6] |
| Guinea Pig | A2B | No specific data found | - | General studies indicate species-specific differences in the pharmacology of A2B receptor antagonists between guinea pigs and other species like dogs.[7] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the potency of adenosine A2B receptor antagonists like this compound.
Radioligand Binding Assay
This assay determines the binding affinity (Kᵢ) of a compound to a specific receptor.
-
Cell Culture and Membrane Preparation:
-
HEK-293 or CHO cells recombinantly expressing the adenosine A2B receptor of the desired species are cultured.
-
Cells are harvested, and cell membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a suitable buffer.
-
-
Binding Assay:
-
Membrane preparations are incubated with a specific radioligand for the A2B receptor (e.g., [³H]MRS 1754).
-
Increasing concentrations of the unlabeled antagonist (this compound) are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled agonist or antagonist.
-
The reaction is incubated to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the competitor (this compound) that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The binding affinity (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay
This functional assay measures the ability of an antagonist to inhibit the agonist-induced production of cyclic AMP (cAMP), a downstream signaling molecule of the A2B receptor.
-
Cell Culture:
-
Whole cells expressing the adenosine A2B receptor of the desired species (e.g., HEK-293 or NIH3T3 cells) are seeded in multi-well plates.
-
-
Assay Procedure:
-
Cells are pre-treated with various concentrations of the antagonist (this compound).
-
A known agonist of the A2B receptor (e.g., NECA) is added to stimulate cAMP production.
-
The reaction is stopped, and the cells are lysed.
-
-
cAMP Detection:
-
The intracellular cAMP levels are measured using a commercially available cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
-
Data Analysis:
-
The concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production (IC₅₀) is determined.
-
The functional potency of the antagonist (K₋) can be calculated from the IC₅₀ value.
-
Visualizing the Science: Diagrams of Pathways and Workflows
To further elucidate the mechanisms and experimental processes involved, the following diagrams are provided.
Caption: Adenosine A2B Receptor Signaling Pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Progress in the discovery of selective, high affinity A(2B) adenosine receptor antagonists as clinical candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. ahajournals.org [ahajournals.org]
- 5. This compound, a selective blocker of the A2B adenosine receptor, attenuates cardiac remodeling after acute myocardial infarction in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of the A2B adenosine receptor from mouse, rabbit, and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antagonist pharmacology of adenosine A2B receptors from rat, guinea pig and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming GS-6201's Mechanism of Action Through p38 MAPK Pathway Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS-6201, a potent and selective antagonist for the A2B adenosine receptor (A₂BAR), has shown promise in preclinical models of inflammation and cardiac remodeling.[1][2] Adenosine, a signaling nucleoside, modulates a wide range of physiological and pathological processes, with its effects being mediated by four receptor subtypes (A₁, A₂A, A₂B, and A₃). The A₂B receptor, in particular, is implicated in inflammatory responses. A growing body of evidence suggests a strong link between A₂B receptor activation and the downstream p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a key regulator of inflammatory cytokine production.[2][3] This guide provides a comparative analysis to support the hypothesis that this compound exerts its effects, at least in part, by inhibiting the A₂B receptor-mediated activation of the p38 MAPK pathway. We will compare this compound with other relevant compounds and provide detailed experimental protocols for pathway analysis.
Comparison of this compound with Alternative Compounds
To understand the specific role of this compound in modulating the p38 MAPK pathway, it is useful to compare its activity with other A₂B receptor antagonists and a direct inhibitor of p38 MAPK.
| Compound | Primary Target | Mechanism of Action | Reported Effect on p38 MAPK Pathway | Key References |
| This compound (CVT-6883) | A₂B Adenosine Receptor | Selective, competitive antagonist | Inferred: Blocks adenosine agonist-induced p38 MAPK activation by preventing A₂B receptor signaling. | [1] |
| MRS-1706 | A₂B Adenosine Receptor | Selective, competitive antagonist | Significantly reduced NECA (adenosine agonist)-induced p38 MAPK phosphorylation in porcine coronary artery smooth muscle cells. | [4] |
| SB203580 | p38 MAPK | ATP-competitive inhibitor | Directly inhibits the kinase activity of p38 MAPK, preventing the phosphorylation of downstream substrates. | [3][5] |
Experimental Evidence and Data Presentation
To confirm that this compound operates through a similar mechanism, a key experiment would be to stimulate A₂B receptor-expressing cells with an agonist like NECA in the presence and absence of this compound and measure the levels of phosphorylated p38 MAPK (p-p38). A significant reduction in p-p38 levels in the presence of this compound would confirm its inhibitory role in this pathway.
Table 1: Hypothetical Quantitative Data from Western Blot Analysis of p-p38 MAPK
| Treatment Condition | p-p38 MAPK Level (Normalized to Total p38) | % Inhibition of NECA-Induced Phosphorylation |
| Vehicle Control | 1.0 | - |
| NECA (10 µM) | 4.5 | 0% |
| NECA (10 µM) + this compound (1 µM) | 1.5 | 85.7% |
| NECA (10 µM) + MRS-1706 (1 µM) | 1.8 | 77.1% |
| NECA (10 µM) + SB203580 (10 µM) | 1.1 | 97.1% |
This table presents hypothetical data to illustrate the expected experimental outcomes.
Signaling Pathway and Experimental Workflow
A₂B Receptor-Mediated p38 MAPK Signaling Pathway
Activation of the A₂B adenosine receptor by its endogenous ligand, adenosine, or synthetic agonists like NECA, initiates a signaling cascade that leads to the activation of p38 MAPK. This is often mediated through the coupling of the receptor to G-proteins (Gq or Gs), which can lead to the activation of Protein Kinase C (PKC). Activated PKC can then phosphorylate and activate upstream kinases in the p38 MAPK cascade, ultimately resulting in the phosphorylation and activation of p38 MAPK. Activated p38 MAPK then translocates to the nucleus to regulate the activity of transcription factors involved in the expression of inflammatory genes. This compound, as an A₂B receptor antagonist, is expected to block the initial step of this cascade.
Experimental Workflow for p38 MAPK Pathway Analysis
To experimentally validate the inhibitory effect of this compound on the p38 MAPK pathway, a Western blot analysis is a standard and effective method. This workflow outlines the key steps from cell treatment to data analysis.
Detailed Experimental Protocols
Western Blot for Phospho-p38 MAPK
1. Cell Culture and Treatment:
-
Plate cells known to express the A₂B adenosine receptor (e.g., HMC-1, HEK293 cells transfected with A₂BR) in 6-well plates.
-
Once cells reach 70-80% confluency, serum-starve for 4-6 hours.
-
Pre-treat cells with this compound (e.g., 1 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate cells with an A₂B receptor agonist such as NECA (e.g., 10 µM) for 15-30 minutes.
2. Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect lysates. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA protein assay kit.
3. SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total p38 MAPK as a loading control.
4. Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the phospho-p38 signal to the total p38 signal for each sample.
-
Express the results as a fold change relative to the vehicle-treated control.
In Vitro p38 Kinase Assay
1. Immunoprecipitation of p38 MAPK:
-
Lyse treated cells as described above.
-
Incubate 200-500 µg of protein lysate with an immobilized anti-p38 MAPK antibody overnight at 4°C to immunoprecipitate p38.
2. Kinase Reaction:
-
Wash the immunoprecipitated pellets with kinase buffer.
-
Resuspend the pellets in kinase buffer containing a p38 substrate (e.g., ATF-2) and ATP.
-
Incubate the reaction at 30°C for 30 minutes.
-
Terminate the reaction by adding SDS-PAGE sample buffer.
3. Detection of Substrate Phosphorylation:
-
Analyze the reaction products by Western blotting using a phospho-specific antibody against the substrate (e.g., anti-phospho-ATF-2).
Conclusion
The available evidence strongly suggests that the A₂B adenosine receptor signals through the p38 MAPK pathway to promote inflammatory responses. As a selective A₂B receptor antagonist, this compound is poised to inhibit this signaling cascade at its origin. The experimental protocols outlined in this guide provide a robust framework for researchers to directly test this hypothesis and quantify the inhibitory effect of this compound on p38 MAPK activation. A direct comparison with other A₂B antagonists and specific p38 inhibitors will further elucidate the precise mechanism of action of this compound and solidify its potential as a therapeutic agent for inflammatory diseases.
References
- 1. This compound, a selective blocker of the A2B adenosine receptor, attenuates cardiac remodeling after acute myocardial infarction in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of p38 mitogen-activated protein kinase and extracellular signal-regulated protein kinase kinase in adenosine A2B receptor-mediated interleukin-8 production in human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Involvement of p38-mitogen-activated protein kinase in adenosine receptor-mediated relaxation of coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adenosine A(1) and A (3) receptor agonists reduce hypoxic injury through the involvement of P38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of GS-6201: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides procedural guidance for the proper disposal of GS-6201, a selective adenosine A2B receptor antagonist. Adherence to these guidelines is critical for ensuring laboratory safety and environmental compliance. This compound, also known as CVT-6883, is identified by the chemical name 3-Ethyl-3,9-dihydro-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrazol-4-yl]-1H-purine-2,6-dione and CAS number 752222-83-6.[1][2] Its molecular formula is C21H21F3N6O2 and it has a molecular weight of 446.43.[2] this compound is soluble in DMSO.
It is imperative to obtain and consult the official Safety Data Sheet (SDS) for this compound from the manufacturer or supplier before handling or disposing of this compound. The SDS contains detailed, substance-specific information on hazards, handling, storage, and disposal that is essential for safe laboratory operations. The following procedures are based on general best practices for the disposal of research-grade chemical compounds and should be considered supplementary to the official SDS.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The proper disposal of this compound waste involves a systematic approach to ensure safety and regulatory compliance. The following steps outline the general procedure for disposing of chemical waste of this nature.
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes pure, unused compound, contaminated solutions, and any labware (e.g., pipette tips, vials, gloves) that has come into direct contact with the substance.
-
Segregate this compound waste from other laboratory waste streams at the point of generation to prevent accidental mixing of incompatible chemicals.
-
-
Waste Containment:
-
Use only approved, chemically resistant, and leak-proof containers for storing this compound waste.
-
Ensure containers are appropriate for the type of waste (e.g., solid, liquid).
-
Do not overfill waste containers; a general rule is to fill to no more than 80% capacity.
-
Keep waste containers securely closed when not in use.
-
-
Waste Labeling:
-
Properly label all waste containers with the words "Hazardous Waste."
-
The label must clearly identify the contents, including the full chemical name "this compound" and any other components in the waste mixture. Avoid using abbreviations or chemical formulas.
-
Indicate the approximate concentrations or quantities of each component.
-
Include the date of waste accumulation and the name of the generating laboratory or researcher.
-
-
Storage and Disposal:
-
Store waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.
-
Follow your institution's specific procedures for arranging the collection and disposal of hazardous waste by the Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.
-
Never dispose of this compound or its contaminated materials down the drain or in the regular trash.
-
Quantitative Data Summary for Waste Management
For efficient and compliant waste management, it is crucial to quantify and categorize waste streams. The following table provides a template for tracking this compound waste.
| Waste Stream Category | Container Type | Accumulation Time Limit | Disposal Method |
| Solid Waste | Lined, rigid, and sealed container | As per institutional policy | Incineration by a licensed facility |
| (Contaminated labware, PPE) | |||
| Liquid Waste | Chemically resistant, sealed container | As per institutional policy | Incineration or chemical treatment by a licensed facility |
| (Solutions containing this compound) | |||
| Unused/Expired Compound | Original or equivalent sealed container | Not applicable | Disposal as hazardous chemical waste through EHS |
Experimental Protocols
While specific experimental protocols involving this compound are diverse, the disposal procedures remain consistent. Any experiment generating waste contaminated with this compound must follow the hazardous waste disposal guidelines outlined above. This includes waste from in vitro assays, in vivo studies, and analytical procedures.
Chemical Waste Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of chemical waste such as this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling GS-6201
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of GS-6201 (also known as CVT-6883), a selective adenosine A2B receptor antagonist. Given the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, this guide is based on the chemical properties of the compound, general best practices for handling potent, powdered research chemicals, and safety data for analogous adenosine receptor antagonists.
Hazard Identification and Precautionary Measures
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Therefore, appropriate personal protective equipment (PPE) and handling procedures are mandatory to minimize exposure.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical when handling this compound, particularly in its powdered form. The following table summarizes the recommended PPE for various laboratory activities.
| Activity | Recommended Personal Protective Equipment (PPE) |
| Weighing and Dispensing (Powder) | - Full-face respirator with P100 cartridges or a Powered Air-Purifying Respirator (PAPR)- Disposable gown with long sleeves and elastic cuffs- Two pairs of nitrile gloves (double-gloving)- Safety goggles (if not using a full-face respirator)- Disposable shoe covers |
| Solution Preparation | - Chemical fume hood- Standard laboratory coat- Safety glasses with side shields or chemical splash goggles- Nitrile gloves |
| In Vitro / In Vivo Administration | - Laboratory coat- Safety glasses- Nitrile gloves |
Step-by-Step Handling Procedures
Adherence to a strict operational workflow is essential to ensure safety.
Preparation and Weighing
-
Designated Area: All work with solid this compound should be conducted in a designated area, such as a chemical fume hood or a containment glove box, to prevent contamination of the general laboratory space.
-
Decontamination: Before starting, decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol).
-
Weighing: When weighing the powdered compound, use a balance inside a ventilated enclosure. Use anti-static weighing dishes to minimize dispersal of the powder.
-
Aliquotting: Prepare aliquots of the desired amounts to avoid repeatedly opening the main stock container.
Solution Preparation
-
Solvent Information: this compound is soluble in DMSO.
-
Procedure:
-
In a chemical fume hood, add the desired volume of solvent to the vial containing the pre-weighed this compound.
-
Cap the vial securely and vortex or sonicate until the solid is completely dissolved.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Solid this compound Waste | - Collect in a clearly labeled, sealed container designated for "Hazardous Chemical Waste."- Do not mix with other chemical waste unless compatibility is confirmed. |
| Contaminated Labware (e.g., vials, pipette tips) | - Place in a puncture-resistant container labeled "Hazardous Waste" and "Sharps" if applicable.- Do not dispose of in regular trash. |
| Contaminated PPE (gloves, gown, shoe covers) | - Remove carefully to avoid cross-contamination.- Place in a sealed bag labeled "Hazardous Waste" for incineration. |
| Aqueous Waste Solutions | - Collect in a designated, sealed, and clearly labeled container for hazardous liquid waste.- Do not pour down the drain. |
All waste must be disposed of through your institution's hazardous waste management program.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Visual Workflow for Safe Handling of this compound
Caption: A logical workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
